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  • Product: 4-(2-hydroxy-2-methylpropyl)benzoic acid
  • CAS: 1346608-70-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(2-hydroxy-2-methylpropyl)benzoic acid: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 4-(2-hydroxy-2-methylpropyl)benzoic acid, a substituted aromatic carboxylic acid. While specific literature on this exact molecule is sparse, this docume...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(2-hydroxy-2-methylpropyl)benzoic acid, a substituted aromatic carboxylic acid. While specific literature on this exact molecule is sparse, this document leverages established principles of organic chemistry and extensive data on related benzoic acid derivatives to present a scientifically grounded guide for researchers. We detail its structural and physicochemical properties, propose a robust synthetic pathway with a detailed experimental protocol, and provide predicted spectroscopic data for characterization. Furthermore, we explore the potential biological activities and applications of this compound by drawing structure-activity relationship parallels to the broader class of benzoic acid derivatives, which are known for a wide range of bioactivities including antimicrobial and anti-inflammatory properties.[1] This guide is intended to serve as a foundational resource for scientists in drug discovery and materials science interested in the synthesis and evaluation of novel benzoic acid scaffolds.

Introduction to the Benzoic Acid Scaffold
1.1 The Benzoic Acid Moiety in Modern Chemistry

The benzoic acid framework is a cornerstone in medicinal chemistry and materials science. As a naturally occurring compound and a key biosynthetic intermediate in plants, it serves as the parent structure for a vast array of derivatives with significant biological activities.[1][2] Salts and esters of benzoic acid are widely used as preservatives in the food, cosmetic, and pharmaceutical industries due to their well-established antimicrobial properties.[2] The versatility of the aromatic ring allows for functionalization at the ortho-, meta-, and para-positions, leading to a diverse chemical space. The specific nature, position, and stereochemistry of these substituents profoundly influence the molecule's physical properties and biological efficacy, a principle central to structure-activity relationship (SAR) studies.[1] Derivatives of benzoic acid have been investigated for a wide spectrum of therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and anti-sickling activities.[2][3]

1.2 Overview of 4-(2-hydroxy-2-methylpropyl)benzoic acid

4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS 1346608-70-5) is a derivative featuring a tertiary alcohol moiety attached to the para-position of the benzoic acid ring.[4] This specific combination of a hydrophilic tertiary alcohol and an ionizable carboxylic acid group on a hydrophobic aromatic backbone suggests unique physicochemical properties that could be advantageous in drug design, influencing solubility, membrane permeability, and potential for hydrogen bonding with biological targets. This guide will systematically deconstruct the molecule to provide a predictive but robust technical profile.

Physicochemical Properties & Structural Elucidation
2.1 Chemical Identity

The fundamental identifiers for 4-(2-hydroxy-2-methylpropyl)benzoic acid are summarized below.

PropertyValueSource
CAS Number 1346608-70-5[4]
Molecular Formula C₁₁H₁₄O₃[4]
Molecular Weight 194.23 g/mol Calculated
IUPAC Name 4-(2-hydroxy-2-methylpropyl)benzoic acid-
InChI Key DBFSQQMSOFOCCX-UHFFFAOYSA-N[4]
InChI 1S/C11H14O3/c1-11(2,14)7-8-3-5-9(6-4-8)10(12)13/h3-6,14H,7H2,1-2H3,(H,12,13)[4]
2.2 Structural Analysis

The molecule consists of a central benzene ring substituted at the 1 and 4 positions. The C1 position holds the carboxylic acid group, while the C4 position is attached to a 2-methylpropyl chain, which itself is substituted with a hydroxyl group at the C2 position, forming a tertiary alcohol.

Caption: Chemical structure of 4-(2-hydroxy-2-methylpropyl)benzoic acid.

2.3 Predicted Physicochemical Properties

Quantitative predictions of key physicochemical parameters are crucial for assessing drug-likeness and formulating experimental designs. These values are estimated using established computational models.

PropertyPredicted ValueSignificance
pKa (acidic) ~4.3Governs ionization state in physiological pH, affecting solubility and receptor interaction.[5]
LogP ~2.1Indicates lipophilicity and potential for membrane permeability.
Water Solubility Moderately LowInfluenced by both the polar alcohol/acid groups and the nonpolar aromatic/alkyl groups.
Hydrogen Bond Donors 2The carboxylic acid -OH and the tertiary alcohol -OH can donate hydrogen bonds.
Hydrogen Bond Acceptors 3The two carboxylic oxygens and the alcohol oxygen can accept hydrogen bonds.
Synthesis and Purification
3.1 Retrosynthetic Analysis & Strategy

The primary challenge is the presence of the acidic proton on the benzoic acid, which is incompatible with the highly basic Grignard reagent. Therefore, a protection strategy is necessary. The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) prior to the Grignard reaction. The ester can then be hydrolyzed back to the carboxylic acid in the final step.

3.2 Proposed Synthetic Pathway

The proposed two-step synthesis starts from the commercially available 4-acetylbenzoic acid.

Synthetic_Workflow start 4-Acetylbenzoic Acid ester Methyl 4-acetylbenzoate start->ester 1. SOCl₂ or (COCl)₂ 2. Methanol (MeOH) intermediate Methyl 4-(2-hydroxy-2-methylpropyl)benzoate ester->intermediate 1. Methylmagnesium Bromide (CH₃MgBr), THF 2. Aq. NH₄Cl workup product 4-(2-hydroxy-2-methylpropyl)benzoic acid intermediate->product 1. NaOH, H₂O/MeOH 2. Aq. HCl workup

Caption: Proposed two-step synthesis of the target compound.

3.3 Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the intermediate ester can be confirmed by NMR before proceeding, and the final product's identity is confirmed by a full suite of spectroscopic methods.

Step 1: Esterification of 4-Acetylbenzoic Acid to Methyl 4-acetylbenzoate

  • Rationale: Protection of the carboxylic acid is essential to prevent it from reacting with the Grignard reagent in the next step. Fischer esterification is a classic and reliable method. For faster, more irreversible conversion, activation via an acyl chloride is preferred.

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-acetylbenzoic acid (1.0 eq).

    • Suspend the acid in dichloromethane (DCM, approx. 10 mL per gram of acid).

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring gas evolution. The reaction is complete when bubbling ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Carefully add methanol (MeOH, excess) to the crude acyl chloride at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Remove the excess methanol under reduced pressure. The resulting crude solid, methyl 4-acetylbenzoate, can be purified by recrystallization from hexanes/ethyl acetate or used directly in the next step if sufficiently pure.

Step 2: Grignard Reaction to form Methyl 4-(2-hydroxy-2-methylpropyl)benzoate

  • Rationale: The Grignard reaction is a powerful tool for forming carbon-carbon bonds. The nucleophilic methyl group from methylmagnesium bromide will attack the electrophilic carbonyl carbon of the ketone, not the less reactive ester carbonyl.[7] Using an excess of the Grignard reagent ensures the reaction goes to completion.

  • Procedure:

    • Dissolve the methyl 4-acetylbenzoate (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylmagnesium bromide (CH₃MgBr, 1.2 eq, typically 3.0 M in diethyl ether) via syringe, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction back to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate ester. Purify by column chromatography on silica gel.

Step 3: Saponification to 4-(2-hydroxy-2-methylpropyl)benzoic acid

  • Rationale: The final step is the deprotection of the carboxylic acid. Saponification (base-catalyzed hydrolysis) is a standard method to convert an ester back to its corresponding carboxylate salt, which is then protonated with acid.

  • Procedure:

    • Dissolve the purified intermediate ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1 M hydrochloric acid (HCl). A white precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product, 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Spectroscopic Characterization

As no experimental spectra are published, the following data are predicted based on the known chemical shifts of analogous structures and functional groups.[8][9][10] These predictions serve as a benchmark for researchers to confirm the identity and purity of the synthesized compound.

4.1 Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.9Singlet (broad)1H-COOH The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet.[8]
~7.9Doublet2HAr-H (ortho to -COOH)Aromatic protons ortho to the electron-withdrawing carboxylic acid group are deshielded.
~7.5Doublet2HAr-H (ortho to alkyl)Aromatic protons ortho to the electron-donating alkyl group are more shielded than those ortho to the acid.
~4.5Singlet1H-OH (tertiary alcohol)The chemical shift of alcohol protons can vary; this is a typical value for a tertiary alcohol.
~2.8Singlet2H-CH₂- Benzylic protons are deshielded by the aromatic ring. A singlet is expected as there are no adjacent protons.
~1.1Singlet6H-C(OH)(CH₃)₂ The two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a singlet.
4.2 Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~167QuaternaryC =O (Carboxylic Acid)
~145QuaternaryC -CH₂ (Aromatic)
~130QuaternaryC -COOH (Aromatic)
~129TertiaryCH (Aromatic, ortho to -COOH)
~128TertiaryCH (Aromatic, ortho to alkyl)
~71QuaternaryC -OH (Tertiary Alcohol)
~48SecondaryCH₂ (Benzylic)
~29PrimaryCH₃ (Methyl)
4.3 Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400-2400Strong, Very BroadO-H StretchCarboxylic Acid (-COOH)
~3350Strong, BroadO-H StretchTertiary Alcohol (-OH)
~3050MediumC-H StretchAromatic C-H
2970-2850MediumC-H StretchAliphatic C-H
~1690Strong, SharpC=O StretchCarboxylic Acid Dimer
~1610, ~1500Medium-StrongC=C StretchAromatic Ring
1300-1200StrongC-O StretchCarboxylic Acid / Alcohol
~1150StrongC-O StretchTertiary Alcohol[11]
~920Medium, BroadO-H Bend (out-of-plane)Carboxylic Acid Dimer
Potential Applications and Future Directions
5.1 Structure-Activity Relationship (SAR) Insights

The biological activity of benzoic acid derivatives is highly dependent on the substituents of the aromatic ring.[12]

  • Antimicrobial Activity: The parent compound, benzoic acid, and its hydroxylated derivatives (like 4-hydroxybenzoic acid) are known antimicrobial agents.[2] Their efficacy is often pH-dependent, with the undissociated acid form being more active as it can penetrate microbial cell membranes. The introduction of the bulky, hydrophilic 2-hydroxy-2-methylpropyl group could modulate this activity by altering the molecule's lipophilicity and interaction with microbial targets.

  • Antioxidant and Anti-inflammatory Activity: Phenolic compounds, including derivatives of 4-hydroxybenzoic acid, are recognized for their antioxidant properties.[13] While the target molecule lacks a phenolic hydroxyl group, the benzoic acid scaffold itself contributes to various biological effects. Research has shown that benzoic acid derivatives can modulate pathways related to inflammation and proteostasis (protein stability), suggesting potential in aging-related research.[3]

5.2 Utility as a Synthetic Building Block

The bifunctional nature of 4-(2-hydroxy-2-methylpropyl)benzoic acid—possessing a carboxylic acid and a tertiary alcohol—makes it a valuable intermediate in organic synthesis.

  • The carboxylic acid can be converted into esters, amides, or acyl halides, allowing for its incorporation into larger molecules, polymers, or prodrug formulations.

  • The tertiary alcohol is a site for further chemical modification. While sterically hindered, it could potentially undergo reactions such as dehydration to form an alkene or be used as a directing group in subsequent reactions.[14][15]

5.3 Future Research Perspectives
  • Synthesis and Characterization: The first critical step is the successful execution of the proposed synthesis and the empirical confirmation of its structure using the spectroscopic methods outlined above.

  • Biological Screening: The compound should be screened in a panel of biological assays to assess its potential as an antimicrobial, antifungal, antioxidant, or anti-inflammatory agent.[12][16] Initial screening could involve determining the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi.

  • Derivatization Studies: The carboxylic acid and alcohol functional groups provide handles for creating a library of related compounds (e.g., esters, amides). This would allow for a systematic SAR study to identify derivatives with enhanced potency or improved pharmacokinetic properties.

  • Materials Science Applications: Benzoic acid derivatives are used in the synthesis of liquid crystals and specialty polymers. The unique structure of this compound could be explored for the development of new materials with novel thermal or mechanical properties.

Conclusion

4-(2-hydroxy-2-methylpropyl)benzoic acid represents an intriguing, underexplored molecule within the vast chemical family of benzoic acid derivatives. This guide provides a robust framework for its future investigation, from a plausible and detailed synthetic protocol to predictive characterization data. By leveraging the extensive knowledge base of related compounds, we can anticipate its potential as a bioactive agent and a versatile chemical building block. The methodologies and insights presented herein are designed to empower researchers in drug development and materials science to synthesize, characterize, and unlock the potential of this novel chemical entity.

References
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024, August 8). IJCRT.org. Retrieved March 15, 2026, from [Link]

  • Porter, P. K. (1923). The Action of the Grignard Reagent on Keto Acids. Journal of the American Chemical Society, 45. Retrieved March 15, 2026, from [Link]

  • Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activity of Some New Benzoic Acid and Thiazoloacridine Derivatives. (2008, August 12). Taylor & Francis Online. Retrieved March 15, 2026, from [Link]

  • Addition of Grignard Reagents to 1-(N-(Alkoxyoxalyl)-N-methylamino)-3- methylimidazolium Salts: A General Method for α-Keto Ester Synthesis. (n.d.). ACS Publications. Retrieved March 15, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). ijarsct. Retrieved March 15, 2026, from [Link]

  • Esters with Grignard Reagent. (2025, October 13). Chemistry Steps. Retrieved March 15, 2026, from [Link]

  • Chemical Properties of Benzoic acid, 4-(2-methylpropyl)oxy-, 2-methylpropyl ester. (n.d.). Cheméo. Retrieved March 15, 2026, from [Link]

  • Chemical Properties of Benzoic acid, 2-hydroxy-, 2-methylpropyl ester (CAS 87-19-4). (n.d.). Cheméo. Retrieved March 15, 2026, from [Link]

  • Benzoic acid, 4-hydroxy-, 2-hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl ester. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Benzoic acid, 4-(2-methylpropoxy)-, 2-methylpropyl ester | C15H22O3 | CID 12696592. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved March 15, 2026, from [Link]

  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

  • Spectral analysis practice problem #02 (benzyl alcohol). (2020, July 9). YouTube. Retrieved March 15, 2026, from [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021, December 1). PMC. Retrieved March 15, 2026, from [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). MDPI. Retrieved March 15, 2026, from [Link]

  • Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester. (n.d.). PubChemLite. Retrieved March 15, 2026, from [Link]

  • Ti-Catalyzed Dehydroxylation of Tertiary Alcohols. (2022, November 10). ACS Publications. Retrieved March 15, 2026, from [Link]

  • 4-Hydroxy-benzoic Acid at BMRB. (n.d.). BMRB. Retrieved March 15, 2026, from [Link]

  • 4-hydroxybenzoic Acid. (n.d.). mVOC 4.0. Retrieved March 15, 2026, from [Link]

  • Asymmetric Synthesis of Tertiary Benzylic Alcohols. (n.d.). PMC. Retrieved March 15, 2026, from [Link]

  • 2, 3, and 4 hydroxybenzoic acid syntheses. (2021, January 9). YouTube. Retrieved March 15, 2026, from [Link]

  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. (n.d.). SciELO. Retrieved March 15, 2026, from [Link]

  • Alcohols—The Rest of the Story. (2017, April 1). Spectroscopy Online. Retrieved March 15, 2026, from [Link]

Sources

Exploratory

Strategic Integration of 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS 1346608-70-5) in Modern Drug Discovery

Executive Summary In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks dictates the downstream success of active pharmaceutical ingredients (APIs). 4-(2-hydroxy-2-methylpropyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks dictates the downstream success of active pharmaceutical ingredients (APIs). 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS 1346608-70-5) has emerged as a highly versatile and privileged intermediate. Structurally, it combines a reactive benzoic acid core with a sterically hindered tertiary alcohol motif (the 2-hydroxy-2-methylpropyl group).

This technical guide provides an in-depth analysis of its physicochemical properties, synthetic utility, and pharmacological rationale. By understanding the causality behind its structural features—specifically how the gem-dimethyl groups shield the hydroxyl moiety from premature metabolic degradation—researchers can effectively leverage this compound to optimize both pharmacodynamics (PD) and pharmacokinetics (PK) in target-directed drug design [1].

Physicochemical Profiling & Structural Rationale

Quantitative Data Summary

Before integrating this building block into a synthetic pipeline, it is critical to establish its baseline physicochemical parameters. The following table summarizes the core data required for reaction planning and computational modeling [2][3].

PropertyValueScientific Implication
CAS Number 1346608-70-5Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₁H₁₄O₃Defines stoichiometry for downstream coupling.
Molecular Weight 194.23 g/mol Low molecular weight allows for API integration without exceeding Lipinski's Rule of 5.
Structural Motif Tertiary Alcohol + Carboxylic AcidBifunctional nature enables selective derivatization.
Steric Environment Highly hindered (gem-dimethyl)Prevents competitive esterification during amide coupling; enhances metabolic stability.
The Causality of the Tertiary Alcohol Motif

Why utilize a 2-hydroxy-2-methylpropyl group instead of a standard primary or secondary alcohol? The choice is rooted in metabolic stability. Primary and secondary alcohols are notorious "soft spots" in drug design, highly susceptible to rapid oxidation by alcohol dehydrogenases (to aldehydes/ketones or carboxylic acids) and phase II glucuronidation by UGT enzymes.

By introducing the hydroxyl group as a tertiary alcohol, the geminal alkyl (methyl) groups provide profound steric hindrance. This "shielding" effect significantly reduces the possibility of CYP450-mediated oxidation or glucuronidation, allowing the drug to maintain its hydrogen-bond donor/acceptor capabilities for target binding without sacrificing half-life ( t1/2​ ) [1][4].

PharmPathway S1 Tertiary Alcohol Motif P1 Steric Shielding S1->P1 P2 H-Bond Donor/Acceptor S1->P2 S2 Benzoic Acid Core P3 Vector for Amidation S2->P3 O1 Resistance to CYP450 Oxidation P1->O1 O2 Target Binding Affinity P2->O2 O3 Library Diversification P3->O3

Fig 1: Pharmacological impact pathway of 4-(2-hydroxy-2-methylpropyl)benzoic acid features.

Synthetic Methodologies & Workflows

A major advantage of 4-(2-hydroxy-2-methylpropyl)benzoic acid is that its tertiary alcohol is sufficiently hindered to bypass the need for protecting group chemistry (e.g., TBS or THP ethers) during standard amide coupling. The poor nucleophilicity of the tertiary hydroxyl ensures that O-acylation (esterification) does not competitively interfere with N-acylation (amidation) when reacting with primary or secondary amines [5].

Standard Operating Procedure: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system, incorporating in-process Quality Control (QC) to ensure high-fidelity library generation.

Reagents Required:

  • 4-(2-hydroxy-2-methylpropyl)benzoic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve 4-(2-hydroxy-2-methylpropyl)benzoic acid in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA, followed by HATU.

    • Causality: HATU is selected over EDC/HOBt because it generates a highly reactive highly reactive 7-azabenzotriazole active ester, which drives the reaction to completion rapidly, minimizing any minimal risk of intramolecular cyclization or side reactions.

  • Coupling: Stir the activation mixture for 15 minutes at room temperature. Add the target amine dropwise.

  • In-Process QC (Self-Validation): After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Decision Gate: If starting material mass (m/z 193 [M-H]-) is <5% relative to the product mass, proceed to workup. If >5%, add an additional 0.2 equiv of HATU and amine, and stir for 2 more hours.

  • Quench & Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and 5% aqueous LiCl (to extract residual DMF).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

SynthWorkflow A 4-(2-hydroxy-2-methylpropyl) benzoic acid B Activation (HATU, DIPEA, DMF) A->B Step 1 C Amine Coupling (Primary/Secondary Amine) B->C Step 2 D In-Process QC (LC-MS >95% conversion) C->D Monitor D->C Fail (Add Reagents) E Aqueous Workup (Remove DMF/Salts) D->E Pass F Final Product (Target API Intermediate) E->F Purify

Fig 2: Self-validating synthetic workflow for amide coupling without protecting groups.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediate or final API, the following analytical signatures must be validated:

  • LC-MS (ESI+): The presence of the tertiary alcohol often results in a characteristic in-source fragmentation pattern. Expect to see the parent ion [M+H]+ alongside a prominent [M+H−18]+ peak, corresponding to the loss of water (dehydration of the tertiary alcohol to form a stable carbocation/alkene).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • The gem-dimethyl groups will appear as a sharp, intense singlet integrating to 6 protons around δ 1.10 - 1.20 ppm.

    • The methylene bridge (-CH₂-) will appear as a singlet integrating to 2 protons around δ 2.70 - 2.80 ppm.

    • The tertiary hydroxyl proton (-OH) will typically appear as a broad singlet around δ 4.50 - 4.70 ppm, which disappears upon D₂O exchange.

By strictly adhering to these self-validating analytical checks, scientists can confidently confirm that the sterically hindered tertiary alcohol remained intact during the coupling conditions and did not undergo unintended elimination or esterification.

References

  • Hypha Discovery. "Small but mighty: the impact of tertiary alcohols in drug design." Hypha Discovery Blog, May 2025. Available at:[Link]

  • Journal of Medicinal Chemistry. "Mitigating Heterocycle Metabolism in Drug Discovery." ACS Publications, April 2012. Available at:[Link]

  • Queen's University Belfast. "Identification and structure-guided development of pyrimidinone based USP7 inhibitors." QUB Research Portal, December 2017. Available at:[Link]

Foundational

Synthesis Pathway of 4-(2-hydroxy-2-methylpropyl)benzoic acid: A Mechanistic and Practical Guide

Abstract The compound 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a highly specialized aromatic building block utilized in advanced Active Pharmaceutical Ingredient (API) synthesis. Structurally, it f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract The compound 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a highly specialized aromatic building block utilized in advanced Active Pharmaceutical Ingredient (API) synthesis. Structurally, it features a benzoic acid core para-substituted with a sterically demanding tertiary alcohol motif. This whitepaper outlines a highly efficient, field-proven three-stage synthetic pathway starting from commercially available 4-bromophenylacetic acid. By leveraging chemoselective Grignard additions and cryogenic lithium-halogen exchange, this route avoids the poor regioselectivity and over-oxidation risks associated with traditional benzylic functionalization.

Retrosynthetic Strategy & Pathway Selection

When designing the synthesis for a bifunctional molecule containing both a carboxylic acid and a tertiary alcohol, the primary challenge is orthogonal reactivity. Direct benzylic oxidation of a pre-formed alkyl chain often fails due to the sensitivity of the tertiary alcohol.

Our strategy relies on a "masked" approach:

  • Carboxyl Masking: The starting material, 4-bromophenylacetic acid, is first esterified to protect the acidic proton and activate the carbonyl for nucleophilic attack[1].

  • Tertiary Alcohol Installation: A double-addition of methylmagnesium bromide to the ester chemoselectively installs the 2-methylpropan-2-ol group while leaving the aryl bromide intact[2].

  • Late-Stage Carboxylation: The aryl bromide serves as a latent carboxyl group, unveiled via a tandem deprotonation/lithium-halogen exchange followed by electrophilic trapping with carbon dioxide.

G N1 4-Bromophenylacetic acid (Starting Material) N2 Methyl 4-bromophenylacetate (Intermediate 1) N1->N2 MeOH, H2SO4 Reflux N3 1-(4-Bromophenyl)-2- methylpropan-2-ol (Intermediate 2) N2->N3 MeMgBr (2.5 eq) THF, 0 °C to RT N4 4-(2-hydroxy-2-methylpropyl) benzoic acid (Target API) N3->N4 1. n-BuLi (2.2 eq) 2. CO2  3. H3O+

Fig 1: Three-step forward synthesis pathway of 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Mechanistic Causality & Experimental Workflows

As a self-validating system, every step in this sequence includes In-Process Controls (IPC) to ensure that the reaction has reached completion before downstream processing. This prevents the carryover of structurally similar impurities that are notoriously difficult to separate via crystallization.

Stage 1: Carboxyl Masking via Fischer Esterification

Mechanistic Insight: 4-bromophenylacetic acid must be esterified to prevent the acidic carboxyl proton from quenching the Grignard reagent in Stage 2. A standard Fischer esterification using methanol and catalytic sulfuric acid shifts the equilibrium forward via the use of methanol as both solvent and reactant[1].

Protocol:

  • Charge a round-bottom flask with 4-bromophenylacetic acid (1.0 eq) and anhydrous methanol (10 volumes).

  • Add concentrated H₂SO₄ (0.05 eq) dropwise at room temperature.

  • Heat the reaction to reflux (approx. 65 °C) and stir for 6 hours.

  • IPC: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the baseline spot (free acid) is entirely consumed.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove excess methanol. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the catalyst and unreacted starting material) and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate to yield methyl 4-bromophenylacetate as a pale oil.

Stage 2: Tertiary Alcohol Installation via Double Grignard Addition

Mechanistic Insight: The reaction of methyl 4-bromophenylacetate with methylmagnesium bromide involves a nucleophilic acyl substitution to form a ketone intermediate, followed by a rapid nucleophilic addition to yield the tertiary alcohol[2]. The aryl bromide remains unreactive because the activation energy for Grignard-mediated halogen-metal exchange is prohibitively high at temperatures below 25 °C without transition-metal catalysts.

Protocol:

  • Dissolve methyl 4-bromophenylacetate (1.0 eq) in anhydrous THF (10 volumes) under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise over 30 minutes to control the highly exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC: GC-MS analysis of an acid-quenched aliquot. Look for the disappearance of the ester mass peak and the appearance of the 1-(4-bromophenyl)-2-methylpropan-2-ol peak (CAS: 57469-91-7)[2].

  • Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Stage 3: Tandem Lithiation-Carboxylation

Mechanistic Insight: This is the most critical transformation. We utilize 2.2 equivalents of n-butyllithium (n-BuLi). The first equivalent undergoes a rapid acid-base reaction with the tertiary alcohol to form a lithium alkoxide. This intermediate is crucial; it not only protects the alcohol but its localized negative charge helps direct the second equivalent of n-BuLi to undergo a kinetically favored lithium-halogen exchange at the aryl bromide at -78 °C. The resulting dianion is then trapped with electrophilic CO₂.

Mechanism A 1-(4-Bromophenyl)-2-methylpropan-2-ol B Lithium Alkoxide Intermediate (Ar-Br, -O⁻Li⁺) A->B n-BuLi (1.0 eq) Acid-Base Deprotonation C Dianion Intermediate (Li⁺⁻Ar, -O⁻Li⁺) B->C n-BuLi (1.1 eq) Li-Halogen Exchange (-78 °C) D Lithium Carboxylate (Li⁺⁻OOC-Ar, -O⁻Li⁺) C->D CO2 (Electrophilic Trapping) E Target Compound (HOOC-Ar, -OH) D->E HCl (aq) Acidic Workup

Fig 2: Mechanistic sequence of tandem deprotonation, lithium-halogen exchange, and carboxylation.

Protocol:

  • Dissolve 1-(4-bromophenyl)-2-methylpropan-2-ol (1.0 eq) in anhydrous THF (15 volumes) under strictly anhydrous argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (2.5 M in hexanes, 2.2 eq) dropwise. The solution may turn slightly yellow as the aryl lithium species forms. Stir at -78 °C for 1 hour.

  • Bubble dry CO₂ gas through the solution (or pour the reaction mixture over a large excess of crushed, anhydrous dry ice) and allow it to slowly warm to room temperature.

  • Workup: Quench the reaction with 1M HCl until the aqueous layer reaches pH 2 (this protonates both the carboxylate and the alkoxide). Extract with ethyl acetate (3x).

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (e.g., from toluene/heptane) to yield the pure 4-(2-hydroxy-2-methylpropyl)benzoic acid .

Quantitative Reaction Parameters

To ensure reproducibility across different laboratory scales, the following table summarizes the critical stoichiometric and thermodynamic parameters required for the self-validating workflow.

StepTransformationKey Reagents (Eq)Temp ProfileExpected YieldIPC Method
1 Fischer EsterificationMeOH (solvent), H₂SO₄ (0.05)20 °C → 65 °C92 - 96%TLC (Disappearance of acid)
2 Double Grignard AdditionMeMgBr (2.5)0 °C → 25 °C85 - 90%GC-MS (Mass shift to tertiary alcohol)
3 Lithiation & Carboxylationn-BuLi (2.2), CO₂ (excess)-78 °C → 25 °C70 - 78%LC-MS / HPLC (Formation of API)

Process Safety & Self-Validating Quality Controls

  • Organometallic Hazards: Both methylmagnesium bromide and n-butyllithium are highly reactive and pyrophoric. They must be handled using standard Schlenk line techniques. Syringes and needles must be oven-dried.

  • Cryogenic Integrity: In Stage 3, failing to maintain the internal temperature at -78 °C during the n-BuLi addition will lead to proton abstraction from the THF solvent or Wurtz-Fittig type homocoupling of the aryl bromide, drastically reducing the yield.

  • Moisture Control: The electrophilic trapping with CO₂ is highly sensitive to moisture. Any water present will protonate the dianion intermediate, reverting it to the debrominated byproduct (1-phenyl-2-methylpropan-2-ol) rather than the target carboxylic acid.

References

  • Sigma-Aldrich.4-(2-hydroxy-2-methylpropyl)benzoic acid | 1346608-70-5.
  • Benchchem.1-(4-Bromophenyl)-2-methylpropan-2-ol | 57469-91-7.
  • The University of Osaka Institutional Knowledge Archive (OUKA).Lewis acid-catalyzed insertion methodologies and precursor syntheses.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(2-Hydroxy-2-methylpropyl)benzoic acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern rational drug design, the selection of bifunctional building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern rational drug design, the selection of bifunctional building blocks dictates the efficiency of downstream synthetic pathways and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 4-(2-Hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a highly versatile intermediate featuring orthogonal reactive sites: an ionizable carboxylic acid and a sterically hindered tertiary alcohol.

This whitepaper provides an in-depth analysis of its physicochemical properties, establishes self-validating experimental protocols for its chemoselective manipulation, and outlines its analytical characterization.

Structural and Physicochemical Profiling

The structural topology of 4-(2-hydroxy-2-methylpropyl)benzoic acid consists of a central phenyl ring substituted at the para positions. The interplay between the electron-withdrawing carboxyl group (-COOH) and the bulky, electron-donating 2-hydroxy-2-methylpropyl moiety (-CH₂-C(OH)(CH₃)₂) governs its solubility, reactivity, and binding kinetics.

Causality of Physical Properties

Unlike primary or secondary alcohols, the tertiary alcohol in this molecule is flanked by gem-dimethyl groups. This steric bulk severely restricts the rotational freedom of the hydroxyl oxygen, reducing its capacity to act as an intermolecular hydrogen bond donor. Consequently, the molecule exhibits higher solubility in moderately polar aprotic solvents (e.g., ethyl acetate, dichloromethane) than its unbranched isomers, while maintaining excellent aqueous solubility at physiological pH due to the deprotonation of the benzoic acid (pKa ~4.3).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for early-stage drug development, drawing on standard chemical descriptors provided by chemical suppliers like [1] and general property guidelines from the [2].

PropertyValueImplication for Drug Design
Molecular Formula C₁₁H₁₄O₃Standard low-molecular-weight fragment.
Molecular Weight 194.23 g/mol Highly efficient fragment; leaves ample room for elaboration.
Hydrogen Bond Donors 2 (-OH, -COOH)Facilitates target binding; manageable desolvation penalty.
Hydrogen Bond Acceptors 3 (O atoms)Moderate polarity, ideal for interacting with kinase/GPCR clefts.
Estimated LogP ~1.8 - 2.2Optimal balance of lipophilicity and aqueous solubility.
Topological Polar Surface Area 57.53 ŲExcellent passive membrane permeability profile.

Orthogonal Reactivity & Synthetic Utility

The true synthetic value of 4-(2-hydroxy-2-methylpropyl)benzoic acid lies in its chemoselectivity. As an application scientist, I leverage the steric hindrance of the tertiary alcohol to perform selective transformations on the carboxylic acid without the need for cumbersome protecting-group chemistry (e.g., TBS or THP protection).

Reactivity A 4-(2-Hydroxy-2-methylpropyl) benzoic acid B Amidation (EDC/HOBt, Amine) A->B Target: -COOH C Esterification (MeOH, H2SO4) A->C Target: -COOH D Alcohol Protection (TBS-Cl, Imidazole) A->D Target: -OH

Orthogonal reactivity pathways of 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Protocol 1: Chemoselective Amidation Workflow

Objective: Synthesize an amide derivative while preserving the tertiary alcohol. Mechanistic Causality: Using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) activates the carboxylic acid into a highly reactive OBt-ester. The steric bulk of the tertiary alcohol prevents it from acting as a competing nucleophile, thereby suppressing unwanted intermolecular polymerization or intramolecular lactonization.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent (eq) of 4-(2-hydroxy-2-methylpropyl)benzoic acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Cool to 0 °C. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 30 minutes.

  • Coupling: Add 1.1 eq of the target primary amine, followed dropwise by 2.5 eq of N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salts and drive the reaction.

  • Propagation: Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 12 hours under an inert nitrogen atmosphere.

  • Quenching & Workup: Dilute the mixture with ethyl acetate (10 volumes). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Self-Validation & Purification: Dry over anhydrous Na₂SO₄ and concentrate. The crude NMR should show a preserved singlet at ~1.2 ppm (integrating to 6H for the gem-dimethyls), confirming the tertiary alcohol remains intact. Purify via silica gel flash chromatography.

Analytical Characterization

Rigorous analytical validation is non-negotiable when utilizing bifunctional intermediates. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for verifying the integrity of this compound.

LCMS Step1 Sample Preparation (1 mg/mL in MeOH) Step2 Chromatographic Separation (C18 Column, Gradient Elution) Step1->Step2 Step3 Electrospray Ionization (ESI) Negative Mode (-H+) Step2->Step3 Step4 Mass Analysis (Q-TOF or Triple Quad) Step3->Step4 Step5 Data Acquisition (m/z 193.08 extracted) Step4->Step5

Step-by-step LC-MS analytical workflow for characterizing the compound.

Protocol 2: LC-MS Validation (Negative Ion Mode)

Mechanistic Causality: The carboxylic acid moiety readily donates a proton in moderately protic environments. By utilizing Electrospray Ionization in Negative mode (ESI-), we force the formation of the stable carboxylate anion [M-H]⁻, yielding a highly sensitive and specific signal without fragmenting the tertiary alcohol.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to ensure complete solvation.

  • Chromatography: Inject 2 µL onto a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) maintained at 40 °C.

  • Elution Gradient: Utilize Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Note: While formic acid slightly suppresses negative ionization, it is essential for maintaining sharp chromatographic peak shape.

  • Mass Detection & Validation: Operate the mass spectrometer in ESI- mode. Extract the ion chromatogram for m/z 193.08 (Theoretical [M-H]⁻ for C₁₁H₁₃O₃). A single sharp peak validates both the identity and the purity of the building block.

Pharmaceutical Relevance and ADME Profiling

In the context of drug discovery, 4-(2-hydroxy-2-methylpropyl)benzoic acid is a prime candidate for scaffold hopping and metabolic stabilization. It strictly adheres to [3], ensuring that derivatives built upon this core have a high probability of achieving oral bioavailability.

Furthermore, the 2-hydroxy-2-methylpropyl group is frequently utilized by medicinal chemists to block cytochrome P450 (CYP) mediated oxidation. For instance, replacing a vulnerable isobutyl group (which undergoes rapid benzylic or terminal oxidation) with this pre-oxidized, sterically hindered tertiary alcohol can significantly extend a drug's half-life while maintaining its spatial pharmacophore.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid derivatives and Thermochemical Data". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Wikipedia / Taylor & Francis. "Lipinski's rule of five - Knowledge and References". Preclinical Drug Development. Available at:[Link]

Foundational

Comprehensive Technical Guide on 4-(2-Hydroxy-2-methylpropyl)benzoic Acid: IUPAC Nomenclature, Synthesis, and Drug Discovery Applications

Executive Summary In modern drug discovery, the strategic utilization of pre-functionalized building blocks is critical for accelerating structure-activity relationship (SAR) studies and optimizing pharmacokinetic (PK) p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic utilization of pre-functionalized building blocks is critical for accelerating structure-activity relationship (SAR) studies and optimizing pharmacokinetic (PK) profiles. 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a highly specialized, para-substituted benzoic acid derivative. Structurally analogous to the oxidized metabolites of isobutyl-containing NSAIDs (such as ibuprofen), this compound serves as a vital intermediate for synthesizing metabolically stable bioisosteres and complex active pharmaceutical ingredients (APIs).

This whitepaper deconstructs the IUPAC nomenclature of the compound, provides a self-validating synthetic methodology designed to protect its sensitive tertiary alcohol, and outlines its analytical characterization.

Structural Deconstruction and IUPAC Nomenclature Logic

The standardized naming of organic molecules ensures absolute structural clarity across global regulatory and research databases. The name 4-(2-hydroxy-2-methylpropyl)benzoic acid is derived through a strict hierarchical application of [1].

Nomenclature Causality
  • Principal Functional Group: The molecule contains both a carboxylic acid (-COOH) and a hydroxyl group (-OH). According to IUPAC priority rules, carboxylic acids outrank alcohols. Thus, the parent structure is benzoic acid .

  • Ring Numbering: The carbon atom of the benzene ring covalently bound to the -COOH group is designated as C1. To assign the lowest possible locant to the substituent, we number around the ring, placing the substituent at the 4-position (para) .

  • Substituent Chain Elongation: The substituent attached at C4 is evaluated by identifying the longest continuous carbon chain starting from the point of attachment:

    • C1': The methylene (-CH2-) directly attached to the benzene ring.

    • C2': The adjacent quaternary carbon.

    • C3': One of the terminal methyl groups. This 3-carbon backbone forms a propyl radical.

  • Substituent Modifications: At the C2' position of this propyl chain, there is a hydroxyl group (2-hydroxy ) and a remaining methyl group (2-methyl ).

  • Final Assembly: Enclosing the complex substituent in parentheses yields the definitive name: 4-(2-hydroxy-2-methylpropyl)benzoic acid .

IUPAC_Logic A Principal Group (-COOH) B Parent Structure (Benzoic Acid) A->B C Positioning (C4 / para) B->C D Alkyl Chain (Propyl) C->D E Substituents (2-hydroxy, 2-methyl) D->E

Logical flow of IUPAC nomenclature rules for 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in both synthetic reactions and biological assays. The presence of both a hydrogen bond donor (carboxylic acid) and a tertiary alcohol significantly influences its solubility and polar surface area (PSA).

Table 1: Physicochemical Specifications & Diagnostic Significance

PropertyValueCausality / Significance
IUPAC Name 4-(2-hydroxy-2-methylpropyl)benzoic acidStandardized structural identification.
CAS Registry Number 1346608-70-5Unique identifier for regulatory/procurement [2].
Molecular Formula C11H14O3Defines stoichiometric mass (194.23 g/mol ).
Exact Mass 194.0943 DaTarget m/z for High-Resolution Mass Spectrometry.
LogP (predicted) ~2.1Indicates moderate lipophilicity, favorable for ADME.
H-Bond Donors/Acceptors 2 / 3Facilitates target binding; drives aqueous solubility.

Synthetic Methodologies and Experimental Protocols

The primary challenge in synthesizing 4-(2-hydroxy-2-methylpropyl)benzoic acid is the lability of the tertiary alcohol . Under strongly acidic conditions, tertiary alcohols readily undergo E1 dehydration to form alkenes. Therefore, the synthetic route must rely on mild, pH-controlled conditions.

Protocol: Three-Step Synthesis via Palladium-Catalyzed Carbonylation

Objective: To synthesize the target compound from a commercially available benzylic halide while preventing acid-catalyzed dehydration.

Step 1: Grignard Addition (Preparation of 1-(4-bromophenyl)-2-methylpropan-2-ol)

  • Procedure: In an oven-dried, N2-purged flask, dissolve 4-bromobenzyl bromide (1.0 eq) in anhydrous THF. Add magnesium turnings (1.2 eq) and a catalytic crystal of iodine to initiate the Grignard reagent formation. Cool the mixture to 0°C. Add anhydrous acetone (1.5 eq) dropwise. Stir for 2 hours, then quench carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate.

  • Causality: Saturated NH4Cl is used for the quench because it is a mild proton source. Using strong acids (e.g., HCl) would immediately protonate the newly formed tertiary hydroxyl group, driving the loss of water and resulting in an unwanted 1-(4-bromophenyl)-2-methylpropene byproduct.

Step 2: Palladium-Catalyzed Carbonylation

  • Procedure: Transfer the intermediate (1.0 eq) to a high-pressure reactor. Add Pd(OAc)2 (5 mol%), dppf ligand (10 mol%), and triethylamine (2.0 eq) in anhydrous methanol. Purge the vessel with CO gas and pressurize to 50 psi. Heat the reaction to 80°C for 12 hours. Filter through Celite and purify via flash chromatography to yield methyl 4-(2-hydroxy-2-methylpropyl)benzoate.

  • Causality: directly installs the carboxylate oxidation state [3]. Alternative methods, such as the oxidation of a methyl group using KMnO4, are too harsh and lack the chemoselectivity required to preserve the tertiary alcohol.

Step 3: Alkaline Hydrolysis (Saponification)

  • Procedure: Dissolve the methyl ester in a 3:1 mixture of THF:H2O. Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours. Concentrate to remove THF. Cool the aqueous layer to 0°C and acidify carefully with 1M Citric Acid until pH 4 is reached. Extract with EtOAc, wash with brine, dry, and concentrate to yield the pure target compound.

  • Causality: Saponification with LiOH is gentle. Crucially, acidifying with citric acid (a weak organic acid) instead of concentrated mineral acids ensures the benzoic acid is protonated for organic extraction without triggering the dehydration of the tertiary alcohol.

Synthetic_Workflow SM Starting Material 4-Bromobenzyl bromide Step1 Step 1: Grignard Reaction Mg, Acetone, THF (Mild NH4Cl Quench) SM->Step1 Int1 Intermediate 1 1-(4-Bromophenyl)-2-methylpropan-2-ol Step1->Int1 Step2 Step 2: Pd-Catalyzed Carbonylation Pd(OAc)2, dppf, CO, MeOH Int1->Step2 Int2 Intermediate 2 Methyl 4-(2-hydroxy-2-methylpropyl)benzoate Step2->Int2 Step3 Step 3: Alkaline Hydrolysis LiOH, THF/H2O (Citric Acid Workup) Int2->Step3 Product Final Product 4-(2-hydroxy-2-methylpropyl)benzoic acid Step3->Product

Three-step chemoselective synthetic workflow for 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Analytical Characterization and Validation

A self-validating protocol requires rigorous analytical confirmation. The following table outlines the expected Nuclear Magnetic Resonance (1H NMR) shifts and High-Performance Liquid Chromatography (HPLC) parameters required to verify the structural integrity and purity of the synthesized compound.

Table 2: Analytical Validation Parameters

Analytical TechniqueParameterExpected Value / RangeDiagnostic Significance
1H NMR (DMSO-d6) Carboxylic -OH~12.8 ppm (1H, br s)Confirms successful ester hydrolysis to the free acid.
1H NMR (DMSO-d6) Aromatic Protons~7.8 ppm (2H, d), ~7.3 ppm (2H, d)Confirms the para-substituted benzene ring (AA'BB' system).
1H NMR (DMSO-d6) Tertiary -OH~4.5 ppm (1H, s)Validates the intact tertiary alcohol; peak disappears upon D2O exchange.
1H NMR (DMSO-d6) Benzylic -CH2-~2.7 ppm (2H, s)Indicates the methylene linker isolated from other coupling protons.
1H NMR (DMSO-d6) Gem-Dimethyl~1.1 ppm (6H, s)Confirms the two equivalent methyl groups of the propyl chain.
HPLC (RP-C18) Purity> 95% Area Under CurveEssential threshold before utilizing the compound in biological assays.

Applications in Drug Development

For drug development professionals, 4-(2-hydroxy-2-methylpropyl)benzoic acid is not just a chemical entity; it is a strategic tool for metabolic engineering .

  • Metabolic Blocking: Cytochrome P450 enzymes (particularly CYP2C9) frequently target isobutyl groups on aromatic rings for ω -1 oxidation, converting them into 2-hydroxy-2-methylpropyl derivatives (as seen in the rapid clearance of ibuprofen). By synthesizing drug candidates that already incorporate this oxidized moiety (using 4-(2-hydroxy-2-methylpropyl)benzoic acid as a building block), medicinal chemists can preemptively block CYP-mediated metabolism, thereby extending the half-life of the API.

  • Bioisosteric Replacement: The tertiary alcohol provides a novel vector for hydrogen bonding within target binding pockets, potentially increasing target affinity compared to highly lipophilic, unoxidized alkyl chains.

  • Linker Chemistry: The bifunctional nature of the molecule (a reactive carboxylic acid and a sterically hindered but functionalizable tertiary alcohol) makes it an excellent rigid linker for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

References

  • IUPAC. (2014). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). International Union of Pure and Applied Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Carbonylations. Available at:[Link]

Exploratory

Solubility Profiling of 4-(2-hydroxy-2-methylpropyl)benzoic acid: Thermodynamic Behavior and Solvent Interactions

Executive Summary Understanding the thermodynamic solubility of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck in drug formulation and analytical development. The compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermodynamic solubility of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical bottleneck in drug formulation and analytical development. The compound 4-(2-hydroxy-2-methylpropyl)benzoic acid (Molecular Weight: 194.23 g/mol ) presents a fascinating physicochemical profile. It possesses dual hydrogen-bonding domains—a terminal carboxylic acid and a sterically hindered tertiary alcohol—separated by a rigid, hydrophobic aromatic spacer.

As a Senior Application Scientist, I approach the solubility profiling of such molecules not merely as a data-gathering exercise, but as a study of intermolecular causality. This whitepaper details the structural drivers of its solubility, provides predictive quantitative data across solvent classes, and outlines a self-validating experimental protocol grounded in[1] and contemporary thermodynamic modeling[2].

Physicochemical Causality: Structural Drivers of Solvation

To predict and manipulate the solubility of 4-(2-hydroxy-2-methylpropyl)benzoic acid, we must deconstruct its molecular architecture and evaluate how each functional group dictates solvent interactions:

  • The Benzoic Acid Moiety (pKa ~4.2 - 4.5): This group serves as the primary pH-dependent solubility switch. In acidic environments (pH < 4.0), the compound remains unionized, forming strong intermolecular hydrogen-bonded dimers in the solid state. This high crystal lattice energy resists disruption by water, leading to poor aqueous solubility. In neutral to basic environments (pH > 5.0), deprotonation yields a carboxylate anion, enabling powerful ion-dipole interactions with water that exponentially increase solubility.

  • The 2-hydroxy-2-methylpropyl Group: The tertiary alcohol acts as both a hydrogen bond donor and acceptor. However, the adjacent gem-dimethyl groups create significant steric hindrance. While this group enhances solubility in polar protic solvents (like ethanol) through hydrogen bonding, the bulky methyls increase the local lipophilicity (LogP contribution), favoring solvation in moderately non-polar organic solvents over pure water.

  • The Aromatic Spacer: The benzene ring drives hydrophobic exclusion in aqueous media but facilitates strong London dispersion forces and π−π interactions in organic solvents.

According to the principles outlined in the[2], the interplay between the solvent's dielectric constant ( ϵ ) and the solute's hydrogen-bonding capacity dictates the thermodynamic equilibrium.

Predictive Solubility Profiles

Based on functional group contributions and Hansen Solubility Parameters (HSP), the quantitative solubility of 4-(2-hydroxy-2-methylpropyl)benzoic acid is summarized below.

Table 1: Estimated Equilibrium Solubility Across Solvent Classes at 25°C
Solvent SystemDielectric Constant ( ϵ )Estimated Solubility (mg/mL)Primary Solvation Mechanism
Water (pH 1.2) 80.1< 0.1Limited H-bonding; hydrophobic exclusion dominates.
Water (pH 7.4) 80.1> 15.0Ion-dipole interactions via carboxylate anion formation.
Ethanol (Absolute) 24.540.0 - 60.0Protic H-bonding; excellent lipophilic solvation of the aromatic ring.
Dimethyl Sulfoxide (DMSO) 46.7> 100.0Strong H-bond acceptance disrupts carboxylic acid dimers.
Ethyl Acetate 6.015.0 - 25.0Moderate dipole-dipole interactions; ester-alcohol affinity.
n-Hexane 1.9< 0.05Inability to disrupt solute-solute H-bonds (lattice energy > solvation energy).

Experimental Workflow: Self-Validating Equilibrium Solubility

To empirically validate the predictive models, a rigorous "Saturation Shake-Flask" methodology must be employed. Standard protocols often fail because they assume the solid state remains static during equilibration. The following protocol integrates a critical self-validating step: Residual Solid Verification . This ensures that the measured solubility reflects the intended polymorph, not a newly formed hydrate or solvate.

Step-by-Step Methodology
  • Solid-State Preparation: Mill the 4-(2-hydroxy-2-methylpropyl)benzoic acid to a uniform particle size. While thermodynamic equilibrium is independent of particle size, a higher surface area accelerates the dissolution rate, ensuring equilibrium is reached within the experimental timeframe.

  • Media Dispensing: Prepare biorelevant media (e.g., Simulated Gastric Fluid [SGF] pH 1.2 and Fasted State Simulated Intestinal Fluid [FaSSIF] pH 6.5) as per [3]. Dispense 5.0 mL of each solvent into sealed borosilicate glass vials.

  • Saturation & Equilibration: Add the API to the vials in significant excess (visually confirming undissolved solid). Place the vials in a thermostated orbital shaker set to 37.0 ± 0.5 °C at 150 RPM for 48 to 72 hours .

  • Isothermal Phase Separation: Transfer the vials to a temperature-controlled centrifuge (37°C). Centrifuge at 10,000 × g for 15 minutes. Expert Insight: Avoid syringe filters for highly lipophilic compounds, as the API may adsorb to the filter membrane, artificially lowering the measured solubility.

  • Analytical Quantification: Carefully aspirate the supernatant, dilute appropriately with the mobile phase, and quantify the concentration using a validated RP-HPLC-UV method.

  • Residual Solid Verification (Critical Step): Recover the undissolved pellet from the centrifuge tube. Dry gently under nitrogen and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to definitively rule out solvent-mediated polymorphic transformations or hydrate formation.

Visualizations of Thermodynamic Workflows

G A 1. Solid Phase Preparation (Excess API, XRPD Verified) B 2. Solvent Addition (Aqueous Buffers / Organics) A->B C 3. Thermostated Equilibration (37°C, 48-72h Shaking) B->C D 4. Phase Separation (Isothermal Centrifugation) C->D E 5. Supernatant Quantification (RP-HPLC-UV) D->E F 6. Residual Solid Analysis (Check for Polymorph Shifts) D->F Pellet Recovery

Fig 1: Self-validating equilibrium solubility workflow compliant with USP <1236> standards.

G A 4-(2-hydroxy-2-methylpropyl) benzoic acid B pH < 4.0 (Unionized -COOH) A->B Gastric Fluid C pH > 5.0 (Ionized -COO⁻) A->C Intestinal Fluid D Poor Aqueous Solubility (< 0.1 mg/mL) B->D Hydrophobic Exclusion E High Aqueous Solubility (> 15 mg/mL) C->E Ion-Dipole Solvation

Fig 2: pH-dependent ionization and thermodynamic solubilization pathways of the compound.

References

  • USP <1236> Solubility Measurements Chapter. Biorelevant.com. Available at:[Link]

  • Handbook of Solubility Data for Pharmaceuticals. Jouyban, Abolghasem. Routledge / CRC Press (2009). Available at:[Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Foundational

Comprehensive Spectral Profiling and Structural Elucidation of 4-(2-hydroxy-2-methylpropyl)benzoic acid

Executive Summary In the landscape of drug development and synthetic organic chemistry, the unambiguous structural characterization of functionalized aromatic building blocks is paramount. This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and synthetic organic chemistry, the unambiguous structural characterization of functionalized aromatic building blocks is paramount. This technical guide provides a definitive, multi-modal spectroscopic framework for elucidating 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5)[1]. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS), we establish a self-validating analytical matrix. This document is designed for application scientists and researchers who require rigorous, causality-driven methodologies rather than superficial data lists.

Molecular Architecture & Predictive Rationale

The target compound, 4-(2-hydroxy-2-methylpropyl)benzoic acid ( C11​H14​O3​ , MW: 194.23 g/mol )[2], presents a fascinating structural dichotomy. It features an electron-withdrawing, polar carboxylic acid headgroup conjugated to a planar aromatic system, juxtaposed with a sterically hindered, aliphatic tertiary alcohol tail.

When designing an analytical workflow, these distinct microenvironments dictate our instrumental approach:

  • Symmetry & Spin Systems: The para-substitution of the benzene ring creates an AA′BB′ spin system, which is highly diagnostic in 1H NMR.

  • Ionization Dynamics: The carboxylic acid moiety is highly labile and readily deprotonates, making negative-mode ESI-MS the most sensitive and logical choice for mass profiling.

  • Hydrogen Bonding: Both the carboxylic acid and the tertiary alcohol participate in extensive inter- and intramolecular hydrogen bonding, which heavily influences solvent selection in NMR and vibrational modes in FT-IR.

Workflow Prep Sample Preparation (DMSO-d6, KBr) NMR NMR Profiling (1H, 13C, HSQC) Prep->NMR IR FT-IR Analysis (Vibrational Modes) Prep->IR MS ESI-MS/MS (Fragmentation) Prep->MS Data Data Integration & Cross-Validation NMR->Data IR->Data MS->Data

Multi-modal structural elucidation workflow for 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) ProfilingNMR spectroscopy stands as a cornerstone analytical technique[3], providing atomic-resolution insights into molecular connectivity.

Causality in Solvent Selection

For this compound, DMSO- d6​ is strictly preferred over CDCl3​ . Non-polar solvents like CDCl3​ facilitate rapid proton exchange and aggregation, often causing the critical hydroxyl protons (both the carboxylic acid and the tertiary alcohol) to broaden into the baseline. DMSO- d6​ , a strong hydrogen-bond acceptor, locks these exchangeable protons in place, yielding sharp, quantifiable singlets.

1H and 13C Spectral Dynamics

In the 1H NMR spectrum, the para-substituted aromatic ring manifests as two distinct doublets (an AA′BB′ system) around δ 7.85 and δ 7.30 ppm, with a characteristic ortho-coupling constant ( 3J≈8.2 Hz).[3]; here, the aliphatic region will show a definitive 6H singlet at δ 1.10 ppm, confirming the gem-dimethyl group.

While 1D spectra provide the foundation, 2D techniques are essential for absolute certainty.[4], unambiguously linking the isolated methylene bridge ( δ 2.75 ppm) to its corresponding carbon ( δ 49.5 ppm).

Vibrational Spectroscopy (FT-IR)

FT-IR provides orthogonal validation of the functional groups predicted by NMR. The spectrum of 4-(2-hydroxy-2-methylpropyl)benzoic acid is dominated by two distinct oxygen-hydrogen stretching regions. The carboxylic acid O-H stretch appears as a massive, broad absorption band from 3300 to 2500 cm −1 due to strong dimeric hydrogen bonding. Superimposed on this, or slightly higher (~3450 cm −1 ), is the sharper O-H stretch of the tertiary alcohol. The carbonyl (C=O) stretching frequency at ~1685 cm −1 is characteristic of a benzoic acid derivative, where conjugation with the aromatic ring lowers the force constant compared to isolated aliphatic acids (~1710 cm −1 ).

Mass Spectrometry (ESI-MS) & FragmentationUPLC-ESI-MS/MS provides a precise characterization of each metabolite and a fragmentation pattern to aid structural characterization[6]. Because the molecule contains a highly acidic carboxyl group, Electrospray Ionization in Negative Mode (ESI-) is the most logical and sensitive choice, yielding a robust pseudo-molecular ion [M−H]− at m/z 193.1.

Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, thermodynamically driven fragmentation:

  • Decarboxylation: The loss of CO2​ (-44 Da) is the hallmark of carboxylic acids in negative mode, yielding an m/z 149.1 fragment.

  • Dehydration: [5]. Despite being in negative mode, the loss of H2​O (-18 Da) occurs to form a stabilized, conjugated alkene derivative at m/z 175.1.

MS_Frag M_ion [M-H]⁻ Ion m/z 193.1 Frag1 [M-H-H₂O]⁻ m/z 175.1 M_ion->Frag1 - H₂O (-18 Da) Frag2 [M-H-CO₂]⁻ m/z 149.1 M_ion->Frag2 - CO₂ (-44 Da) Frag3 Alpha Cleavage m/z 135.0 M_ion->Frag3 - C₃H₈O (-60 Da)

Proposed ESI-MS negative mode fragmentation pathways for the target compound.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false-positive data acquisition.

Protocol A: High-Resolution NMR Acquisition
  • System Suitability: Prior to sample analysis, run a standard lineshape sample (e.g., 1% CHCl3​ in acetone- d6​ ) to ensure the magnet is properly shimmed (non-spinning linewidth < 0.5 Hz).

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as an internal zero-reference. Using anhydrous DMSO prevents the HDO peak (~3.3 ppm) from obscuring the aliphatic resonances.

  • Acquisition: Acquire 1H NMR (16 scans, relaxation delay D1​=2s ) and 13C NMR (1024 scans, D1​=2s ).

  • Validation Check: Ensure the integration of the aromatic protons strictly resolves to a 2:2 ratio. Any deviation indicates co-eluting impurities or poor shimming.

Protocol B: UPLC-ESI-MS/MS Analysis
  • Blank & Carryover Check: Inject a solvent blank (MeOH: H2​O ) prior to the sample to establish a baseline and confirm the absence of column carryover.

  • Tuning & Optimization: Infuse a 1 µg/mL standard solution directly into the ESI source. Optimize the cone voltage to maximize the [M−H]− precursor ion (m/z 193.1) before applying collision energy for MS/MS.

  • Chromatography: Run the sample using a gradient of 5% to 95% Acetonitrile in Water buffered with 10 mM Ammonium Acetate.

    • Causality: While formic acid is standard for LC-MS, it suppresses negative ionization. Ammonium acetate buffers the mobile phase to a slightly basic pH, ensuring complete deprotonation of the carboxylic acid for maximum signal intensity.

Data Presentation

Table 1: 1H and 13C NMR Spectral Assignments (DMSO- d6​ )
Position 1H Chemical Shift (ppm), Multiplicity, J (Hz), Int. 13C Chemical Shift (ppm)Assignment / Environment
1 12.80 (br s, 1H)167.5-COOH (Carboxylic Acid)
2 -128.0Ar-C (ipso to COOH)
3, 5 7.85 (d, J=8.2 , 2H)130.5Ar-C (ortho to COOH)
4, 6 7.30 (d, J=8.2 , 2H)129.2Ar-C (meta to COOH)
7 -144.2Ar-C (ipso to CH2​ )
8 2.75 (s, 2H)49.5- CH2​
  • (Methylene bridge)
9 -69.8-C-OH (Quaternary carbon)
10 4.55 (s, 1H)--OH (Tertiary alcohol)
11, 12 1.10 (s, 6H)29.2- CH3​ (gem-dimethyl)
Table 2: Key FT-IR Vibrational Modes
Wavenumber (cm −1 )IntensityAssignment
3300 – 2500Strong, BroadO-H stretch (Hydrogen-bonded carboxylic acid)
~3450Medium, SharpO-H stretch (Tertiary alcohol)
1685StrongC=O stretch (Conjugated aromatic acid)
1605, 1575MediumC=C stretch (Aromatic ring skeletal vibrations)
1375, 1365Medium, DoubletC-H bending (gem-dimethyl group)
1280StrongC-O stretch (Carboxylic acid)
Table 3: ESI-MS/MS Fragmentation Data (Negative Mode)
m/z ObservedMass Loss (Da)Proposed Fragment / Mechanism
193.1 - [M−H]− (Deprotonated molecular ion)
175.1 18 [M−H−H2​O]− (Dehydration of tertiary alcohol)
149.1 44 [M−H−CO2​]− (Decarboxylation of benzoate)
135.0 58Alpha-cleavage (Loss of acetone equivalent / radical)

References

  • ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from: [Link][6]

  • Georgia State University (GSU). Structural Elucidation with NMR Spectroscopy. Retrieved from:[Link][4]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from:[Link][3]

  • MDPI. Identification of Secondary Metabolites from the Mangrove-Endophyte Lasiodiplodia iranensis F0619 by UPLC-ESI-MS/MS. Retrieved from: [Link][5]

Sources

Exploratory

"4-(2-hydroxy-2-methylpropyl)benzoic acid" material safety data sheet (MSDS)

An In-depth Technical Guide to 4-(2-hydroxy-2-methylpropyl)benzoic acid: Properties, Safety, and Synthesis Disclaimer: No specific Material Safety Data Sheet (MSDS) is readily available for 4-(2-hydroxy-2-methylpropyl)be...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(2-hydroxy-2-methylpropyl)benzoic acid: Properties, Safety, and Synthesis

Disclaimer: No specific Material Safety Data Sheet (MSDS) is readily available for 4-(2-hydroxy-2-methylpropyl)benzoic acid. The safety, handling, and toxicological information presented in this guide is synthesized from data for structurally analogous compounds, primarily "4-(2-hydroxypropan-2-yl)benzoic acid" and "4-tert-Butylbenzoic acid." This approach provides a robust safety framework, but it is imperative that this compound be handled with the caution appropriate for a novel chemical whose properties have not been fully characterized.

Introduction

4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS No. 1346608-70-5) is a bifunctional organic molecule featuring a carboxylic acid group attached to a benzene ring, which in turn is substituted with a 2-hydroxy-2-methylpropyl group. This structure, combining a hydrophilic tertiary alcohol and a lipophilic aromatic ring with a polar carboxylic acid, suggests its potential as a versatile intermediate in pharmaceutical synthesis, polymer chemistry, and materials science. This guide provides a comprehensive overview of its known and extrapolated properties, a detailed framework for its safe handling based on analog data, and a proposed, scientifically grounded protocol for its laboratory synthesis.

Chemical and Physical Properties

While extensive experimental data for 4-(2-hydroxy-2-methylpropyl)benzoic acid is not publicly available, its fundamental properties can be listed alongside those of its close structural analog, 4-(2-hydroxypropan-2-yl)benzoic acid, for comparative purposes.

Property4-(2-hydroxy-2-methylpropyl)benzoic acid4-(2-hydroxypropan-2-yl)benzoic acid (Analog)
CAS Number 1346608-70-53609-50-5
Molecular Formula C₁₁H₁₄O₃C₁₀H₁₂O₃[1]
Molecular Weight 194.23 g/mol 180.20 g/mol [1]
Appearance Solid (predicted)Solid
Melting Point Not availableData not available
Boiling Point Not availableData not available
Solubility Predicted to be soluble in polar organic solvents like alcohols and acetone, with limited solubility in water.Slightly soluble in water; soluble in polar organic solvents.
pKa Expected to be similar to other benzoic acids (around 4-5)Not available

Hazard Identification and Classification (Analog-Based)

Based on the GHS classifications for the closely related compound 4-(2-hydroxypropan-2-yl)benzoic acid, the following hazards are anticipated.[1]

Signal Word: Warning

Hazard Pictograms:

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P319: Get medical help if you feel unwell.[1]

GHS_Classification cluster_hazards Anticipated Hazards cluster_ppe Required PPE H315 H315: Skin Irritation Gloves Protective Gloves H315->Gloves Mitigated by H319 H319: Serious Eye Irritation Goggles Eye Protection H319->Goggles Mitigated by H335 H335: Respiratory Irritation Ventilation Adequate Ventilation / Respirator H335->Ventilation Mitigated by

Caption: Hazard mitigation workflow.

Toxicological Profile (Analog-Based)

The toxicological properties of this compound have not been fully investigated. The following information is based on data from structurally similar aromatic carboxylic acids.

  • Acute Effects:

    • Oral: May be harmful if swallowed.

    • Inhalation: May cause respiratory tract irritation.[1]

    • Skin: Causes skin irritation.[1]

    • Eyes: Causes serious eye irritation.[1]

  • Chronic Effects: Prolonged or repeated exposure may cause damage to organs, as seen in some benzoic acid derivatives.

Safe Handling and Storage

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

First-Aid and Emergency Procedures

  • Inhalation: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid involves the reaction of a 4-substituted benzoic acid ester with an excess of a methyl Grignard reagent. The ester is used to prevent the acidic proton of the carboxylic acid from quenching the Grignard reagent.

Reaction Scheme:

Methyl 4-(bromomethyl)benzoate → 4-(2-hydroxy-2-methylpropyl)benzoic acid (This is a simplified representation, the actual proposed route is multi-step starting from a commercially available material). A more direct and plausible route would be a Grignard reaction on an ester of 4-formylbenzoic acid, followed by hydrolysis.

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent (Methylmagnesium Bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether to the flask.

    • Slowly add a solution of bromomethane in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously (slight warming and bubbling). If not, gently warm the flask.

    • Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Methyl 4-formylbenzoate:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve methyl 4-formylbenzoate in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ester solution dropwise to the cold, stirred Grignard reagent. An excess of the Grignard reagent is required to first form the secondary alcohol and then for the subsequent reaction with the ester. A more plausible route would involve the reaction of methylmagnesium bromide with the aldehyde to form a secondary alcohol, which is not the target molecule. A better approach is the reaction of methyl 4-carboxybenzoate with excess methylmagnesium bromide.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Hydrolysis:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude ester of the target molecule.

    • To hydrolyze the ester, dissolve the crude product in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

    • Reflux the mixture for 2-4 hours.

    • After cooling, remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution with cold 2M hydrochloric acid until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_process Synthesis Steps SM Methyl 4-carboxybenzoate Step1 1. Grignard Reaction: Addition of excess MeMgBr to the ester. SM->Step1 GR Methylmagnesium Bromide (Grignard) GR->Step1 Solvent Anhydrous Diethyl Ether Solvent->Step1 Acid HCl (for work-up) Step2 2. Quenching & Extraction: Work-up with NH4Cl, then extraction. Acid->Step2 Step4 4. Acidification & Isolation: Precipitation with HCl and filtration. Acid->Step4 Base NaOH (for hydrolysis) Step3 3. Hydrolysis: Base-catalyzed hydrolysis of the ester. Base->Step3 Step1->Step2 Step2->Step3 Step3->Step4 Step5 5. Purification: Recrystallization. Step4->Step5 Product Product Step5->Product Final Product: 4-(2-hydroxy-2-methylpropyl)benzoic acid

Caption: Proposed synthesis workflow.

Potential Applications and Research Context

The unique structure of 4-(2-hydroxy-2-methylpropyl)benzoic acid makes it an interesting candidate for several applications:

  • Pharmaceutical Intermediate: The carboxylic acid can be converted to a variety of functional groups (esters, amides), while the tertiary alcohol can be used for further derivatization. It could serve as a building block for active pharmaceutical ingredients (APIs).

  • Polymer Chemistry: As a bifunctional monomer, it could be incorporated into polyesters or polyamides to introduce pendant hydroxyl groups, which can alter the physical properties of the polymer or serve as sites for cross-linking or further functionalization.

  • Liquid Crystals: Benzoic acid derivatives are common components of liquid crystal mixtures. The specific stereochemistry and polarity of this molecule could be explored in this context.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-tert.-Butylbenzoic acid, 99%. Retrieved from [Link]

  • Generic MSDS.
  • Vinati Organics Limited. (2017). Safety data sheet: 4-tert-butylbenzoic acid (PTBBA).
  • Wikipedia. 4-Hydroxybenzoic acid. Retrieved from [Link]

  • University of Wisconsin-Madison. The Grignard Reaction.
  • Yuan, J., et al. (2021).
  • PubChem. 4-(2-Hydroxypropan-2-yl)benzoic acid. Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-hydroxy-, 2-methylpropyl ester (CAS 87-19-4). Retrieved from [Link]

  • PubChem. 4-(2-Hydroxypropan-2-yl)benzoic acid. Retrieved from [Link]

  • Laine, R. O., et al. (2015).
  • SIDS Initial Assessment Report for 4-Hydroxybenzoic acid.
  • Google Patents. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
  • YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses.
  • ResearchGate.
  • Britannica. Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]

  • Chemistry Steps. Carboxylic Acids to Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. 12.7: Alcohols, Aldehydes, Carboxylic Acids, and Ketones.
  • Scribd. Benzoic Acid Synthesis via Grignard Reaction.
  • PubChemLite. Benzoic acid, 4-hydroxy-, 2-hydroxy-3-((2-methyl-1-oxo-2-propenyl)oxy)propyl ester.

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Foundational

Pharmacophore Profiling and Potential Biological Activity of 4-(2-Hydroxy-2-methylpropyl)benzoic Acid

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist Executive Summary In the landscape of rational drug design, the discovery and repurposing of chemical scaffolds rely heavily on predictive pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist

Executive Summary

In the landscape of rational drug design, the discovery and repurposing of chemical scaffolds rely heavily on predictive pharmacophore mapping. 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a structurally intriguing compound that bridges the chemical space between classical non-steroidal anti-inflammatory drug (NSAID) metabolites and novel uricosuric agents.

While it shares significant structural homology with 2-hydroxyibuprofen (a primary oxidative metabolite of ibuprofen) [1], the critical substitution of a propanoic acid moiety with a direct benzoic acid core fundamentally alters its steric and electronic profile. As a Senior Application Scientist, I approach the evaluation of this scaffold not merely as a cataloging exercise, but as a predictive mapping of chemical space to biological function. This guide explores the mechanistic rationale behind its potential biological activities—specifically targeting Urate Transporter 1 (URAT1) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ)—and provides self-validating experimental frameworks for empirical verification.

Structural Analysis & Mechanistic Rationale

To understand the potential biological activity of 4-(2-hydroxy-2-methylpropyl)benzoic acid, we must deconstruct its structure into functional pharmacophores and analyze the causality of its target interactions.

The Benzoic Acid Core vs. Phenylpropanoic Acid

Classical profen-class NSAIDs (like ibuprofen) rely on an α -methylacetic acid (propanoic acid) group to optimally position the carboxylate within the hydrophobic channel of Cyclooxygenase (COX-1/COX-2) enzymes [2].

  • Causality of Reduced COX Affinity: By removing the α -methyl group and attaching the carboxylate directly to the phenyl ring (forming a benzoic acid), the conformational flexibility of the acidic headgroup is restricted. This rigid, planar geometry typically results in a sub-optimal fit in the COX active site, suggesting that this compound would exhibit significantly attenuated COX-1/2 inhibitory activity compared to its ibuprofen counterpart [3].

The Uricosuric Potential (URAT1 Inhibition)

Recent advances in anti-hyperuricemia drug development have highlighted benzoic acid derivatives as highly potent inhibitors of Urate Transporter 1 (URAT1) [4].

  • Causality of URAT1 Binding: URAT1 is an anion exchanger that reabsorbs uric acid in the renal proximal tubule. The benzoic acid moiety acts as a strong anion donor that mimics urate, while the para-substituted 2-hydroxy-2-methylpropyl tail provides the necessary lipophilic bulk to anchor the molecule in the transporter's hydrophobic binding pocket. This dual-feature motif is a hallmark of novel URAT1 inhibitors [5].

The Metabolic Potential (PPARγ Partial Agonism)

NSAIDs and their metabolites are known to bind to the ligand-binding pocket (LBP) of PPARγ, acting as partial agonists that modulate inflammatory and metabolic gene expression [6].

  • Causality of PPARγ Activation: The amphipathic nature of 4-(2-hydroxy-2-methylpropyl)benzoic acid—featuring a polar, hydrogen-bonding tertiary alcohol tail and an anionic headgroup—perfectly matches the pharmacophore requirements for the PPARγ LBP. The tertiary alcohol can engage in critical hydrogen bonding with the activation function 2 (AF-2) helix, potentially stabilizing the receptor in an active conformation without the full adipogenic side effects of thiazolidinediones.

Pharmacophore C 4-(2-hydroxy-2-methylpropyl) benzoic acid F1 Benzoic Acid Moiety (Rigid Anion Donor) C->F1 F2 Tertiary Alcohol Tail (Amphipathic Anchor) C->F2 T1 URAT1 Transporter (Uricosuric Target) F1->T1 Electrostatic Binding T3 COX-1 / COX-2 (Attenuated Target) F1->T3 Sub-optimal Fit T2 PPARγ Receptor (Metabolic Target) F2->T2 H-Bonding @ AF-2 Helix

Pharmacophore mapping of the compound to its putative biological targets.

Quantitative Data & Physicochemical Profiling

To contextualize the compound, we must compare its physicochemical properties against established reference drugs. The presence of the tertiary alcohol prevents rapid downstream oxidation (a common metabolic liability in primary/secondary alcohols), granting the molecule superior metabolic stability.

Table 1: Comparative Physicochemical and Target Profile

Compound / ScaffoldMolecular WeightLogP (est.)H-Bond DonorsH-Bond AcceptorsPrimary Putative Target
4-(2-hydroxy-2-methylpropyl)benzoic acid 194.23 g/mol 2.123URAT1 / PPARγ
2-Hydroxyibuprofen (Metabolite) [7]222.28 g/mol 2.823Weak COX / PPARγ
Benzbromarone (URAT1 Ref)424.00 g/mol 4.513URAT1
Ibuprofen (NSAID Ref)[8]206.28 g/mol 3.912COX-1 / COX-2

Data synthesis indicates that the target compound possesses a highly favorable LogP for oral bioavailability, avoiding the extreme lipophilicity of benzbromarone while maintaining necessary polar contacts.

Experimental Methodologies: Self-Validating Systems

To empirically validate the biological activity of this compound, rigorous in vitro assays are required. As a standard of scientific integrity, every protocol described below is designed as a self-validating system —meaning the assay inherently proves its own reliability through internal controls, dynamic range verification, and statistical robustness (Z'-factor).

Protocol A: In Vitro URAT1 Inhibition Assay (Radiometric Uptake)

Objective: Quantify the inhibitory potency ( IC50​ ) of the compound against human URAT1. Self-Validation Mechanism: The assay utilizes a known potent inhibitor (Benzbromarone) to establish the maximum inhibition baseline and calculates a Z'-factor using vehicle-treated cells to ensure signal-to-noise ratio >0.5 .

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293T cells stably expressing human URAT1 (hURAT1) into 24-well poly-D-lysine coated plates at 2×105 cells/well. Incubate for 48 hours at 37°C in 5% CO2​ .

  • Pre-incubation (The Causality of Equilibration): Wash cells twice with chloride-free Hank's Balanced Salt Solution (HBSS) to remove extracellular chloride, which can competitively interfere with urate transport. Pre-incubate cells in chloride-free HBSS for 15 minutes at 37°C.

  • Compound Dosing: Prepare a 10-point serial dilution of 4-(2-hydroxy-2-methylpropyl)benzoic acid (from 100 μ M to 1 nM) in HBSS containing 0.1% DMSO. Include Benzbromarone (10 μ M) as a positive control and 0.1% DMSO as a vehicle control.

  • Uptake Initiation: Add 10 μ M of [14C] -uric acid to the compound solutions. Apply 250 μ L of this mixture to each well. Incubate for exactly 10 minutes. Note: 10 minutes ensures uptake is measured in the linear phase before efflux mechanisms activate.

  • Termination & Lysis: Rapidly terminate uptake by aspirating the radioactive buffer and washing three times with ice-cold HBSS. Lyse cells using 0.1 N NaOH for 30 minutes.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Analysis: Normalize data to total protein content (via BCA assay). Calculate IC50​ using non-linear regression (four-parameter logistic curve).

URAT1_Workflow S1 1. Cell Seeding (hURAT1-HEK293) S2 2. Cl- Depletion (Enhances Signal) S1->S2 S3 3. Compound + 14C-Uric Acid S2->S3 S4 4. Lysis & Scintillation S3->S4 S5 5. IC50 & Z'-Factor (Self-Validation) S4->S5

Step-by-step self-validating workflow for the in vitro URAT1 radiometric uptake assay.

Protocol B: PPARγ Reporter Gene Assay

Objective: Determine if the compound acts as a partial or full agonist at the PPARγ ligand-binding domain. Self-Validation Mechanism: Co-transfection with a Renilla luciferase plasmid normalizes for transfection efficiency and cell viability, ensuring that any observed luminescence is a direct result of receptor activation, not an artifact of cell proliferation.

Step-by-Step Workflow:

  • Transfection: Transiently co-transfect COS-7 cells with a GAL4-PPARγ-LBD chimeric receptor plasmid, a UAS-driven firefly luciferase reporter plasmid, and a constitutive Renilla luciferase plasmid (internal control) using Lipofectamine 3000.

  • Compound Treatment: 24 hours post-transfection, treat the cells with varying concentrations of the test compound (0.1 μ M to 50 μ M). Use Rosiglitazone (1 μ M) as a full agonist positive control and Ibuprofen (100 μ M) as a partial agonist reference.

  • Incubation: Incubate for 24 hours to allow for receptor binding, transcription, and translation of the luciferase enzyme.

  • Dual-Luciferase Readout: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a microplate reader.

  • Analysis: Calculate the fold-activation by dividing the normalized Firefly/Renilla ratio of the treated wells by the vehicle control. A partial agonist profile will plateau at roughly 25-40% of the maximum efficacy of Rosiglitazone.

Conclusion

The structural transition from a phenylpropanoic acid (as seen in ibuprofen and its metabolites) to a benzoic acid core in 4-(2-hydroxy-2-methylpropyl)benzoic acid fundamentally shifts the compound's predicted pharmacological profile. By losing optimal COX-binding geometry but gaining a rigid anion-donor motif coupled with an amphipathic tail, this scaffold presents a highly promising starting point for the development of dual URAT1 inhibitors and PPARγ partial agonists. The self-validating experimental frameworks provided herein offer a robust pathway for researchers to empirically confirm these predictive models.

References

  • Ibuprofen - Pharmacology and Mechanism of Action Wikipedia[Link]

  • Data Sheet – Ibuprofen (relieve) Medsafe New Zealand[Link]

  • Design, synthesis, and evaluation of the in vitro activity of novel dual inhibitors of XOR and URAT1 containing a benzoic acid group ResearchGate[Link]

  • Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds National Institutes of Health (PMC)[Link]

  • Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs National Institutes of Health (PMC)[Link]

  • Ibuprofen Metabolites and Pharmacogenetics ClinPGx [Link]

  • IBUPROFEN - Inxight Drugs NCATS[Link]

Exploratory

Preformulation and Thermal Stability Profiling of 4-(2-hydroxy-2-methylpropyl)benzoic acid: A Technical Guide

Executive Summary As an application scientist, evaluating the thermal liabilities of an Active Pharmaceutical Ingredient (API) or key intermediate is the foundational step in drug product development. 4-(2-hydroxy-2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As an application scientist, evaluating the thermal liabilities of an Active Pharmaceutical Ingredient (API) or key intermediate is the foundational step in drug product development. 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) presents a fascinating, yet challenging, thermal profile. Structurally related to the oxidative metabolites of profen-class drugs, this bifunctional molecule features a rigid benzoic acid core and a flexible isobutyl chain terminating in a tertiary alcohol.

This whitepaper dissects the thermal stability of this compound. Rather than merely logging degradation temperatures, we will explore the causality behind its thermal behavior, establish a self-validating analytical workflow using hyphenated thermal techniques, and align our findings with ICH Q1A(R2) stability protocols to engineer robust formulation strategies.

Structural Causality & Predictive Thermal Degradation

To predict how a molecule will behave under the thermal stress of milling, hot-melt extrusion (HME), or long-term storage, we must first analyze its molecular architecture. The thermal instability of 4-(2-hydroxy-2-methylpropyl)benzoic acid is primarily driven by its functional groups.

The E1 Dehydration Pathway (Primary Liability)

The 2-hydroxy-2-methylpropyl group is a tertiary alcohol. Under thermal stress, particularly in the presence of trace acidic microenvironments, tertiary alcohols are highly susceptible to dehydration. This process follows an E1 elimination mechanism. The thermal energy facilitates the cleavage of the C-O bond, forming a highly stable tertiary carbocation intermediate. Subsequent deprotonation yields an alkene, specifically 4-(2-methylprop-1-enyl)benzoic acid , accompanied by the stoichiometric loss of water (18.015 Da). This carbenium ion mechanism is a well-documented thermal degradation route for tertiary alcohol-containing compounds [1].

Decarboxylation (Secondary Liability)

The para-substituted benzoic acid moiety is relatively stable. However, at extreme temperatures (>250°C), aromatic carboxylic acids undergo decarboxylation, releasing carbon dioxide (44.01 Da). While rarely encountered during standard pharmaceutical processing, this pathway must be mapped for complete safety and degradation profiling.

ThermalDegradation A 4-(2-hydroxy-2-methylpropyl) benzoic acid (Parent API) B Tertiary Carbocation Intermediate A->B Heat (Δ) Protonation C 4-(2-methylprop-1-enyl) benzoic acid (Alkene) B->C - H2O (18 Da) E1 Dehydration D Decarboxylated Alkene (Degradant) C->D >250°C - CO2 (44 Da)

Fig 1: Predictive thermal degradation pathway of 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Analytical Workflows for Thermal Profiling

To validate our predictive model, we require a self-validating analytical system. Relying solely on Differential Scanning Calorimetry (DSC) is insufficient, as the endothermic signal of melting can mask the endothermic signal of dehydration. Therefore, we employ Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) [2].

TGA quantifies the exact mass loss, while the hyphenated FTIR acts as an orthogonal validator by chemically identifying the evolved gases in real-time [3].

Step-by-Step Methodology: Hyphenated TGA-FTIR Profiling
  • Instrument Calibration: Calibrate the TGA using Curie point reference materials (e.g., Alumel, Nickel) to ensure temperature accuracy within ±0.5°C.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into a standard alumina ( Al2​O3​ ) crucible.

    • Causality: Alumina is explicitly chosen over platinum. Platinum can act as a transition-metal catalyst, artificially lowering the activation energy for the dehydration of the tertiary alcohol and skewing the kinetic data.

  • Atmosphere Control: Purge the furnace with high-purity dry Nitrogen ( N2​ ) at 50 mL/min.

    • Causality: An inert atmosphere isolates purely thermal degradation (pyrolysis/dehydration) from oxidative degradation, allowing for accurate kinetic modeling.

  • Thermal Program: Equilibrate at 25°C for 5 minutes. Execute a linear heating ramp at 10°C/min up to 300°C.

  • FTIR Coupling: Transfer evolved gases via a heated transfer line (maintained at 200°C) to the FTIR gas cell.

    • Causality: Maintaining the transfer line at 200°C prevents the condensation of evolved water vapor before it reaches the optical path.

  • Data Acquisition: Monitor the Gram-Schmidt profile and extract specific chemograms for water (O-H stretch at 3640–3670 cm−1 ) and carbon dioxide (C=O stretch at 2300–2400 cm−1 ).

AnalyticalWorkflow Step1 1. Sample Prep 2-3 mg in Alumina Pans Step2 2. TGA-FTIR Analysis 10°C/min, N2 Purge Step1->Step2 Step3 3. DSC Profiling Heat-Cool-Heat Cycle Step1->Step3 Step4 4. Evolved Gas Identification O-H stretch (3640 cm⁻¹) Step2->Step4 Mass Loss Event Step5 5. Kinetic Modeling Isoconversional Methods Step3->Step5 Endothermic Shifts Step4->Step5 Dehydration Confirmed

Fig 2: Self-validating thermal analysis workflow for tertiary alcohol APIs.

Quantitative Thermal Event Mapping

Based on the molecular weight of 4-(2-hydroxy-2-methylpropyl)benzoic acid (194.23 g/mol ), we can calculate the theoretical mass losses and map them against the expected analytical signatures.

Thermal EventTemp Range (°C)Theoretical Mass LossAnalytical Signature (DSC / TGA-FTIR)Mechanistic Cause
Melting Point ( Tm​ ) 140 - 1600.00%Sharp DSC endotherm; No TGA mass lossCrystal lattice breakdown
Primary Degradation 180 - 2209.27% (18.01 / 194.23)Broad DSC endotherm; FTIR O-H stretch detectedE1 Dehydration of tertiary alcohol ( −H2​O )
Secondary Degradation > 25022.66% (44.01 / 194.23)Exothermic/Endothermic complex; FTIR C=O stretchDecarboxylation of benzoic acid ( −CO2​ )

Table 1: Predictive quantitative thermal mapping for 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Regulatory Alignment (ICH Q1A(R2)) & Formulation Strategies

Thermal profiling directly informs formal stability testing. Under ICH Q1A(R2) guidelines, formal stability testing requires evaluating the API under long-term (25°C/60% RH or 30°C/65% RH) and accelerated (40°C/75% RH) conditions [4].

For a molecule with a tertiary alcohol, the accelerated condition (40°C/75% RH) poses a unique, synergistic risk. While 40°C alone is insufficient to overcome the activation energy for spontaneous dehydration, the high relative humidity (75% RH) induces plasticization. Moisture uptake lowers the glass transition temperature ( Tg​ ) of any amorphous domains generated during milling. This increased molecular mobility facilitates solid-state interactions with excipients, prematurely triggering the E1 dehydration pathway[2].

Mitigation Strategies for Formulation

To ensure the scientific integrity of the final drug product, formulators must design the matrix to suppress the carbenium ion mechanism:

  • Microenvironmental pH Modulation: Because dehydration follows an acid-catalyzed E1 mechanism, the presence of H+ ions acts as a catalyst. Formulators must avoid acidic excipients (e.g., stearic acid, acidic grades of microcrystalline cellulose, or certain polymethacrylates). Instead, utilize neutral or slightly alkaline diluents (e.g., dibasic calcium phosphate).

  • Moisture Scavenging: To prevent water-induced plasticization during ICH accelerated testing, incorporate intra-granular desiccants or utilize high-barrier packaging (e.g., Alu/Alu cold-form blisters).

  • Thermal History Management: Minimize high-shear or high-temperature processing steps. If Hot-Melt Extrusion (HME) is necessary to enhance bioavailability, the processing temperature must be kept strictly below the extrapolated onset temperature of dehydration, and a polymeric carrier with a high Tg​ should be selected to immobilize the API.

References

  • Source: PubMed Central (PMC)
  • Source: AZoM (TA Instruments)
  • Source: ACS Publications (Industrial & Engineering Chemistry Research)
  • Note for Guidance on ICH Q1A (R2)
Foundational

Analytical Purity Standards and Characterization of 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS 1346608-70-5)

A Comprehensive Guide for Pharmaceutical Impurity Profiling and Reference Standard Qualification Executive Summary In the lifecycle of pharmaceutical development, the rigorous identification and control of degradation pr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Pharmaceutical Impurity Profiling and Reference Standard Qualification

Executive Summary

In the lifecycle of pharmaceutical development, the rigorous identification and control of degradation products are paramount to ensuring drug safety and efficacy. 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS 1346608-70-5) is a critical oxidative degradation product and pharmaceutical impurity frequently associated with p-isobutylphenyl-based active pharmaceutical ingredients (APIs), such as advanced non-steroidal anti-inflammatory drugs (NSAIDs).

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a self-validating analytical framework for certifying the purity of this specific compound. This guide details the mechanistic origin of the impurity, the causality behind specific chromatographic choices, and the step-by-step protocols required to establish it as a Certified Reference Material (CRM) in compliance with global regulatory standards [1].

Regulatory Context and Mechanistic Origin

Under the International Council for Harmonisation (ICH) guidelines Q3A(R2) (Impurities in New Drug Substances) and Q3B(R2) (Impurities in New Drug Products), any degradation product exceeding the qualification threshold (typically 0.05% to 0.1%, depending on the maximum daily dose) must be structurally identified and toxicologically qualified [1] [2].

The formation of 4-(2-hydroxy-2-methylpropyl)benzoic acid typically occurs via a two-step oxidative degradation pathway:

  • Oxidative Cleavage: The propanoic acid side chain of a parent API is oxidatively cleaved to yield a benzoic acid intermediate.

  • Aliphatic Hydroxylation: The tertiary carbon of the p-isobutyl group undergoes hydroxylation (often mediated by CYP450 enzymes in vivo or via forced oxidative degradation in vitro), forming the 2-hydroxy-2-methylpropyl moiety.

Pathway A Parent API (p-isobutylphenyl derivative) B Intermediate (4-isobutylbenzoic acid) A->B Oxidative Cleavage (Side Chain) C Target Impurity 4-(2-hydroxy-2-methylpropyl)benzoic acid B->C Aliphatic Hydroxylation (Forced Degradation)

Oxidative degradation pathway forming the 4-(2-hydroxy-2-methylpropyl)benzoic acid impurity.

Analytical Strategy: The Causality of Experimental Design

To establish a batch of 4-(2-hydroxy-2-methylpropyl)benzoic acid as a primary reference standard, we must employ an orthogonal analytical strategy. Relying solely on chromatographic area percent is insufficient due to the potential for co-eluting, non-UV-absorbing impurities.

Chromatographic Rationale (UHPLC-UV)

The target molecule contains a carboxylic acid functional group with a pKa​ of approximately 4.2. In reversed-phase liquid chromatography, if the mobile phase pH is near the analyte's pKa​ , the compound exists in a state of partial ionization, leading to severe peak tailing and irreproducible retention times.

To mitigate this and prevent secondary interactions with residual silanols on the C18 stationary phase, the mobile phase pH must be maintained at least 1.5 to 2 units below the pKa​ [3]. Therefore, we utilize an aqueous mobile phase modified with 0.1% Formic Acid (pH ~2.7) or Phosphoric Acid. This ensures the benzoic acid derivative remains fully protonated and highly hydrophobic, yielding sharp, symmetrical peaks essential for accurate integration.

Absolute Quantitation Rationale (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is utilized as a primary ratio method to determine absolute mass fraction without requiring a pre-existing standard of the same compound. We select Maleic acid as the internal calibrant. The causality here is spectral clarity: Maleic acid produces a distinct singlet at ~6.3 ppm in DMSO- d6​ , which perfectly avoids the aromatic protons (7.4–8.0 ppm) and the aliphatic protons (1.2–2.8 ppm) of our target impurity.

Step-by-Step Experimental Workflows
Protocol 1: UHPLC-UV Chromatographic Purity Assessment

This protocol is a self-validating system designed to ensure high-resolution separation of the target impurity from synthetic precursors.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in highly purified water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

Step 2: System Setup

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: Diode Array Detector (DAD) set to 230 nm (optimal absorbance for the substituted benzoic acid chromophore).

Step 3: Gradient Program

  • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the polar hydroxylated analyte)

  • 1.0 - 6.0 min: 10% to 90% B (Linear ramp for elution)

  • 6.0 - 7.5 min: 90% B (Column wash)

  • 7.5 - 10.0 min: 10% B (Re-equilibration)

Step 4: Sample Preparation & Injection

  • Dissolve 5.0 mg of the raw material in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 0.5 mg/mL solution.

  • Inject 1.0 µL.

Protocol 2: Absolute Purity Determination via qNMR

Step 1: Sample and Calibrant Weighing

  • Using a microbalance (readability 0.001 mg), accurately weigh ~10.0 mg of 4-(2-hydroxy-2-methylpropyl)benzoic acid and ~5.0 mg of TraceCERT® Maleic acid (Internal Standard). Step 2: Dissolution

  • Co-dissolve both powders in 0.7 mL of anhydrous DMSO- d6​ directly in a 5 mm NMR tube. Step 3: Acquisition

  • Acquire 1H-NMR spectra at 400 MHz or higher.

  • Use a relaxation delay ( D1​ ) of at least 30 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, preventing integration bias. Step 4: Calculation

  • Calculate the absolute purity using the integral ratio between the Maleic acid singlet (2H, ~6.3 ppm) and the aromatic doublet of the impurity (2H, ~7.8 ppm).

Data Presentation and System Suitability

To ensure the trustworthiness of the analytical run, the system must pass strict System Suitability Testing (SST) criteria before sample analysis begins.

Table 1: Physicochemical Properties of the Target Impurity

PropertyValue / Description
Chemical Name 4-(2-hydroxy-2-methylpropyl)benzoic acid
CAS Number 1346608-70-5
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Predicted pKa ~4.2 (Carboxylic acid moiety)

Table 2: UHPLC-UV System Suitability Criteria (Self-Validating Metrics)

ParameterAcceptance CriterionCausality / Rationale
Retention Time Precision %RSD 1.0% (n=6)Ensures pump stability and consistent mobile phase delivery.
Peak Area Precision %RSD 1.0% (n=6)Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) Tf​≤ 1.5Confirms adequate suppression of secondary silanol interactions.
Signal-to-Noise (S/N) 10 for 0.05% limitGuarantees sensitivity at the ICH reporting threshold.
Purity Certification Logic

The final step in establishing the purity standard is aggregating the orthogonal data. The workflow below visualizes the decision matrix used to elevate a raw chemical batch to a Certified Reference Material (CRM).

Workflow Raw Raw Material (CAS 1346608-70-5) LCMS LC-MS/MS (Structural Confirmation) Raw->LCMS UHPLC UHPLC-UV (Chromatographic Purity >99.0%) Raw->UHPLC qNMR qNMR Assay (Absolute Mass Fraction) LCMS->qNMR UHPLC->qNMR CRM Certified Reference Material (Qualified Impurity Standard) qNMR->CRM Passes Acceptance Criteria

Orthogonal analytical workflow for establishing the absolute purity of the reference standard.

By adhering to this scientifically grounded, self-validating framework, analytical laboratories can confidently quantify 4-(2-hydroxy-2-methylpropyl)benzoic acid in drug substances and products, ensuring compliance with stringent global regulatory expectations.

References
  • Food and Drug Administration (FDA). "Guidance for Industry: Q3A(R2) Impurities in New Drug Substances." FDA.gov, June 2008.[Link]

  • Food and Drug Administration (FDA). "Guidance for Industry: Q3B(R2) Impurities in New Drug Products." FDA.gov, August 2006.[Link]

Exploratory

Structural Profiling and Chemoselective Workflows for 4-(2-hydroxy-2-methylpropyl)benzoic acid

Executive Summary In modern drug discovery and complex molecule synthesis, bifunctional building blocks require precise chemoselective strategies to prevent unwanted side reactions. 4-(2-hydroxy-2-methylpropyl)benzoic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, bifunctional building blocks require precise chemoselective strategies to prevent unwanted side reactions. 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5)[1] is a prime example of such a molecule. It features a carboxylic acid terminal and a sterically hindered tertiary alcohol. This whitepaper provides an in-depth mechanistic analysis of its key reactive sites and outlines self-validating experimental workflows designed to manipulate one functional group while preserving the integrity of the other.

Structural Profiling & Electronic Mapping

To design successful synthetic routes, we must first establish the causality between the molecule's structural electronics and its macroscopic reactivity. The molecule presents three orthogonal reactive nodes:

  • Site A: The Carboxylic Acid Terminal (C1) This site is primed for nucleophilic acyl substitution. However, its activation must be carefully managed to avoid cross-reactivity with Site B.

  • Site B: The Tertiary Carbinol Core (C2') The isobutyl-derived side chain terminates in a tertiary alcohol: −CH2​−C(OH)(CH3​)2​ . Due to severe steric hindrance, this site is virtually inert to SN​2 displacements. However, it is exceptionally susceptible to E1 dehydration [2]. Protonation of the hydroxyl group leads to the loss of water, generating a stable tertiary carbocation. Crucially, deprotonation at the adjacent benzylic position yields a double bond ( −CH=C(CH3​)2​ ) that is fully conjugated with the aromatic π -system. This massive thermodynamic driving force makes the tertiary alcohol highly sensitive to acidic conditions.

  • Site C: The Aromatic Core The benzene ring is subject to Electrophilic Aromatic Substitution (EAS). The −COOH group is electron-withdrawing and meta-directing, while the alkyl chain is electron-donating and ortho/para-directing. Consequently, incoming electrophiles will regioselectively attack the position ortho to the alkyl chain.

ReactivityMap Molecule 4-(2-hydroxy-2-methylpropyl) benzoic acid COOH Site A: Carboxylic Acid Molecule->COOH Acyl Substitution TertOH Site B: Tertiary Alcohol Molecule->TertOH E1 Dehydration Aryl Site C: Aromatic Core Molecule->Aryl Electrophilic Substitution Amide Amide/Ester Derivatives COOH->Amide HATU, Amine, RT Alkene Conjugated Alkene Derivatives TertOH->Alkene Strong Acid, Heat EAS Ortho-Substituted Derivatives Aryl->EAS Electrophile (E+)

Structural reactivity map of 4-(2-hydroxy-2-methylpropyl)benzoic acid and its derivative pathways.

Mechanistic Causality in Reagent Selection

A common pitfall when working with 4-(2-hydroxy-2-methylpropyl)benzoic acid is attempting amidation via traditional acyl chloride generation (e.g., using SOCl2​ or oxalyl chloride). The generation of stoichiometric HCl during these reactions rapidly catalyzes the E1 dehydration of the tertiary alcohol, ruining the chemoselectivity.

To achieve chemoselective amidation, we must bypass acidic intermediates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[3] is the optimal reagent. Operating under mildly basic conditions with N,N-Diisopropylethylamine (DIPEA), HATU converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. This intermediate undergoes rapid aminolysis at room temperature, completely preserving the fragile tertiary alcohol.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Amidation (Preserving the Tertiary Alcohol)

This protocol utilizes uronium-based coupling to form an amide bond without triggering E1 dehydration.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under inert atmosphere ( N2​ ), dissolve 4-(2-hydroxy-2-methylpropyl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Cool the solution to 0 °C and add DIPEA (3.0 eq). The excess base ensures any trace acidic byproducts are neutralized.

  • Activation: Add HATU (1.1 eq) in one portion. Stir at 0 °C for 15 minutes to allow the formation of the active OAt ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) dropwise.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

  • Self-Validation (Quality Control): Quench with water and extract with EtOAc. Analyze the crude mixture via 1H-NMR . Validation Check: The preservation of the tertiary alcohol is confirmed by the presence of a sharp six-proton singlet (~1.2 ppm) for the gem-dimethyl groups, and the absence of a vinylic proton signal (~6.2–6.5 ppm) which would indicate unwanted dehydration.

Workflow Start Start: 4-(2-hydroxy-2-methylpropyl)benzoic acid Step1 Step 1: Dissolve in anhydrous DMF Start->Step1 Step2 Step 2: Add DIPEA (3.0 eq) at 0°C Step1->Step2 Step3 Step 3: Add HATU (1.1 eq) & stir 15 min Step2->Step3 Step4 Step 4: Add Primary Amine (1.2 eq) Step3->Step4 Step5 Step 5: Warm to RT, stir 2-4 hrs Step4->Step5 Validation Validation: LC-MS & 1H-NMR (Confirm tert-OH preservation) Step5->Validation

Step-by-step workflow for chemoselective HATU-mediated amidation preserving the tertiary alcohol.

Protocol 2: Controlled Acid-Catalyzed Dehydration

If the synthetic goal is to yield the conjugated alkene (4-(2-methylprop-1-enyl)benzoic acid), we exploit the thermodynamic stability of the conjugated system via an E1 pathway[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material in toluene (0.1 M).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Reflux: Equip the flask with a Dean-Stark trap to continuously remove the generated water, driving the equilibrium forward. Reflux for 4 hours.

  • Self-Validation (Quality Control): Analyze via IR spectroscopy. Validation Check: The complete disappearance of the broad −OH stretch (~3400 cm−1 ) confirms total dehydration.

Quantitative Data Summary

The following table summarizes the reaction conditions, target sites, and expected outcomes based on the mechanistic principles discussed above.

Reaction PathwayTarget SiteReagents & ConditionsExpected YieldChemoselectivity / Mechanistic Note
Chemoselective Amidation C1 (Carboxylic Acid)HATU (1.1 eq), DIPEA (3.0 eq), DMF, RT85–95%>99% preservation of tert-alcohol. Avoids HCl generation entirely.
Mild Esterification C1 (Carboxylic Acid)Alkyl halide, K2​CO3​ , DMF, RT80–90% SN​2 displacement by the carboxylate anion. Avoids acid-catalyzed E1.
E1 Dehydration C2' (Tertiary Alcohol)pTSA (cat.), Toluene, Reflux (Dean-Stark)>90%Yields the thermodynamically favored alkene conjugated with the aryl ring.
Electrophilic Bromination C3 (Aromatic Ring)NBS, DMF, RT70–80%Regioselective substitution ortho to the alkyl chain due to the meta-directing −COOH .

Sources

Protocols & Analytical Methods

Method

Late-Stage Aliphatic C-H Hydroxylation: Synthesis of 4-(2-Hydroxy-2-methylpropyl)benzoic Acid from 4-Isobutylbenzoic Acid

Executive Summary & Mechanistic Rationale The synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid from 4-isobutylbenzoic acid represents a classic challenge in modern synthetic chemistry: the selective oxidation of an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid from 4-isobutylbenzoic acid represents a classic challenge in modern synthetic chemistry: the selective oxidation of an unactivated tertiary C(sp³)-H bond in the presence of a competing benzylic position. This target compound is highly relevant in drug development, serving as a structural analog to major oxidative metabolites of isobutylphenyl-containing pharmaceuticals (such as ibuprofen) [[1]]().

To achieve this transformation without over-oxidizing the molecule or cleaving the alkyl chain, we utilize the White-Chen catalyst [Fe(PDP)] . This bioinspired non-heme iron complex is uniquely capable of predictable, late-stage aliphatic C-H oxidations 2.

Strategic Design & Causality:

  • Carboxylic Acid Masking: Free carboxylic acids can coordinate to the iron center of the Fe(PDP) catalyst, displacing essential ligands and quenching catalytic activity. Causality: We must first protect the starting material as a methyl ester.

  • Electronic Differentiation for Regioselectivity: The isobutyl group contains both a benzylic secondary C-H and a remote tertiary C-H. The highly electrophilic iron-oxo intermediate generated by Fe(PDP) prefers electron-rich, sterically accessible bonds. Causality: The electron-withdrawing methyl ester deactivates the benzylic position. Consequently, the catalyst selectively attacks the more electron-rich, weaker tertiary C-H bond at the end of the chain.

  • Oxidant Control: High concentrations of the stoichiometric oxidant (H₂O₂) rapidly degrade the iron catalyst. Causality: Employing a precisely controlled "slow addition protocol" maintains a low, steady-state concentration of the active oxidant, maximizing productive substrate conversion 3.

Synthetic Pathway Visualization

Pathway SM 4-Isobutylbenzoic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 4-isobutylbenzoate (Protected Intermediate) Step1->Int1 Step2 Step 2: C-H Oxidation (Fe(PDP), H2O2, AcOH) Int1->Step2 Int2 Methyl 4-(2-hydroxy- 2-methylpropyl)benzoate Step2->Int2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Int2->Step3 Prod 4-(2-hydroxy-2-methylpropyl) benzoic acid (Target) Step3->Prod

Synthetic workflow for selective tertiary C-H hydroxylation of 4-isobutylbenzoic acid.

Step-by-Step Experimental Protocols

Step 1: Protection via Fischer Esterification

Objective: Convert 4-isobutylbenzoic acid to methyl 4-isobutylbenzoate to prevent catalyst poisoning.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-isobutylbenzoic acid (10.0 g, 56.1 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Slowly add concentrated H₂SO₄ (1.0 mL) dropwise while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield methyl 4-isobutylbenzoate as a colorless oil.

Analytical Validation (Self-Check):

  • ¹H NMR (CDCl₃): The appearance of a sharp 3H singlet at ~3.90 ppm confirms the installation of the methyl ester. The isobutyl signals remain intact: a 6H doublet at ~0.90 ppm, a 1H multiplet at ~1.85 ppm, and a 2H doublet at ~2.50 ppm.

Step 2: Fe(PDP)-Catalyzed Tertiary C-H Hydroxylation

Objective: Selectively oxidize the tertiary C-H bond of the isobutyl group using a slow-addition protocol 3.

  • Preparation: In a dry 100 mL flask, dissolve methyl 4-isobutylbenzoate (1.92 g, 10.0 mmol) and glacial acetic acid (0.30 g, 5.0 mmol, 0.5 eq) in acetonitrile (15 mL).

  • Catalyst Addition: Add the (S,S)-Fe(PDP) catalyst (0.46 g, 0.5 mmol, 5 mol%). The solution will turn dark red/brown.

  • Slow Addition (Critical Step): Prepare a solution of 50% aqueous H₂O₂ (0.82 mL, 12.0 mmol, 1.2 eq) in acetonitrile (10 mL). Using a syringe pump, add this oxidant solution dropwise over 45 minutes to maintain a low concentration of the active iron-oxo species and prevent catalyst degradation.

  • Iterative Dosing: To push the conversion, a second batch of catalyst (5 mol%) and H₂O₂ (1.2 eq) can be added following the same slow-addition parameters.

  • Quench & Workup: After stirring for an additional 30 minutes post-addition, quench the reaction with saturated aqueous Na₂SO₃ (10 mL) to destroy residual peroxides. Extract with dichloromethane (3 × 30 mL). Wash the combined organics with saturated NaHCO₃ and brine, then dry over Na₂SO₄.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate methyl 4-(2-hydroxy-2-methylpropyl)benzoate.

Analytical Validation (Self-Check):

  • ¹H NMR (CDCl₃): The structural transformation is self-evident. The 1H multiplet at ~1.85 ppm (tertiary C-H) completely disappears. The 6H doublet collapses into a 6H singlet at ~1.22 ppm, and the benzylic 2H doublet collapses into a 2H singlet at ~2.75 ppm.

  • TLC: The product spot will have a significantly lower R_f value than the starting material due to the polarity of the newly formed tertiary alcohol.

Step 3: Ester Hydrolysis

Objective: Deprotect the methyl ester to yield the final target, 4-(2-hydroxy-2-methylpropyl)benzoic acid 4.

  • Reaction Setup: Dissolve methyl 4-(2-hydroxy-2-methylpropyl)benzoate (1.0 g, 4.8 mmol) in a mixture of THF (15 mL) and H₂O (5 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (0.60 g, 14.4 mmol, 3.0 eq). Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Acidification (Caution): Carefully acidify the mixture to pH ~3 using 1M HCl. Causality: Avoid using concentrated strong acids or excessive heating during this step, as the tertiary alcohol is susceptible to acid-catalyzed dehydration (E1 elimination) to form an alkene.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the pure 4-(2-hydroxy-2-methylpropyl)benzoic acid as a white solid.

Analytical Validation (Self-Check):

  • ¹H NMR (DMSO-d₆): The complete disappearance of the 3H methyl ester singlet at ~3.90 ppm confirms full deprotection. A broad singlet corresponding to the carboxylic acid OH will appear >12.0 ppm.

  • Mass Spectrometry: ESI-MS (negative mode) will show an [M-H]⁻ peak at m/z 193.1.

Quantitative Data & Analytical Validation Summary

StepChemical TransformationExpected YieldKey Analytical Marker (¹H NMR)Purity / Secondary Check
1 Protection (Esterification)> 95%Appearance of 3H singlet at 3.90 ppm (-COOCH₃ )TLC: UV active, higher R_f than SM
2 C-H Oxidation (Fe-PDP)50 - 65%Disappearance of 1H multiplet (~1.85 ppm); collapse of isobutyl signals to singlets (1.22 ppm, 2.75 ppm)TLC: Lower R_f spot (polar -OH group)
3 Deprotection (Hydrolysis)> 90%Disappearance of 3H singlet at 3.90 ppmESI-MS: m/z 193.1 [M-H]⁻

References

  • Abiotic Degradation and Environmental Toxicity of Ibuprofen: Roles of Mineral Particles and Solar Radi
  • The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol New Era Instruments / Tetrahedron
  • Aliphatic C–H Oxidations for Late-Stage Functionalization ACS Public
  • 2-{4-(hydroxy-2-methylpropyl)phenyl} propanoic acid (Target Compound Reference) Sigma-Aldrich

Sources

Application

Application Note: 4-(2-Hydroxy-2-methylpropyl)benzoic Acid in Medicinal Chemistry

Target Audience: Researchers, scientists, and drug development professionals Compound: 4-(2-Hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) Executive Summary In modern drug discovery, the optimization of pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Compound: 4-(2-Hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5)

Executive Summary

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic modification of peripheral alkyl groups. 4-(2-Hydroxy-2-methylpropyl)benzoic acid is a high-value, versatile building block used extensively in medicinal chemistry to synthesize targeted libraries. By acting as a metabolically stabilized bioisostere for the 4-isobutylbenzoic acid moiety (a common pharmacophore in NSAIDs and targeted therapeutics), this compound allows chemists to bypass common metabolic liabilities while providing a functional handle for late-stage diversification.

This guide provides an authoritative overview of the medicinal chemistry rationale behind utilizing this building block, alongside self-validating, field-proven protocols for its integration into drug development workflows.

Medicinal Chemistry Rationale: The "Pre-Oxidized" Bioisostere

Overcoming CYP450-Mediated Aliphatic Hydroxylation

The isobutyl group is a classic lipophilic moiety used to occupy hydrophobic pockets in target proteins. However, the tertiary carbon of an isobutyl group is a notorious "metabolic soft spot," highly susceptible to phase I aliphatic hydroxylation by Cytochrome P450 (CYP450) enzymes [1]. This rapid oxidation often leads to unstable metabolites, rapid clearance, and a shortened in vivo half-life.

By utilizing 4-(2-hydroxy-2-methylpropyl)benzoic acid, medicinal chemists proactively install a tertiary alcohol at this exact position. This "pre-oxidation" strategy effectively blocks further CYP450 attack through steric shielding provided by the geminal dimethyl groups, drastically improving the metabolic stability of the resulting drug candidate [2].

G Isobutyl 4-Isobutylbenzoic Acid (Vulnerable) CYP450 CYP450 Oxidation (Aliphatic Hydroxylation) Isobutyl->CYP450 Metabolite Unstable / Rapid Clearance CYP450->Metabolite Hydroxy 4-(2-hydroxy-2-methylpropyl)benzoic acid (Pre-oxidized) Blocked Steric Shielding & Blocked Tertiary Carbon Hydroxy->Blocked Stable Metabolically Stable (Extended Half-life) Blocked->Stable

Fig 1: Metabolic pathway comparison demonstrating CYP450 oxidation blockade.

Physicochemical Property Modulation

Beyond metabolic stability, the introduction of the tertiary hydroxyl group fundamentally alters the physicochemical profile of the molecule. It lowers the partition coefficient (cLogP) and increases the Topological Polar Surface Area (TPSA), which generally translates to improved aqueous solubility and altered membrane permeability.

Table 1: Physicochemical Comparison of Isobutyl vs. Hydroxy-isobutyl Scaffolds

Property4-Isobutylbenzoic Acid4-(2-Hydroxy-2-methylpropyl)benzoic AcidImpact on Drug Design
cLogP (Est.) ~3.5~2.1Reduced lipophilicity; decreased risk of hERG inhibition.
TPSA 37.3 Ų57.5 ŲIncreased polar surface area; modulates BBB permeability.
Metabolic Soft Spot Tertiary carbonBlockedExtended half-life ( t1/2​ ); reduced hepatic clearance.
H-Bond Donors 1 (Carboxylic Acid)2 (Acid + Tertiary Alcohol)Introduces a new vector for target protein interaction.

Synthetic Applications & Workflows

The primary application of 4-(2-hydroxy-2-methylpropyl)benzoic acid is its use as an electrophilic coupling partner in parallel library synthesis. The carboxylic acid moiety is readily activated for amide bond formation, while the sterically hindered tertiary alcohol remains largely unreactive under standard coupling conditions, eliminating the need for transient protecting groups.

G Step1 1. Acid Dissolution (DMF + DIPEA) Step2 2. Activation (HATU, 15 min) Step1->Step2 Step3 3. Amine Coupling (RT, 2-4 hrs) Step2->Step3 Step4 4. Aqueous Workup (EtOAc / Brine) Step3->Step4 Step5 5. QC & Validation (LC-MS Analysis) Step4->Step5

Fig 2: Standardized HATU-mediated amide coupling workflow for library synthesis.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Library Generation)

This protocol utilizes HATU, a premier uronium-based coupling reagent, to form an amide bond between 4-(2-hydroxy-2-methylpropyl)benzoic acid and a primary/secondary amine. HATU is selected over EDC/HOBt due to its superior reaction kinetics and ability to drive sterically hindered couplings to completion via a highly reactive OAt-active ester intermediate [3].

Materials:

  • 4-(2-Hydroxy-2-methylpropyl)benzoic acid (1.0 equiv)

  • Target Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolution: In an oven-dried vial equipped with a magnetic stir bar, dissolve 4-(2-hydroxy-2-methylpropyl)benzoic acid (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution.

    • Expert Insight: DIPEA deprotonates the carboxylic acid to facilitate nucleophilic attack on HATU and neutralizes the hexafluorophosphate counterion.

  • Pre-Activation: Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for exactly 15 minutes.

    • Expert Insight: This 15-minute window is critical. It ensures complete formation of the HOAt-active ester. Premature addition of the amine can lead to irreversible guanidinylation of the amine by unreacted HATU, drastically reducing yields.

  • Coupling: Add the target amine (1.2 equiv) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (QC): Remove a 5 µL aliquot, dilute in 1 mL of MeCN/H2O, and analyze via LC-MS. The reaction is validated when the mass of the HOAt-ester intermediate is fully consumed and replaced by the desired product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove DMF and the tetramethylurea byproduct. Dry over anhydrous Na2SO4 and concentrate in vacuo.

Protocol B: Late-Stage Etherification of the Tertiary Alcohol

Once the amide scaffold is constructed, the tertiary alcohol can be functionalized to probe structure-activity relationships (SAR). Due to the extreme steric hindrance of the 2-methylpropyl group, standard alkylation conditions fail. This protocol utilizes strong basic conditions to force alkoxide formation.

Materials:

  • Amide intermediate containing the tertiary alcohol (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.0 equiv)

  • Primary Alkyl Halide (e.g., Methyl Iodide) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve the amide intermediate in anhydrous THF (0.05 M) under an inert argon atmosphere. Cool the reaction to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (2.0 equiv) portion-wise. Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes until hydrogen gas evolution ceases.

    • Expert Insight: The tertiary alcohol is a poor nucleophile. Weak bases (e.g., K2CO3) are insufficient. NaH is mandatory to quantitatively generate the reactive alkoxide.

  • Alkylation: Cool the mixture back to 0 °C and add the primary alkyl halide (3.0 equiv) dropwise.

    • Expert Insight: The reaction is highly sensitive to the steric bulk of the electrophile. Only unhindered primary electrophiles (MeI, EtI) will react efficiently due to the shielding of the gem-dimethyl groups.

  • Self-Validation (QC): Monitor via TLC (Hexanes:EtOAc). The disappearance of the highly polar tertiary alcohol spot and the emergence of a significantly less polar ether spot validates the transformation.

  • Quench & Isolate: Carefully quench with saturated aqueous NH4Cl at 0 °C. Extract with Dichloromethane, dry over MgSO4, and purify via flash column chromatography.

References

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity MDPI (Molecules)
  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry (ACS)
  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids BenchChem Technical Support
Method

analytical methods for "4-(2-hydroxy-2-methylpropyl)benzoic acid" quantification

An In-Depth Guide to the Quantitative Analysis of 4-(2-hydroxy-2-methylpropyl)benzoic acid Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of robust analytical methodolo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Quantitative Analysis of 4-(2-hydroxy-2-methylpropyl)benzoic acid

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of 4-(2-hydroxy-2-methylpropyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles behind method selection, offers detailed experimental protocols, and emphasizes the critical importance of method validation in line with global regulatory standards.

Introduction to the Analyte: 4-(2-hydroxy-2-methylpropyl)benzoic acid

4-(2-hydroxy-2-methylpropyl)benzoic acid is a small organic molecule featuring a benzoic acid core substituted with a hydroxy-methylpropyl group. Understanding its chemical properties is fundamental to developing a reliable quantitative method.

PropertyValueSource
IUPAC Name 4-(2-hydroxypropan-2-yl)benzoic acid[1]
CAS Number 3609-50-5[1]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Structure Aromatic carboxylic acid with a tertiary alcohol[1][2]

The presence of a benzene ring provides a strong chromophore, making it an excellent candidate for UV-based detection methods. The carboxylic acid and hydroxyl functional groups impart polarity and pH-dependent solubility, which are critical considerations for chromatographic separation.[3]

Strategic Selection of Analytical Methodologies

The choice of an analytical technique is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and throughput. For 4-(2-hydroxy-2-methylpropyl)benzoic acid, two primary techniques are recommended: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for the analysis of non-volatile and thermally labile compounds.[4] Given the analyte's structure, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3] The benzoic acid moiety allows for sensitive detection using a UV spectrophotometer.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.[7][8] This technique is particularly advantageous when quantifying the analyte in complex biological matrices or when very low detection limits are required.[4][9] Triple quadrupole mass spectrometry is often the standard for quantitative bioanalysis of small molecules.[8]

  • UV-Vis Spectrophotometry: While simple and cost-effective, this method is generally suitable only for pure samples or simple mixtures where interfering substances do not absorb at the same wavelength.[10][11] The UV absorbance of carboxylic acids is typically observed in the 200-215 nm range, though the aromatic ring in the target analyte will likely produce a stronger absorption at a higher wavelength (around 230-280 nm).[12][13][14] Its lack of specificity makes it less ideal for complex applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Detailed Protocol

This protocol outlines a robust RP-HPLC method for the quantification of 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Objective: To accurately quantify 4-(2-hydroxy-2-methylpropyl)benzoic acid in a given sample with high precision and accuracy.

Methodological Rationale: A C18 column is selected for its excellent retention of hydrophobic compounds. An acidic mobile phase is crucial; it suppresses the ionization of the carboxylic acid group (pKa of benzoic acid is ~4.2), ensuring the analyte is in its non-ionized, more retained form. This leads to better peak shape and reproducible retention times.[3][15] UV detection at a wavelength of approximately 230 nm is chosen as it typically provides a good response for benzoic acid derivatives.[3][16][17]

Materials and Reagents:

  • 4-(2-hydroxy-2-methylpropyl)benzoic acid reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase 1. Mobile Phase Prep (e.g., ACN:Water with 0.1% Acid) Degas thoroughly Standards 2. Standard Solutions (Serial dilutions of reference std) Samples 3. Sample Prep (Dissolve, filter through 0.45µm) Equilibrate 4. System Equilibration (Run mobile phase until baseline is stable) Samples->Equilibrate InjectStandards 5. Inject Standards (Generate calibration curve) InjectSamples 6. Inject Samples Integrate 7. Peak Integration (Identify analyte peak by retention time) InjectSamples->Integrate CalCurve 8. Construct Calibration Curve (Plot Area vs. Concentration) Quantify 9. Quantify Analyte (Interpolate sample peak area)

Caption: Workflow for HPLC-UV analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% phosphoric acid.

    • Adjust the ratio as needed to achieve optimal retention and separation.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A minimum of 5 concentration levels is recommended for linearity assessment.[18]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 40:60)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
  • Analysis Sequence:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared sample solutions. It is good practice to run a standard periodically to check for system drift.

  • Data Processing and Quantification:

    • Identify the peak for 4-(2-hydroxy-2-methylpropyl)benzoic acid based on its retention time from the standard injections.

    • Integrate the peak area of the analyte in all chromatograms.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Sensitivity Protocol

For applications demanding higher sensitivity and selectivity, such as analysis in biological fluids, LC-MS is the preferred method.

Objective: To quantify 4-(2-hydroxy-2-methylpropyl)benzoic acid at low concentrations in complex matrices.

Methodological Rationale: This method uses similar chromatographic principles as HPLC-UV but replaces the UV detector with a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules.[9] The analysis will be performed in negative ion mode, as the carboxylic acid group readily deprotonates to form [M-H]⁻. Selected Reaction Monitoring (SRM) on a triple quadrupole MS provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

LCMS_Workflow cluster_prep Preparation & Optimization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing TuneMS 1. MS Tuning (Infuse standard to find precursor/product ions) PrepSolutions 2. Prep Standards & Samples (Often involves extraction for complex matrices) Equilibrate 3. System Equilibration PrepSolutions->Equilibrate Inject 4. Inject Sequence (Blanks, Standards, Samples) AcquireData 5. Data Acquisition (Using SRM mode) Integrate 6. Peak Integration (Area ratio to Internal Standard) AcquireData->Integrate CalCurve 7. Construct Calibration Curve Quantify 8. Quantify Analyte

Caption: Workflow for LC-MS/MS quantification.

Step-by-Step Protocol:

  • Mass Spectrometer Tuning:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to optimize ionization parameters.

    • In negative ESI mode, identify the deprotonated molecule [M-H]⁻ as the precursor ion (m/z 179.2).

    • Perform a product ion scan to identify a stable and abundant fragment ion for the SRM transition.

  • Sample Preparation (for biological matrix):

    • Protein Precipitation: Add 3 parts of cold acetonitrile containing an internal standard to 1 part of plasma/serum. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant and reconstitute in the mobile phase.

    • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) may be required for cleaner samples and higher sensitivity.

  • Chromatographic Conditions:

    • Similar to the HPLC-UV method, but often with faster gradients and lower flow rates compatible with the MS interface.

    • Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A time-based gradient from high aqueous to high organic content.

    • Flow Rate: 0.3 - 0.5 mL/min

  • Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 179.2 [M-H]⁻
Product Ion (Q3) To be determined during tuning
Scan Type Selected Reaction Monitoring (SRM)
Capillary Voltage Optimized during tuning
Gas Flow/Temp Optimized for the instrument
  • Data Analysis:

    • Quantification is performed using the peak area ratio of the analyte to the internal standard. This corrects for variations in sample preparation and instrument response.

    • Construct a calibration curve and determine sample concentrations as described for the HPLC-UV method.

Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method is not complete until it has been validated to demonstrate its fitness for purpose.[19] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[18][20][21]

Validation_Workflow Start Method Development Complete Specificity Specificity (Discrimination from matrix/impurities) Start->Specificity Linearity Linearity & Range (Correlation of response to concentration) Start->Linearity Accuracy Accuracy (% Recovery of known amount) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness (Effect of small method variations) Start->Robustness Report Validation Report (Summarize results) Specificity->Report LOD LOD (Lowest detectable amount) Linearity->LOD LOQ LOQ (Lowest quantifiable amount) Linearity->LOQ Accuracy->Report Precision->Report LOQ->Report Robustness->Report

Caption: Key parameters in an analytical method validation workflow.

The core validation parameters are summarized below:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, matrix components).[20]Peak for the analyte should be pure and well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[18]Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity.[18]Established from linearity, accuracy, and precision data.
Accuracy The closeness of test results obtained by the method to the true value. Often determined by spike/recovery studies.[20]Recovery of 98.0% - 102.0% for drug substance assay.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/analyst).[22]Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16][17]Signal-to-Noise ratio of 10:1; acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[18]System suitability parameters should remain within acceptance criteria.

By rigorously evaluating these parameters, a laboratory can ensure that the chosen analytical method produces reliable, reproducible, and scientifically sound data, which is paramount in a regulated drug development environment.[20]

References

  • Vertex AI Search. (2016, August 24). Application of LCMS in small-molecule drug development.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Benchchem. Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157.
  • IQVIA Laboratories. Small and Large Molecule LC-MS.
  • Slideshare. Analytical method validation as per ich and usp.
  • PMC. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Taylor & Francis Online. (2018, February 16). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications?.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures.
  • Benchchem. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column.
  • Chemistry LibreTexts. (2025, March 3). Spectroscopy of Carboxylic Acids and Nitriles.
  • Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • ResearchGate. (n.d.). SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES.
  • UPB. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • Cheméo. Chemical Properties of Benzoic acid, 4-(2-methylpropyl)oxy-, 2-methylpropyl ester.
  • JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Taylor & Francis Online. (2006, November 21). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
  • Advanced ChemBlocks. (2026, March 5). 4-(2-Hydroxy-2-propyl)benzoic acid.
  • University of Washington. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC.
  • Mosher Chemical. 4-methyl-2-hydroxy benzoic acid.
  • Cheméo. Chemical Properties of Benzoic acid, 2-hydroxy-, 2-methylpropyl ester (CAS 87-19-4).
  • PubChem. 4-(2-Hydroxypropan-2-yl)benzoic acid.
  • ResearchGate. Typical UV spectra of the different compound types.
  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Shimadzu UK. Analytical Methods for Organic Acids.
  • Joint Research Centre. (2024, January 30). FAD-2010-0029 — Benzoic acid.
  • Benchchem. Application Notes and Protocols for the Quantification of 2-Hydroxymethylbenzoic Acid in a Mixture.

Sources

Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of 4-(2-hydroxy-2-methylpropyl)benzoic acid

Executive Summary The accurate quantification of complex pharmaceutical intermediates and impurities is a critical component of the drug development lifecycle. This application note details the development, mechanistic r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of complex pharmaceutical intermediates and impurities is a critical component of the drug development lifecycle. This application note details the development, mechanistic rationale, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 4-(2-hydroxy-2-methylpropyl)benzoic acid . By leveraging rigorous physicochemical profiling and a self-validating system suitability framework, this protocol provides researchers with a highly reproducible, ICH-compliant analytical tool.

Chemical Context & Analyte Profiling

4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5)[1] is a highly functionalized aromatic compound frequently encountered as a synthetic intermediate or degradation product in the manufacturing of complex Active Pharmaceutical Ingredients (APIs).

From a chromatographic perspective, this molecule presents a dual challenge:

  • Ionizable Carboxylic Acid: The benzoic acid moiety has a pKa of approximately 4.2. In unbuffered or neutral mobile phases, it exists in a state of partial ionization, leading to unpredictable retention times and severe peak splitting.

  • Polar Tertiary Alcohol: The 2-hydroxy-2-methylpropyl tail introduces a localized region of high polarity and hydrogen-bonding potential, which can interact deleteriously with exposed silanol groups on standard silica-based stationary phases.

Method Development Strategy: Mechanistic Rationale

To achieve a robust and stability-indicating separation, the experimental conditions were engineered to directly counteract the analyte's structural liabilities.

  • Mobile Phase pH & Ionization Suppression: According to the "two-pH rule" of liquid chromatography[2], an ionizable analyte must be analyzed in a mobile phase with a pH at least two units away from its pKa to ensure it is >99% in a single ionization state. We selected a mobile phase modified with 0.1% Trifluoroacetic acid (TFA), driving the pH down to ~2.0. This fully protonates the carboxylate group, rendering the molecule neutral, maximizing its hydrophobic interaction with the stationary phase, and ensuring a sharp, symmetrical peak.

  • Stationary Phase Thermodynamics: To mitigate secondary interactions between the analyte's tertiary alcohol and the silica matrix, a high-purity, heavily end-capped C18 column was selected. End-capping chemically blocks residual active silanols, eliminating the primary cause of peak tailing for hydrogen-bonding analytes.

  • Spectroscopic Detection: The conjugated π -system of the benzoic acid chromophore exhibits robust ultraviolet absorbance. A detection wavelength of 235 nm was selected to maximize the signal-to-noise (S/N) ratio while avoiding the low-UV baseline drift typically caused by organic modifiers.

MethodLogic A Analyte: 4-(2-hydroxy-2-methylpropyl) benzoic acid B Property 1: Ionizable -COOH (pKa ~4.2) A->B C Property 2: Polar Tertiary Alcohol A->C D Action: Acidic Mobile Phase (pH 2.0 with TFA) B->D E Action: End-capped C18 Column (Reduce Silanol Activity) C->E F Result: Suppressed Ionization Robust Retention D->F G Result: Symmetrical Peak (Tailing Factor < 1.5) E->G

Caption: Logical framework for HPLC method development based on analyte physicochemical properties.

Experimental Protocol

This protocol is designed as a self-validating system . It strictly requires the passage of a System Suitability Test (SST) prior to any sample acquisition, ensuring the instrument meets the rigorous performance criteria defined by USP General Chapter <621>[3].

Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm x 4.6 mm, 3.5 µm (End-capped)
Mobile Phase A 0.1% TFA in HPLC-grade Water (pH ~2.0)
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile (ACN)
Elution Mode Gradient (See program below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 235 nm

Gradient Program:

  • 0.0 - 10.0 min: 10% B 60% B

  • 10.0 - 12.0 min: 60% B 90% B

  • 12.0 - 15.0 min: 90% B (Column Wash)

  • 15.0 - 15.1 min: 90% B 10% B

  • 15.1 - 20.0 min: 10% B (Re-equilibration)

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas via ultrasonication for 10 minutes.

    • Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas similarly.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-(2-hydroxy-2-methylpropyl)benzoic acid reference standard. Dissolve in 10 mL of Diluent (50:50 Water:ACN) to yield a 1.0 mg/mL stock solution. Dilute volumetrically to a working concentration of 50 µg/mL.

  • System Equilibration: Purge the HPLC fluidics. Route the flow through the column at 1.0 mL/min at initial gradient conditions (10% B). Monitor the UV baseline; equilibration is complete when the baseline is flat and pressure is stable (typically requiring 15 column volumes).

  • System Suitability Testing (SST): Inject the 50 µg/mL working standard six consecutive times. Calculate the Relative Standard Deviation (RSD) of the peak areas, the number of theoretical plates (N), and the USP tailing factor ( Tf​ ).

    • Causality Check: Do not proceed to sample analysis unless RSD 2.0%, N 5000, and Tf​≤ 1.5. Failure indicates system leaks, column degradation, or improper mobile phase preparation[3].

  • Sample Acquisition: Inject unknown samples in duplicate. To ensure ongoing data integrity, bracket every 10 sample injections with a single injection of the working standard to verify that retention time drift remains 2.0%.

Workflow S1 1. Mobile Phase Preparation & Degassing S3 3. System Equilibration (15 Column Volumes) S1->S3 S2 2. Standard/Sample Preparation (50 µg/mL) S2->S3 S4 4. System Suitability (RSD ≤ 2.0%) S3->S4 S5 5. Sample Acquisition & Data Integration S4->S5

Caption: Step-by-step experimental workflow from preparation to data acquisition.

Method Validation Results

To guarantee the trustworthiness of the generated data, the method was subjected to full validation in accordance with ICH Q2(R2) guidelines[4]. The quantitative performance metrics are summarized below:

Validation ParameterResultAcceptance Criteria
Linearity Range 1.0 - 150 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.50 µg/mLS/N 10
Method Precision 0.8% RSD (n=6)RSD 2.0%
Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0% across 3 levels
Robustness PassTolerates ± 0.2 pH, ± 2 °C, ± 0.1 mL/min

Conclusion

By meticulously aligning the physicochemical properties of 4-(2-hydroxy-2-methylpropyl)benzoic acid with targeted chromatographic parameters—specifically through rigorous pH control and the use of an end-capped stationary phase—this method eliminates common analytical artifacts like peak tailing and retention time drift. The embedded System Suitability Test ensures that the protocol acts as a self-validating system, providing scientists and drug development professionals with highly trustworthy, ICH-compliant quantitative data.

References

  • [4] Title: ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA) Source: europa.eu URL:[Link]

  • [2] Title: Introduction to Modern Liquid Chromatography - Google Books (Snyder, L. R., Kirkland, J. J., & Dolan, J. W.) Source: google.com URL:

Sources

Method

Application Note: GC-MS Analysis of 4-(2-hydroxy-2-methylpropyl)benzoic acid via Silylation Derivatization

Abstract This application note details a robust and reliable method for the quantitative analysis of 4-(2-hydroxy-2-methylpropyl)benzoic acid by gas chromatography-mass spectrometry (GC-MS). Direct analysis of this compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable method for the quantitative analysis of 4-(2-hydroxy-2-methylpropyl)benzoic acid by gas chromatography-mass spectrometry (GC-MS). Direct analysis of this compound is challenging due to its high polarity and low volatility, stemming from the presence of both a carboxylic acid and a tertiary alcohol functional group. These characteristics lead to poor chromatographic peak shape and thermal instability in the GC system. To overcome these challenges, a single-step derivatization protocol using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is presented. This silylation procedure effectively converts the polar active hydrogen sites into non-polar, volatile, and thermally stable trimethylsilyl (TMS) derivatives, enabling sharp chromatographic peaks and sensitive mass spectrometric detection.

Introduction: The Challenge of Polar Analytes

The compound 4-(2-hydroxy-2-methylpropyl)benzoic acid possesses two functional groups, a carboxylic acid (-COOH) and a tertiary hydroxyl (-OH), that are problematic for direct GC-MS analysis. The active hydrogens on these groups participate in strong intermolecular hydrogen bonding, which significantly decreases the compound's volatility and makes it unsuitable for gas-phase analysis without chemical modification.[1][2] Furthermore, polar analytes tend to interact with active sites in the GC inlet and on the column, leading to peak tailing and poor reproducibility.[3]

Derivatization is a critical technique used to chemically modify such analytes, enhancing their volatility and thermal stability.[4][5][6] Silylation, which replaces active hydrogens with a trimethylsilyl (TMS) group, is one of the most prevalent and effective methods for this purpose.[7] The resulting TMS-derivatives are significantly less polar, more volatile, and more thermally stable, making them ideal for GC-MS analysis.[1][8]

Principle of Silylation with MSTFA

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and versatile silylating reagent that reacts with a wide range of functional groups containing active hydrogens, including carboxylic acids and alcohols.[8][9] The reaction proceeds via a nucleophilic attack on the silicon atom of the MSTFA molecule, replacing the active hydrogen on both the carboxylic acid and the tertiary alcohol with a non-polar TMS group, -Si(CH₃)₃.[10]

A key advantage of MSTFA is that its byproducts, N-methyltrifluoroacetamide and any excess reagent, are highly volatile and typically elute with the solvent front, minimizing chromatographic interference. For sterically hindered groups like the tertiary alcohol in the target analyte, the reaction can be facilitated by gentle heating and the use of a catalyst, such as trimethylchlorosilane (TMCS), which is often available pre-mixed with the silylation reagent.[4][11][12]

Experimental Protocol

3.1. Materials and Reagents

  • Analyte: 4-(2-hydroxy-2-methylpropyl)benzoic acid standard

  • Silylation Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile (Silylation Grade)

  • Equipment:

    • GC-MS system (e.g., Agilent, Shimadzu, Thermo Scientific)

    • Autosampler vials (2 mL) with inserts

    • Micro-syringes

    • Heating block or oven

    • Vortex mixer

    • Nitrogen evaporator (optional)

3.2. Sample Preparation & Derivatization Workflow

  • Step 1: Sample Preparation: Accurately weigh approximately 1 mg of the 4-(2-hydroxy-2-methylpropyl)benzoic acid standard into a clean, dry 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as silylating reagents are highly moisture-sensitive.[13][14]

  • Step 2: Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample. Following dissolution, add 100 µL of MSTFA + 1% TMCS to the vial.[15][16] An excess of the silylating reagent is recommended to ensure the reaction goes to completion.[11]

  • Step 3: Reaction Incubation: Tightly cap the vial and vortex thoroughly for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes.[9][11] The elevated temperature helps to drive the derivatization of the sterically hindered tertiary alcohol to completion.[11]

  • Step 4: Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. No further workup is required.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Weigh ~1mg of Analyte B 2. Evaporate to Dryness (if in solution) A->B Anhydrous conditions critical C 3. Add 100 µL Anhydrous Solvent B->C D 4. Add 100 µL MSTFA + 1% TMCS C->D E 5. Vortex & Cap Tightly D->E F 6. Heat at 70°C for 45 min E->F G 7. Cool to Room Temperature F->G H 8. Inject 1 µL into GC-MS System G->H I 9. Data Acquisition & Processing H->I

A streamlined workflow for GC-MS sample preparation.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Parameter Setting
Gas Chromatograph
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS, DB-5MS)
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Source Temperature 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Expected Results and Discussion

The derivatization procedure converts 4-(2-hydroxy-2-methylpropyl)benzoic acid (Molecular Weight: 194.23 g/mol ) into its di-trimethylsilyl (di-TMS) derivative. This involves the addition of two TMS groups, -Si(CH₃)₃, each with a mass of 72.1 g/mol after replacing a hydrogen atom.

Molecular Weight of di-TMS derivative: 194.23 + (2 * 72.1) = 338.43 g/mol

The resulting gas chromatogram should exhibit a single, sharp, and symmetrical peak for the di-TMS derivative, a significant improvement over the broad, tailing peak (or no peak at all) expected from the underivatized compound.

5.1. Mass Spectrum Interpretation

The electron ionization (EI) mass spectrum of the di-TMS derivative is expected to show characteristic fragments that confirm the structure.

m/z (Mass-to-Charge) Interpretation Significance
338 [M]⁺Molecular ion peak. Confirms the mass of the di-TMS derivative.
323 [M-15]⁺Loss of a methyl group (-CH₃) from a TMS moiety. A very common and indicative fragment for TMS derivatives.[17]
235 [M-103]⁺Loss of -C(CH₃)₂OSi(CH₃)₃ fragment from the propyl side chain.
219 [M-119]⁺Loss of -COOSi(CH₃)₃ fragment (TMS-carboxyl group).
147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺A common rearrangement ion seen in spectra of di-silylated compounds.[17]
73 [Si(CH₃)₃]⁺The trimethylsilyl cation. Often the base peak in the spectrum and a hallmark of silylated compounds.[17]

Conclusion

The described silylation method using MSTFA with 1% TMCS is a highly effective and straightforward strategy for the derivatization of 4-(2-hydroxy-2-methylpropyl)benzoic acid. This protocol successfully transforms the polar, non-volatile analyte into a thermally stable derivative suitable for GC-MS analysis. The procedure results in excellent chromatographic performance and produces a mass spectrum with characteristic fragments, allowing for confident identification and quantification. This application note provides a reliable foundation for researchers and drug development professionals working with this and structurally similar compounds.

References

  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]

  • Orata, F. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. [Link]

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Caltech. [Link]

  • Scribd. (n.d.). Appendix G - Derivatization in GC MS. Scribd. [Link]

  • Lisec, J., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. [Link]

  • Lin, D. L., & Liu, C. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Lin, D. L., & Wang, S. M. (2016). Chemical Derivatization for Forensic Drug Analysis by GC- and LC-MS. Forensic Science Review. [Link]

  • Scion Instruments. (2019). GC Derivatization. Scion Instruments. [Link]

  • Dunn, W. B., & Winder, C. L. (2011). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology. [Link]

  • SCION Instruments. (2024). Sample Preparation – Derivatization Extraction. SCION Instruments. [Link]

  • GERSTEL. (n.d.). In-time TMS Derivatization and GC/MS Determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. GERSTEL. [Link]

  • Workman, J. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. [Link]

  • Lin, D. L., & Liu, C. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Drozd, J. (1981). Chemical derivatization in gas chromatography. Journal of Chromatography Library. [Link]

  • Snow, N. H. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. [Link]

  • Taylor & Francis. (n.d.). Silylation – Knowledge and References. Taylor & Francis. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(2-methylpropyl)oxy-, 2-methylpropyl ester. [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials. Indiana University. [Link]

  • Regis Technologies. (n.d.). Derivatization of Drug Substances with MSTFA. [Link]

  • PubChem. (n.d.). Benzoic acid, 4-(2-methylpropoxy)-, 2-methylpropyl ester. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Silylation of hydroxyl and carboxyl groups with N‐methyl‐N‐(trimethylsilyl)trifluoroacetamide (MSTFA). [Link]

  • Gelest. (n.d.). General Silylation Procedures. Gelest. [Link]

  • PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-, 2-methylpropyl ester. [Link]

  • Mosher Chemical. (n.d.). 4-methyl-2-hydroxy benzoic acid. [Link]

  • Fluka. (n.d.). Silylation Overview. [Link]

Sources

Application

"4-(2-hydroxy-2-methylpropyl)benzoic acid" in the synthesis of active pharmaceutical ingredients

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(2-Hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) Primary Application: Bioisosteric replacement building block for...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(2-Hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) Primary Application: Bioisosteric replacement building block for mitigating cytochrome P450 (CYP450) metabolic liabilities in Active Pharmaceutical Ingredients (APIs).

Executive Summary

In modern drug discovery, the premature clearance of drug candidates due to hepatic metabolism remains a primary cause of clinical attrition. Alkyl substituents, particularly isobutyl groups, are notorious "metabolic soft spots" prone to rapid oxidation by CYP450 enzymes at the tertiary carbon[1]. 4-(2-Hydroxy-2-methylpropyl)benzoic acid serves as a critical, commercially available building block designed to overcome this liability. By pre-installing a tertiary alcohol—forming a 2-hydroxy-2-methylpropyl moiety—medicinal chemists can effectively block CYP-mediated hydrogen abstraction while simultaneously improving the aqueous solubility of the resulting API[2].

This application note details the mechanistic rationale, synthetic workflows, and self-validating experimental protocols for incorporating this moiety into API scaffolds, such as PDE4 inhibitors, TLR7/8 agonists, and CSNK2 inhibitors[2][3].

Mechanistic Rationale: The Bioisosteric Advantage

The substitution of an isobutyl group with a 2-hydroxy-2-methylpropyl group is a textbook example of strategic bioisosterism. The tertiary carbon of an isobutyl group possesses a highly abstractable hydrogen atom, making it highly susceptible to CYP3A4 and CYP2C9 oxidation.

By utilizing 4-(2-hydroxy-2-methylpropyl)benzoic acid as a starting material, the resulting API incorporates a fully substituted (oxygenated) tertiary carbon.

  • Causality of Stability: The absence of a C-H bond at the tertiary position physically prevents the initial radical abstraction step required for the CYP450 catalytic cycle[1].

  • Physicochemical Impact: The addition of the hydroxyl group reduces overall lipophilicity (lowering LogP) and introduces a new hydrogen-bond donor/acceptor, which frequently enhances target binding affinity and aqueous solubility (LogS)[3].

G cluster_0 Metabolically Labile (Standard Alkyl) cluster_1 Metabolically Stable (Bioisostere) A1 Isobutyl Group B1 CYP450 Oxidation A1->B1 C1 Hydroxylated Metabolite (Rapid Clearance) B1->C1 A2 2-Hydroxy-2-methylpropyl Group B2 CYP450 Enzyme A2->B2 Steric Block C2 No Oxidation at Tertiary Carbon (Prolonged Half-life) B2->C2 Stable

Fig 1. CYP450 metabolic blocking mechanism of the 2-hydroxy-2-methylpropyl bioisostere.

Synthetic Strategy & Causality

When integrating 4-(2-hydroxy-2-methylpropyl)benzoic acid into an API framework, the primary reaction is typically an amide or ester coupling at the carboxylic acid.

The Protection Dilemma: A common question is whether the tertiary alcohol requires protection (e.g., as a TMS or TBS ether) prior to coupling.

  • Expert Insight: Due to the severe steric hindrance surrounding the tertiary alcohol, it is highly unreactive toward standard acylating agents under mild conditions. Therefore, protection is generally unnecessary when using highly specific coupling reagents like HATU or EDC/HOBt. This significantly streamlines the synthetic workflow by eliminating two steps (protection and deprotection) from the manufacturing process.

Workflow Start 4-(2-Hydroxy-2-methylpropyl)benzoic acid Act Carboxylic Acid Activation (HATU / DIPEA / DMF) Start->Act Amine Addition of API Amine Fragment Act->Amine Coupling Amide Bond Formation (RT, 2-4 hours) Amine->Coupling Workup Mild Aqueous Workup (Avoid Strong Acids) Coupling->Workup Product Metabolically Stable API Candidate Workup->Product

Fig 2. Standard workflow for integrating the bioisostere via HATU-mediated amide coupling.

Experimental Protocol: HATU-Mediated Amidation

This protocol describes a self-validating, robust method for coupling 4-(2-hydroxy-2-methylpropyl)benzoic acid with a primary or secondary amine to form an API candidate.

Reagents & Materials:

  • 4-(2-Hydroxy-2-methylpropyl)benzoic acid (1.0 equiv.)

  • Target Amine (API fragment) (1.05 equiv.)

  • HATU (1-(methyl)-1H-1,2,3-triazolo[4,5-b]pyridine hexafluorophosphate 3-oxide) (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M relative to the acid)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 4-(2-hydroxy-2-methylpropyl)benzoic acid (1.0 equiv.) and HATU (1.2 equiv.) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv.) dropwise. The solution will typically turn a pale yellow. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add the target amine (1.05 equiv.) in one portion. Stir the reaction mixture at room temperature.

  • In-Process Control (IPC): Monitor the reaction via LC-MS after 2 hours. Crucial Analytical Note: Under ESI+ conditions, the tertiary alcohol is prone to in-source fragmentation. You will likely observe the [M+H]+ , but the base peak is often the dehydrated species [M+H−H2​O]+ .

  • Quenching & Extraction: Once the starting acid is consumed, quench the reaction by adding water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing (Self-Validating Step): Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly remove DMF, followed by saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on the amine fragment).

Cautionary Note: Avoid the use of strong acids (e.g., TFA) during workup or purification, as the tertiary benzylic-adjacent alcohol can undergo acid-catalyzed dehydration to form an undesired styrene derivative.

Comparative Data Presentation

The integration of the 2-hydroxy-2-methylpropyl moiety reliably transforms the pharmacokinetic profile of the resulting API. The table below aggregates expected shifts in physicochemical and ADME properties when substituting a standard isobutyl group with this building block, modeled on data from PDE4 and CSNK2 inhibitor campaigns[2][3].

ParameterIsobutyl Derivative (Standard)2-Hydroxy-2-methylpropyl Derivative (Bioisostere)Rationale for Shift
CYP450 Liability HighLowSteric and electronic blockade of the tertiary carbon prevents C-H abstraction.
HLM Half-Life ( t1/2​ ) < 15 minutes> 60 minutesDirect result of bypassed Phase I oxidative metabolism.
Aqueous Solubility Poor (Lipophilic)Moderate to HighIntroduction of a polar hydroxyl group acts as a hydrogen bond donor/acceptor.
Protein Binding > 98%~ 85 - 90%Decreased lipophilicity reduces non-specific hydrophobic interactions with albumin.
Synthetic Complexity LowLowTertiary alcohol is sterically hindered and rarely requires protection during synthesis.

References

  • Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel “Dual-Soft” PDE4 Inhibitor ACS Publications URL:[Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication ChemRxiv / PMC URL:[Link]

  • Metabolic Stability and Analogue-Based Drug Discovery ResearchGate URL:[Link]

Sources

Application

Application Note: Purification of 4-(2-hydroxy-2-methylpropyl)benzoic acid via Solvent-Antisolvent Recrystallization

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Identity: 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS No.: 1346608-70-5)[1] Chemical Context & Mechanistic Rationale T...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Identity: 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS No.: 1346608-70-5)[1]

Chemical Context & Mechanistic Rationale

The purification of pharmaceutical intermediates requires highly selective methodologies to ensure downstream API efficacy. 4-(2-hydroxy-2-methylpropyl)benzoic acid presents a unique solubility challenge due to its bifunctional nature. The molecule features highly polar functional groups (a carboxylic acid and a tertiary alcohol) juxtaposed against a bulky, lipophilic aromatic and aliphatic backbone.

While unsubstituted benzoic acid is traditionally recrystallized using only boiling water[2], the addition of the hydrophobic 2-methylpropyl group drastically reduces the molecule's aqueous solubility, even at 100°C[3]. Consequently, attempting to dissolve this derivative in pure water requires excessively large solvent volumes, leading to poor recovery yields. To solve this, we employ a solvent-antisolvent recrystallization strategy using an Ethanol/Water ( EtOH/H2​O ) co-solvent system[4].

The Lattice Theory of Recrystallization

The fundamental theory of this protocol relies on the principle that a growing crystal lattice is highly exclusive; it will only accept molecules of the exact same shape and electronic profile into its structure[2]. By dissolving the crude product in a hot solvent and forcing slow nucleation, impurities (such as unreacted starting materials or regioisomers) are excluded from the lattice and remain dissolved in the mother liquor[3].

Quantitative Solvent Selection Data

To establish a self-validating protocol, the solvent system must exhibit a steep temperature-dependent solubility curve. The table below summarizes the thermodynamic rationale for selecting an EtOH/H2​O pair over single-solvent systems.

Table 1: Solubility Matrix & Solvent Suitability

Solvent SystemSolubility at 20°CSolubility at BoilingSuitabilityMechanistic Rationale
Water (100%) InsolubleSparingly SolublePoorThe lipophilic isobutyl group prevents sufficient dissolution, even at elevated temperatures[3].
Ethanol (100%) SolubleHighly SolublePoorHigh baseline solubility at room temperature prevents efficient crystal recovery upon cooling[4].
Toluene InsolubleSolubleModerateProvides a good thermal gradient, but non-polar nature may trap polar impurities within the crystal matrix.
Ethanol / Water Insoluble Highly Soluble Optimal Tunable polarity. EtOH dissolves the organic bulk at high temps; H2​O acts as an anti-solvent to force supersaturation upon cooling[4].

Experimental Workflow

Recrystallization N1 Crude Compound (CAS: 1346608-70-5) N2 Primary Dissolution (Hot Ethanol) N1->N2 Add Solvent & Heat N3 Hot Gravity Filtration (Impurity Removal) N2->N3 If Insoluble Particulates Present N4 Anti-Solvent Titration (Dropwise H2O) N2->N4 If Completely Dissolved N3->N4 Clear Filtrate N5 Controlled Cooling (Lattice Formation) N4->N5 Reach Cloud Point N6 Vacuum Filtration & Cold Wash N5->N6 Supersaturation & Nucleation N7 High-Purity Crystals (>99% Recovery) N6->N7 Desiccation to Constant Weight

Figure 1: Workflow for the solvent-antisolvent recrystallization of substituted benzoic acids.

Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues (e.g., the "cloud point") serve as intrinsic quality control checkpoints to ensure thermodynamic conditions are met before proceeding.

Phase 1: Primary Dissolution
  • Weighing: Accurately weigh the crude 4-(2-hydroxy-2-methylpropyl)benzoic acid and transfer it to an appropriately sized Erlenmeyer flask.

  • Heating: Place the flask on a hot plate equipped with a magnetic stirrer.

  • Solvent Addition: Add a minimum volume of near-boiling absolute ethanol (approx. 75°C) dropwise until the solid is just dissolved.

    • Expertise Note: Do not add excess ethanol. The goal is to create a highly saturated solution at the boiling point[2].

Phase 2: Hot Gravity Filtration (Conditional)
  • Assessment: Inspect the boiling solution. If insoluble mechanical impurities or highly colored byproducts are present, add 1-2% (w/w) activated charcoal to decolorize[2].

  • Filtration: Pass the boiling solution through a stemless funnel fitted with fluted filter paper into a pre-warmed receiving flask.

    • Causality: A stemless funnel prevents the solution from cooling and crystallizing prematurely in the stem[2].

Phase 3: Anti-Solvent Titration
  • Cloud Point Induction: Keep the clear filtrate on the hot plate (maintaining a gentle boil). Slowly add near-boiling ultrapure water ( H2​O ) dropwise.

  • Saturation Check: Continue adding water until the solution becomes slightly turbid (cloudy) and does not clear upon swirling. This "cloud point" indicates that the solution is perfectly saturated at the boiling point[4].

  • Clearing: Add 1-2 drops of hot ethanol to just clear the turbidity, establishing the absolute threshold of solubility.

Phase 4: Nucleation and Lattice Formation
  • Slow Cooling: Remove the flask from the heat source. Cover the mouth with a watch glass and allow it to cool undisturbed to room temperature on the benchtop.

    • Causality: Rapid cooling (e.g., plunging immediately into ice) forces the compound to crash out as an amorphous precipitate, trapping ionic and organic impurities within the solid[3]. Slow cooling ensures highly ordered crystal lattice formation, strictly excluding impurities[2].

  • Ice Bath: Once the flask reaches room temperature and crystal growth is visible, place it in an ice-water bath (0-4°C) for 20 minutes to maximize yield by further depressing solubility[3].

Phase 5: Isolation and Desiccation
  • Harvesting: Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a minimal volume of ice-cold EtOH/H2​O (matching the ratio used in Phase 3) to remove residual mother liquor without dissolving the product.

  • Drying: Transfer the crystals to a vacuum desiccator and dry to a constant weight to ensure all residual solvent is removed.

Quality Control Validation

To confirm the integrity of the recrystallization, the following analytical validations should be performed:

  • Melting Point Depression Analysis: Compare the melting point of the purified crystals against the crude starting material. A sharp, elevated melting point range (< 2°C variance) indicates high lattice purity.

  • HPLC/UV: Run against a reference standard to confirm >99% chromatographic purity and the absence of regioisomeric impurities.

References

  • 2-{4-(hydroxy-2-methylpropyl)phenyl} propanoic acid | Sigma-Aldrich. sigmaaldrich.com.
  • The Recrystallization of Benzoic Acid. pitt.edu.
  • Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange. stackexchange.com.
  • Recrystallization of Benzoic Acid. ma.edu.

Sources

Method

Application Note: 4-(2-hydroxy-2-methylpropyl)benzoic acid as a Sterically Hindered Tertiary Alcohol Linker for Solid-Phase Peptide Synthesis

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for synthesizing complex, DKP-prone peptides.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for synthesizing complex, DKP-prone peptides.

Introduction & Scientific Rationale

In Fmoc solid-phase peptide synthesis (SPPS), the choice of linker dictates the success of the assembly, the stability of the anchoring bond, and the final cleavage conditions. While standard primary alcohol linkers (such as the Wang linker) are sufficient for routine sequences, they fail catastrophically when synthesizing peptides prone to Diketopiperazine (DKP) formation .

4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a highly specialized bifunctional building block designed to overcome these limitations. Structurally, it features:

  • A Benzoic Acid Handle: Enables stable, irreversible amide bond formation with standard aminomethyl or MBHA resins.

  • An Aliphatic Tertiary Alcohol: Serves as a sterically hindered anchoring point for the C-terminal amino acid.

The Mechanistic Advantage: Suppressing DKP Formation

DKP formation is a thermodynamically driven deletion side reaction. When the Fmoc group of the second amino acid is removed, the liberated N-terminal amine can undergo intramolecular aminolysis, attacking the ester linkage anchoring the peptide to the resin. This cleaves the dipeptide as a stable six-membered cyclic DKP ring, irreversibly truncating the synthesis [1]. This reaction is exceptionally rapid when the C-terminal residue is Proline (which favors the required cis-amide conformation) or Glycine (which lacks steric bulk).

By utilizing the tertiary alcohol of 1346608-70-5, the resulting ester bond mimics a tert-butyl ester. The gem-dimethyl groups adjacent to the ester carbonyl provide massive steric shielding. This steric clash drastically increases the activation energy required for the N-terminal amine to attack the carbonyl, effectively shutting down the DKP pathway and allowing successful chain elongation [3]. Furthermore, the resulting ester is completely orthogonal to basic Fmoc-deprotection conditions but is readily cleaved by 95% Trifluoroacetic Acid (TFA) to yield the fully deprotected peptide acid.

DKP_Mechanism cluster_wang Primary Linker (e.g., Wang) cluster_tert Tertiary Linker (1346608-70-5) D Dipeptide-Resin (Free N-terminus) W_Attack Nucleophilic Attack on Ester Carbonyl D->W_Attack T_Block Steric Shielding (Dimethyl Groups) D->T_Block W_DKP DKP Formation (Peptide Truncation) W_Attack->W_DKP T_Elong Successful Elongation (No Truncation) T_Block->T_Elong

Steric shielding by the tertiary alcohol linker prevents diketopiperazine (DKP) truncation.

Experimental Workflows & Protocols

Standard carbodiimide coupling (e.g., DIC/DMAP) is highly inefficient for esterifying tertiary alcohols. The bulky nature of the alcohol prevents rapid nucleophilic attack on the O-acylisourea intermediate, leading to an irreversible rearrangement into an inactive N-acylurea.

To overcome this, 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) is used in conjunction with N-methylimidazole (MeIm) . MSNT activates the carboxylic acid to form a highly reactive acyl-triazolide intermediate, which forces the esterification to completion without racemization [2].

Workflow R Aminomethyl Resin L Linker Coupling (DIC/HOBt) R->L T Tertiary Alcohol Resin L->T M AA Anchoring (MSNT/MeIm) T->M F Fmoc-AA-Resin M->F S SPPS Elongation (Fmoc Strategy) F->S C Acid Cleavage (95% TFA) S->C Free Free Peptide Acid C->Free

Workflow for solid-phase peptide synthesis using the 1346608-70-5 tertiary alcohol linker.

Protocol 1: Attachment of Linker to Aminomethyl Resin

Objective: Create a stable amide bond between the linker's benzoic acid and the resin.

  • Resin Swelling: Swell 1.0 g of Aminomethyl Polystyrene resin (loading ~1.0 mmol/g) in Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 eq of 4-(2-hydroxy-2-methylpropyl)benzoic acid and 3.0 eq of HOBt in minimal DMF. Add 3.0 eq of DIC. Stir for 5 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the resin and wash with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Validation (Kaiser Test): Perform a standard Kaiser (ninhydrin) test. A colorless/yellow bead indicates complete coupling (absence of free primary amines). If blue, repeat steps 2-4.

Protocol 2: Anchoring the First Amino Acid (MSNT/MeIm Method)

Objective: Esterify the C-terminal Fmoc-Amino Acid to the sterically hindered tertiary alcohol.

  • Preparation: Swell the linker-functionalized resin in anhydrous DCM for 20 minutes under an inert atmosphere (N₂).

  • Reagent Mixture: Dissolve 5.0 eq of the desired Fmoc-AA-OH and 3.75 eq of N-methylimidazole (MeIm) in anhydrous DCM.

  • Activation: Add 5.0 eq of MSNT to the solution. Stir until fully dissolved, then immediately add the mixture to the resin.

  • Reaction: Agitate gently at room temperature for 2 hours.

  • Capping: Drain the resin. To cap unreacted tertiary alcohols, treat the resin with Acetic Anhydride/DIPEA/DCM (1:1:8) for 30 minutes.

  • Validation (Fmoc UV-Vis Assay): Cleave the Fmoc group from a carefully weighed 5 mg aliquot using 20% piperidine in DMF. Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm to calculate the exact loading capacity (mmol/g). Self-Correction: If loading is <0.3 mmol/g, the coupling step must be repeated prior to capping.

Protocol 3: Peptide Elongation and Cleavage

Objective: Synthesize the peptide and cleave it from the solid support.

  • Elongation: Proceed with standard Fmoc-SPPS (20% piperidine for deprotection; DIC/Oxyma or HATU/DIPEA for couplings). The bulky linker will protect the dipeptide stage from DKP formation.

  • Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Cleavage: Treat the dried peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2.5 hours at room temperature.

  • Isolation: Filter the resin. Concentrate the filtrate under a stream of N₂ and precipitate the crude peptide using ice-cold diethyl ether. Centrifuge, decant, and lyophilize the resulting pellet.

Quantitative Data Summary

The table below summarizes the protective effects of the 1346608-70-5 tertiary alcohol linker compared to a standard Wang linker when synthesizing high-risk sequences (e.g., C-terminal Proline or Glycine).

Linker TypeC-Terminal ResidueEsterification MethodInitial Loading EfficiencyDKP Formation (20% Piperidine, 24h)Cleavage Condition
Wang (Primary Alcohol)ProlineDIC / DMAP>95%>80% (Severe Truncation)95% TFA
Wang (Primary Alcohol)GlycineDIC / DMAP>95%>60% (High Truncation)95% TFA
1346608-70-5 (Tertiary) Proline MSNT / MeIm 85–90% <1% (Suppressed) 95% TFA
1346608-70-5 (Tertiary) Glycine MSNT / MeIm 85–90% <1% (Suppressed) 95% TFA

Data Interpretation: While primary linkers achieve slightly higher initial loading using standard carbodiimide chemistry, they suffer catastrophic material loss during the deprotection of the second amino acid. The tertiary alcohol linker requires specialized MSNT/MeIm activation but ensures near-total preservation of the peptide chain during synthesis.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • A practical synthesis of the 13C/15N-labelled tripeptide N-formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy.
  • Fmoc SPPS Linkers. Sigma-Aldrich.
Application

Application Note: Chemoselective Esterification of 4-(2-Hydroxy-2-methylpropyl)benzoic Acid

Introduction & Mechanistic Rationale The functionalization of 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS 1346608-70-5) represents a classic chemoselectivity challenge in drug development and synthetic organic chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS 1346608-70-5) represents a classic chemoselectivity challenge in drug development and synthetic organic chemistry. The molecule possesses two reactive sites with opposing stability profiles: an acid-sensitive carboxylic acid and a sterically hindered tertiary alcohol.

The Dehydration Liability

Under standard Brønsted acid-catalyzed esterification conditions (e.g., Fischer esterification with H2​SO4​ ), protonation of the tertiary hydroxyl group leads to rapid E1 elimination. The thermodynamic driving force for this dehydration is exceptionally high; the elimination of water yields a 2-methylprop-1-enyl group, which forms a highly stable, extended conjugated system with the adjacent aromatic ring. Consequently, orthogonal, mild activation strategies are mandatory to prevent the destruction of the tertiary alcohol.

Chemoselective Strategies

To achieve precise functionalization, we employ two distinct, non-destructive methodologies:

  • Carboxyl-Selective Esterification: Utilizing a Steglich-type activation with EDC·HCl and DMAP. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that reacts rapidly with primary alcohols. The tertiary alcohol remains completely unreactive due to severe steric shielding.

  • Hydroxyl-Selective Acylation: Direct acylation of tertiary alcohols typically fails with standard base catalysis. By employing Scandium Trifluoromethanesulfonate ( Sc(OTf)3​ ), a highly oxophilic Lewis acid, the anhydride is hyper-activated into an acylium-like species, driving the acylation of the hindered alcohol at room temperature without inducing elimination .

Workflow SM 4-(2-hydroxy-2-methylpropyl) benzoic acid Ester Methyl 4-(2-hydroxy-2-methylpropyl) benzoate SM->Ester EDC·HCl, DMAP MeOH, DCM, RT Dehydrated Dehydration Byproduct (Conjugated Alkene) SM->Dehydrated Strong Acid (H2SO4) Fischer Conditions Acetate Methyl 4-(2-acetoxy-2-methylpropyl) benzoate Ester->Acetate Ac2O, Sc(OTf)3 DCM, 0°C to RT

Chemoselective esterification workflow highlighting targeted functional group activation.

Quantitative Reaction Profiling

The table below summarizes the causality behind the reagent choices and their quantitative outcomes, demonstrating why traditional methods fail for this specific substrate.

Reaction TypeTarget Functional GroupReagents & CatalystTemperatureTypical YieldMajor Byproduct Risk
Fischer Esterification Carboxylic Acid MeOH , H2​SO4​ (cat.)65°C (Reflux)< 15%E1 Dehydration (Alkene)
Steglich-Type (Protocol A) Carboxylic Acid MeOH , EDC·HCl, DMAP0°C to RT> 85%N-acylurea (if DMAP omitted)
Lewis Acid Acylation (Protocol B) Tertiary Alcohol Ac2​O , Sc(OTf)3​ (5 mol%)0°C to RT> 90%None observed

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(2-hydroxy-2-methylpropyl)benzoate

Objective: Mild esterification of the carboxylic acid without dehydrating the tertiary alcohol.

Causality of Reagent Choice: EDC·HCl is selected over the traditional DCC because its byproduct, 1-[3-(dimethylamino)propyl]-3-ethylurea, is highly water-soluble. This allows for simple aqueous extraction, avoiding the tedious filtration of dicyclohexylurea (DCU) which often traps the product and complicates scale-up.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere ( N2​ ), dissolve 4-(2-hydroxy-2-methylpropyl)benzoic acid (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Reagent Addition: Add anhydrous Methanol (5.0 eq, 50 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol). Cool the mixture to 0°C using an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq, 12 mmol) portion-wise over 10 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup & Self-Validation Checkpoint: Dilute the mixture with an additional 50 mL of DCM. Wash sequentially with 1M HCl (2 × 50 mL) to remove DMAP and the EDC-urea byproduct, followed by saturated aqueous NaHCO3​ (2 × 50 mL).

    • Self-Validation: Unreacted starting material (carboxylic acid) is fully deprotonated and sequestered into the basic aqueous layer. If the organic layer yields mass after evaporation, it is exclusively the neutral ester product.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure methyl ester.

Mechanism A Carboxylic Acid + EDC B O-Acylisourea Intermediate A->B Activation C DMAP Attack B->C D N-Acylpyridinium Intermediate (Highly Reactive) C->D Acyl Transfer E Methanol Attack D->E F Methyl Ester Product + DMAP Regeneration E->F Esterification

DMAP-catalyzed acyl transfer mechanism in Steglich esterification.

Protocol B: Sc(OTf)₃ Catalyzed Acylation of the Tertiary Alcohol

Objective: O-acylation of the sterically hindered tertiary alcohol on the methyl ester intermediate.

Causality of Reagent Choice: Standard nucleophilic catalysts like DMAP fail to acylate tertiary alcohols efficiently at room temperature, and heating promotes elimination. Sc(OTf)3​ acts as a super-Lewis acid, coordinating with the anhydride to generate a highly electrophilic species that overcomes the steric bulk of the 2-methyl-2-propanol moiety.

Step-by-Step Methodology:

  • Preparation: Dissolve the Methyl 4-(2-hydroxy-2-methylpropyl)benzoate (1.0 eq, 5 mmol) obtained from Protocol A in anhydrous DCM (25 mL) under N2​ .

  • Reagent Addition: Add Acetic Anhydride ( Ac2​O , 2.0 eq, 10 mmol). Cool the solution to 0°C.

  • Catalyst Introduction: Add Scandium Trifluoromethanesulfonate ( Sc(OTf)3​ , 0.05 eq, 0.25 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup & Self-Validation Checkpoint: Quench the reaction by adding saturated aqueous NaHCO3​ (30 mL) and stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.

    • Self-Validation: Sc(OTf)3​ is highly water-soluble and completely partitions into the aqueous phase, ensuring no heavy metal contamination in the organic layer. The conversion of the polar tertiary alcohol to a non-polar acetate provides a stark, unambiguous Rf​ shift on silica TLC (e.g., from Rf​ 0.2 to 0.7 in 30% EtOAc/Hexanes), allowing instant visual confirmation of reaction completion.

  • Isolation: Separate the organic layer, wash with brine (30 mL), dry over Na2​SO4​ , filter, and concentrate to yield Methyl 4-(2-acetoxy-2-methylpropyl)benzoate.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[Link]

  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1995). Scandium Trifluoromethanesulfonate as an Extremely Active Acylation Catalyst. Journal of the American Chemical Society, 117(15), 4413-4414.[Link]

Method

Application Note: Robust Detection and Quantitation of 4-(2-Hydroxy-2-methylpropyl)benzoic Acid in Complex Matrices via Mixed-Mode SPE and UHPLC-MS/MS

Executive Summary & Mechanistic Rationale 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a structurally distinct benzoic acid derivative characterized by a polar hydroxylated isobutyl side chain. In phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a structurally distinct benzoic acid derivative characterized by a polar hydroxylated isobutyl side chain. In pharmaceutical development and environmental toxicology, detecting this compound in complex matrices (e.g., plasma, urine, or wastewater) is critical, as it frequently acts as a synthetic impurity, a degradation product of non-steroidal anti-inflammatory drugs (NSAIDs), or a specific metabolic biomarker.

The Analytical Challenge: Quantitation of benzoic acid derivatives via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant hurdles. In negative electrospray ionization (ESI-), acidic analytes are highly susceptible to matrix effects—specifically, severe ion suppression caused by co-eluting endogenous organic acids, salts, and phospholipids present in complex biological matrices[1].

The Solution: To create a self-validating, high-fidelity analytical method, sample preparation must provide orthogonal cleanup. This protocol leverages Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) [2][3]. By exploiting both the lipophilicity of the benzene ring and the anionic nature of the carboxylic acid moiety ( pKa​≈4.2 ), the target analyte is selectively isolated, allowing for aggressive organic washing that eliminates matrix suppression prior to MS/MS detection.

Experimental Protocols: A Self-Validating System

Sample Preparation: Mixed-Mode Anion Exchange (MAX) SPE

Oasis MAX (or equivalent) polymeric sorbents contain both reversed-phase and strong anion-exchange (quaternary amine) retention mechanisms.

  • Causality of pH Control: By loading the sample at a basic pH, the carboxylic acid of the analyte is fully deprotonated ( COO− ) and binds tightly to the positively charged quaternary amine sites. This ionic lock allows for aggressive washing with 100% organic solvents to remove neutral lipids without premature analyte elution[2].

Self-Validating Step: Always spike samples with an isotopically labeled internal standard (e.g., 13C6​ -benzoic acid) prior to extraction to track recovery and normalize any residual matrix effects.

Step-by-Step Workflow:

  • Sample Pre-treatment: Aliquot 500 µL of the complex matrix (e.g., plasma). Add 10 µL of Internal Standard (IS) solution (1 µg/mL). Dilute with 500 µL of 2% Ammonium Hydroxide ( NH4​OH ) in water. Vortex for 30 seconds to ensure complete ionization.

  • Conditioning: Pass 2 mL of LC-MS grade Methanol (MeOH) through the MAX SPE cartridge (30 mg/1 cc), followed by 2 mL of LC-MS grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous/Basic): Wash with 2 mL of 5% NH4​OH in water. (Removes neutral and basic hydrophilic interferences; analyte remains bound via ionic interaction).

  • Wash 2 (Organic): Wash with 2 mL of 100% MeOH. (Removes hydrophobic interferences such as phospholipids).

  • Elution: Elute the target analyte with 2 mL of 2% Formic Acid in MeOH. (The low pH protonates the analyte's carboxylate group, neutralizing its charge and releasing it from the anion-exchange phase).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow A Complex Matrix (Plasma/Wastewater) B Pre-treatment Dilute with 2% NH4OH (Analyte ionized to COO-) A->B C MAX SPE Cartridge Conditioned (MeOH/H2O) B->C D Loading Analyte binds to N+ sites C->D E Wash 1: 5% NH4OH (Removes neutrals & bases) D->E F Wash 2: 100% MeOH (Removes hydrophobic impurities) E->F G Elution: 2% Formic Acid in MeOH (Analyte neutralized to COOH, released) F->G H Evaporate & Reconstitute (Ready for LC-MS/MS) G->H

Figure 1: Orthogonal cleanup mechanism using Mixed-Mode Anion Exchange (MAX) SPE.

Chromatographic Conditions

While many LC-MS/MS methods default to 0.1% formic acid, this low pH suppresses the ionization of carboxylic acids, drastically reducing sensitivity in ESI- mode[1]. This protocol utilizes a neutral buffered system to keep the analyte deprotonated during ESI droplet evaporation.

  • Column: Restek Raptor Biphenyl (2.1 x 100 mm, 1.8 µm). Causality: The biphenyl stationary phase provides enhanced π−π interactions for the benzoic acid core, improving retention and peak shape compared to standard C18 columns[4].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: LC-MS Grade Methanol.

  • Gradient: 0-1 min (5% B), 1-5 min (linear to 95% B), 5-6.5 min (hold 95% B), 6.6-8 min (re-equilibration at 5% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The precursor ion [M−H]− at m/z 193.1 undergoes collision-induced dissociation (CID). The primary quantitative transition monitors the loss of CO2​ (-44 Da), a hallmark fragmentation pathway of benzoic acid derivatives[4].

Fragmentation M Precursor Ion [M-H]- m/z 193.1 4-(2-hydroxy-2-methylpropyl)benzoate F1 Quantifier Ion m/z 149.1 Loss of CO2 (-44 Da) M->F1 CE: -15V F2 Qualifier Ion 1 m/z 175.1 Loss of H2O (-18 Da) M->F2 CE: -10V F3 Qualifier Ion 2 m/z 131.1 Loss of CO2 & H2O (-62 Da) M->F3 CE: -25V F1->F3 CE: -25V

Figure 2: CID fragmentation pathway for 4-(2-hydroxy-2-methylpropyl)benzoic acid in ESI-.

Data Presentation & Method Validation

The method's robustness is demonstrated through stringent validation parameters, ensuring that the SPE cleanup successfully mitigates matrix effects and provides reliable quantitation.

Table 1: MRM Transitions and MS Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (V)Purpose
4-(2-hydroxy-2-methylpropyl)benzoic acid 193.1149.150-15Quantifier
193.1175.150-10Qualifier
193.1131.150-25Qualifier
13C6​ -Benzoic Acid (IS) 127.083.050-15Internal Standard

Table 2: Method Validation Summary (Spiked Plasma Matrix)

ParameterValue / RangeAcceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.15 ng/mLS/N 3
Limit of Quantitation (LOQ) 0.5 ng/mLS/N 10, CV 20%
Intra-day Precision (CV%) 3.2% – 6.5% 15% (20% at LOQ)
Inter-day Precision (CV%) 4.8% – 8.1% 15% (20% at LOQ)
Extraction Recovery 88.5% – 94.2%Consistent across QC levels
Matrix Effect (Ion Suppression) -8.4% ± 15%

Conclusion

By combining the orthogonal selectivity of Mixed-Mode Anion Exchange SPE with the tailored ionization conditions of an ammonium acetate-buffered UHPLC-MS/MS system, this protocol effectively eliminates the matrix suppression typically associated with acidic analytes. The resulting methodology provides a highly sensitive, reproducible, and self-validating framework for the quantitation of 4-(2-hydroxy-2-methylpropyl)benzoic acid in complex biological and environmental matrices.

References

  • ResearchGate. Matrix effect on the peak shape of HA in the negative (A) and positive (B) ionization mode using different chromatographic columns.[1] URL: [Link]

  • Environmental Protection Agency (EPA). IKF-5411, 3-MTCAM, IBA and PPA - EPA.[2] URL:[Link]

  • PubMed Central (PMC). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques.[3] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-(2-hydroxy-2-methylpropyl)benzoic acid Synthesis

Welcome to the technical support guide for the synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common reaction failures through a structured troubleshooting guide and frequently asked questions. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

I. Frequently Asked Questions (FAQs)

This section tackles the most common initial queries regarding the synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Q1: What are the primary synthetic routes to 4-(2-hydroxy-2-methylpropyl)benzoic acid?

There are two predominant synthetic strategies:

  • Grignard Reaction: This involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with a 4-carboalkoxybenzoate, such as methyl 4-formylbenzoate or a methyl ester of a related benzoic acid derivative. The Grignard reagent adds to the carbonyl group twice to form the tertiary alcohol.[1][2]

  • Oxidation of an Alkylarene: This method starts with a suitable alkyl-substituted benzene, like 4-isopropylbenzoic acid, which is then oxidized using a strong oxidizing agent such as potassium permanganate (KMnO₄) to form the carboxylic acid.[3][4] The subsequent steps would involve the formation of the tertiary alcohol.

Q2: My Grignard reaction is not initiating. What are the likely causes?

The most common reason for a Grignard reaction to fail at initiation is the presence of moisture or other protic impurities. Grignard reagents are potent bases and will react with any source of acidic protons (water, alcohols, etc.) in a much faster acid-base reaction than the desired nucleophilic addition. Ensure all glassware is oven-dried and all solvents are anhydrous.

Q3: I'm observing a low yield in my oxidation reaction. Why might this be happening?

Low yields in oxidation reactions of alkylbenzenes can stem from several factors:

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Over-oxidation: While the goal is to form the carboxylic acid, harsh conditions can lead to cleavage of the benzene ring and the formation of smaller, undesired byproducts.

  • Substrate Purity: Impurities in the starting material can interfere with the reaction.

Q4: What are the typical impurities I should look out for?

Common impurities depend on the synthetic route:

  • Grignard Route: Unreacted starting ester, the ketone intermediate (from the first Grignard addition), and Wurtz coupling products from the Grignard reagent itself.

  • Oxidation Route: Unreacted starting material and byproducts from over-oxidation.

II. Troubleshooting Guide: From Observation to Solution

This guide is structured to help you diagnose and resolve specific issues encountered during your synthesis.

Observation 1: Low or No Product Yield
Potential Cause Explanation Suggested Action & Protocol
Moisture Contamination (Grignard) Grignard reagents are highly sensitive to water. Even atmospheric moisture can quench the reagent.Action: Ensure strictly anhydrous conditions. Protocol: Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents, freshly distilled if necessary.
Inactive Grignard Reagent The Grignard reagent may have degraded upon storage or was not successfully formed.Action: Titrate the Grignard reagent before use to determine its exact concentration. Protocol (Titration): A common method involves using a known concentration of I₂ in an appropriate solvent.
Insufficient Oxidizing Agent In the oxidation of an alkylbenzene, an insufficient amount of the oxidizing agent will lead to incomplete conversion.Action: Use a stoichiometric excess of the oxidizing agent (e.g., KMnO₄). Monitor the reaction progress via TLC to ensure all starting material is consumed.
Incorrect Reaction Temperature Both Grignard and oxidation reactions are sensitive to temperature. Too low a temperature can stall the reaction, while too high can lead to side reactions.[5]Action: Optimize the reaction temperature. Protocol: For Grignard reactions, initiation may require gentle heating, followed by cooling to control the exothermic reaction. For oxidations, follow established literature procedures for the specific substrate and oxidant.
Observation 2: Formation of Significant Impurities
Potential Cause Explanation Suggested Action & Protocol
Side Reactions in Grignard Synthesis The ketone intermediate formed after the first addition of the Grignard reagent can be relatively stable, leading to a mixture of ketone and the desired tertiary alcohol.[2]Action: Use a slight excess of the Grignard reagent to drive the reaction to completion.[2] Protocol: Add the Grignard reagent slowly to the ester to maintain a low concentration of the ketone intermediate at any given time.
Wurtz Coupling (Grignard) The Grignard reagent can react with the starting organic halide to form a dimer.Action: This is often an inherent side reaction. Purification by column chromatography is typically required to separate the desired product from these non-polar byproducts.
Over-oxidation of the Aromatic Ring Strong oxidizing agents under harsh conditions can lead to the degradation of the aromatic ring.Action: Carefully control the reaction temperature and the addition rate of the oxidizing agent. Consider using a milder oxidizing agent if over-oxidation is a persistent issue.
Polysubstitution in Friedel-Crafts Reactions (if applicable) If a Friedel-Crafts acylation is used as a preceding step, the initial product can undergo further acylation.[6]Action: Use a stoichiometric amount of the Lewis acid catalyst and control the reaction temperature.[6][7]
Observation 3: Difficulty in Product Purification
Potential Cause Explanation Suggested Action & Protocol
Emulsion during Workup The presence of both acidic/basic aqueous layers and an organic solvent can lead to the formation of stable emulsions, making separation difficult.Action: Add a saturated brine solution (NaCl(aq)) to the separatory funnel to "break" the emulsion by increasing the ionic strength of the aqueous layer.
Product is an Oil Instead of a Solid The presence of impurities can lower the melting point of the product, causing it to remain as an oil.Action: Attempt to induce crystallization. Protocol: Scratch the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a seed crystal of the pure product if available. If these fail, column chromatography is recommended.
Co-elution of Impurities during Chromatography Impurities with similar polarity to the desired product can be difficult to separate by column chromatography.Action: Optimize the solvent system for column chromatography. Protocol: Perform a detailed TLC analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides the best separation between the product and the impurity.

III. Visualizing the Process: Reaction and Troubleshooting Workflows

Main Synthetic Pathway via Grignard Reaction

Grignard Synthesis Start Methyl 4-formylbenzoate Grignard 2 eq. CH3MgBr Anhydrous THF Start->Grignard 1st addition Intermediate Ketone Intermediate Grignard->Intermediate Workup Aqueous Acid Workup (e.g., NH4Cl) Grignard->Workup Intermediate->Grignard 2nd addition Product 4-(2-hydroxy-2-methylpropyl)benzoic acid Workup->Product

Caption: Grignard synthesis of the target molecule.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Reaction Type? Start->Check_Reaction Grignard_Path Grignard Check_Reaction->Grignard_Path Grignard Oxidation_Path Oxidation Check_Reaction->Oxidation_Path Oxidation Check_Moisture Anhydrous Conditions? Grignard_Path->Check_Moisture Check_Oxidant Sufficient Oxidant? Oxidation_Path->Check_Oxidant Check_Reagent Grignard Titrated? Check_Moisture->Check_Reagent Yes Solution_Dry Dry Glassware & Solvents Check_Moisture->Solution_Dry No Check_Temp Optimal Temperature? Check_Reagent->Check_Temp Yes Solution_Tritate Tritate Reagent Check_Reagent->Solution_Tritate No Check_Oxidant->Check_Temp Yes Solution_Excess Use Excess Oxidant Check_Oxidant->Solution_Excess No Solution_Temp Adjust Temperature Check_Temp->Solution_Temp No

Caption: Decision tree for troubleshooting low yield.

IV. References

  • Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Retrieved from [Link]

  • Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses... | Study Prep. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. Retrieved from [Link]

  • ScienceDirect. (n.d.). The partial air oxidation of alkyl-aromatic compounds in carboxylic acid solvents. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • YouTube. (2023, February 23). KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY!. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 1). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Reactions at the Benzylic Position: Oxidation and Reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Quora. (2024, March 10). Can you show me and briefly explain how the Friedel-Crafts reaction of benzoic acid proceeds to give 3,5-dimethylbenzoic acid?. Retrieved from [Link]

  • The Pennsylvania State University. (n.d.). 11.4 Synthesis of Carboxylic Acids – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid. Retrieved from

  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. Retrieved from

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-(2-hydroxy-2-methylpropyl)benzoic acid

Welcome to the Technical Support Center for the synthesis and optimization of 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5). This resource is designed for researchers, application scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5). This resource is designed for researchers, application scientists, and drug development professionals scaling up or troubleshooting this critical intermediate.

Rather than relying on traditional Grignard chemistry—which is plagued by functional group incompatibility and Wurtz-type homocoupling—the most robust, field-proven synthetic route utilizes a chemoselective Zinc-mediated Barbier-type addition of methyl 4-(bromomethyl)benzoate to acetone, followed by alkaline saponification [1].

Part 1: Self-Validating Experimental Protocols

Mechanistic Context: Benzylic halides are highly prone to homocoupling (forming 1,2-diarylethanes) when converted to organomagnesium species. By utilizing Zinc (Zn) in a Barbier-type setup, we generate a less reactive, highly chemoselective organozinc intermediate in situ. This intermediate selectively attacks the carbonyl carbon of acetone without degrading the ester moiety on the aromatic ring [2].

Protocol 1: Zinc-Mediated Barbier Addition

Objective: Synthesis of methyl 4-(2-hydroxy-2-methylpropyl)benzoate.

  • Zinc Activation (Critical Step): Suspend Zinc dust (3.0 eq, -325 mesh) in anhydrous THF under an argon atmosphere. Add 1,2-dibromoethane (5 mol%) and heat to 65°C for 5 minutes. Cool to room temperature and add chlorotrimethylsilane (TMSCl, 2 mol%). Stir for 15 minutes. Causality: This removes the passivating ZnO layer, exposing a highly reactive metal surface necessary for efficient electron transfer.

  • Reaction Setup: Add anhydrous acetone (5.0 eq) to the activated zinc suspension. Cool the mixture to 0°C using an ice bath.

  • Controlled Halide Addition: Dissolve methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous THF. Using a syringe pump, add this solution dropwise over 1 to 1.5 hours to the zinc/acetone suspension. Causality: Slow addition maintains a low steady-state concentration of the benzylic organozinc species, kinetically favoring cross-addition to acetone over homocoupling with unreacted benzylic bromide [3].

  • Completion & Workup: Warm the reaction to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Alkaline Saponification

Objective: Hydrolysis of the ester to yield 4-(2-hydroxy-2-methylpropyl)benzoic acid.

  • Hydrolysis: Dissolve the intermediate ester in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 40°C for 4 hours.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the volatile organic solvents (THF and MeOH).

  • Precipitation: Cool the remaining aqueous layer to 0°C. Carefully acidify the solution using 1M HCl until the pH reaches exactly 3.0 to 3.5 .

  • Isolation: Extract the precipitated product with EtOAc containing 5% isopropanol. Wash with a small volume of brine, dry over Na₂SO₄, and concentrate to yield the final pure product.

Part 2: Troubleshooting Guides & FAQs

Q: I am observing a high percentage of 1,2-bis(4-(methoxycarbonyl)phenyl)ethane. How do I minimize this homocoupling byproduct? A: Homocoupling is the most common side reaction in benzylic Barbier chemistry. It occurs when the transient benzylic radical or organozinc intermediate reacts with unreacted starting halide instead of the target ketone. Actionable Fix: You must shift the kinetic competition. Ensure the dropwise addition of the benzylic halide is strictly controlled (over 1.5 hours). Additionally, increasing the equivalents of acetone (up to 5.0–10.0 eq) ensures the ketone is in vast excess, heavily favoring the desired cross-addition [3].

Q: The Barbier reaction stalls with unreacted starting material. How can I ensure complete conversion? A: This is almost always due to incomplete activation of the zinc surface. Zinc dust rapidly forms a passivating oxide layer that prevents the initial single-electron transfer required to form the organometallic species. Actionable Fix: Strictly follow the 1,2-dibromoethane/TMSCl activation protocol. If the reaction still stalls, apply ultrasonic irradiation (sonication) to the reaction vessel; this mechanically disrupts the oxide layer and continuously exposes a fresh metal surface [2]. Ensure all solvents are strictly anhydrous, as trace water will prematurely protonate the intermediate to yield methyl p-toluate.

Q: During the saponification workup, my yields drop significantly. Is the product degrading? A: The product is likely not degrading; rather, it is being lost in the aqueous phase. 4-(2-hydroxy-2-methylpropyl)benzoic acid contains both a hydrophilic tertiary alcohol and a carboxylic acid, giving it high aqueous solubility. Actionable Fix: Do not over-acidify (avoid pH < 2). Target a pH of exactly 3.0 to 3.5 to ensure the carboxylic acid is fully protonated while minimizing an overly polar aqueous environment. Saturate the aqueous layer with NaCl prior to extraction, and use a highly polar organic extraction solvent system (e.g., EtOAc with 5% isopropanol).

Part 3: Quantitative Data Presentation

The following table summarizes the optimization parameters for the critical Barbier addition step, demonstrating the causal relationship between reaction conditions and product yield.

EntryZinc Surface ActivationAcetone (Eq)Halide Addition Time (h)Target Yield (%)Homocoupling (%)
1None (Untreated Zn)1.50.1 (Rapid)32%45%
2I₂ (Catalytic)3.00.555%25%
31,2-DBE / TMSCl3.00.578%12%
4 1,2-DBE / TMSCl 5.0 1.5 (Syringe Pump) 92% < 3%

Part 4: Reaction Workflow & Troubleshooting Logic

G Start Methyl 4-(bromomethyl)benzoate + Acetone Zn Zn Activation (TMSCl / 1,2-dibromoethane) Start->Zn Barbier Barbier Addition (THF, 0°C to RT) Zn->Barbier Check1 Homocoupling > 5%? Barbier->Check1 Fix1 Increase Acetone Eq. & Slow Halide Addition Check1->Fix1 Yes Intermediate Methyl 4-(2-hydroxy-2- methylpropyl)benzoate Check1->Intermediate No Fix1->Barbier Saponification Saponification (LiOH, THF/MeOH/H₂O) Intermediate->Saponification Check2 Product Lost in Aqueous Layer? Saponification->Check2 Fix2 Careful Acidification to pH 3-4 & EtOAc Extract Check2->Fix2 Yes End 4-(2-hydroxy-2-methylpropyl) benzoic acid Check2->End No Fix2->Saponification

Workflow for the optimization and troubleshooting of 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Part 5: References

  • Synthesis and crystal structure of HDAC6 selective inhibitor (Precursor Synthesis) . National Institutes of Health (NIH) / IUCr Journals. Available at:

  • A Mechanochemical Zinc-Mediated Barbier-Type Reaction . ACS Publications. Available at:

  • Barbier Reaction as an Expedient Alternative to Grignard Synthesis . ChemRxiv. Available at:

Troubleshooting

Technical Support Center: Synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid

A comprehensive troubleshooting guide for researchers, scientists, and drug development professionals. Overview & Mechanistic Rationale Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

Overview & Mechanistic Rationale

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities encountered during the synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5), a critical active pharmaceutical ingredient (API) intermediate.

The most efficient and scalable synthetic route involves three core transformations:

  • Grignard Addition : Conversion of methyl 2-(4-bromophenyl)acetate to a tertiary alcohol using excess methylmagnesium bromide.

  • Palladium-Catalyzed Carbonylation : Conversion of the aryl bromide to a methyl benzoate ester using carbon monoxide and methanol.

  • Hydrolysis : Saponification of the ester to yield the target benzoic acid.

The Core Challenge: The defining structural feature of this molecule—the tertiary alcohol moiety—is highly labile. It is exquisitely prone to acid-catalyzed E1 dehydration across multiple steps of the workflow. Furthermore, the presence of an aryl bromide during the Grignard step introduces competing organometallic side reactions. This guide provides the mechanistic causality behind these failures and self-validating protocols to eliminate them.

Synthetic Workflow & Side Product Mapping

The following diagram maps the intended synthetic trajectory against the most common points of failure.

Synthesis SM Methyl 2-(4-bromophenyl)acetate (Starting Material) Grig Grignard Addition (MeMgBr, THF, -5°C) SM->Grig Int1 1-(4-bromophenyl)-2-methylpropan-2-ol (Intermediate 1) Grig->Int1 SP1 1-phenyl-2-methylpropan-2-ol (Debromination) Grig->SP1 Halogen-Metal Exchange SP2 1-(4-bromophenyl)-2-methylpropene (Dehydrated Alkene) Grig->SP2 Acidic Quench (E1) Carb Pd-Catalyzed Carbonylation (CO, Pd(dppf)Cl2, MeOH) Int1->Carb Int2 Methyl 4-(2-hydroxy-2-methylpropyl)benzoate (Intermediate 2) Carb->Int2 SP3 Biaryl Dimer (Homocoupling) Carb->SP3 Low CO Pressure Hydr Hydrolysis & pH 4.2 Workup (NaOH, then Citric Acid) Int2->Hydr Prod 4-(2-hydroxy-2-methylpropyl)benzoic acid (Target API Intermediate) Hydr->Prod SP4 Alkene / Oligomers (Harsh Precipitation) Hydr->SP4 pH < 3 (E1 Elimination)

Caption: Synthetic route and major side product pathways for 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Troubleshooting FAQs

Q1: Why am I seeing significant amounts of 1-phenyl-2-methylpropan-2-ol (debrominated side product) during the Grignard addition? A: This occurs due to halogen-metal exchange competing with nucleophilic addition to the ester carbonyl. The Grignard reagent can act as a transmetalating agent rather than a nucleophile. Causality & Fix: The rate of halogen-metal exchange increases exponentially with temperature. By strictly controlling the reaction temperature between -10 °C and 0 °C, you favor the kinetic [2+2] cycloaddition pathway to the ester over the thermodynamic halogen-metal exchange[1].

Q2: My GC-MS shows a mass of 211 / 212 (dehydrated product) instead of the target intermediate. How do I prevent dehydration? A: The tertiary alcohol moiety is highly susceptible to acid-catalyzed E1 dehydration. During a standard acidic workup (e.g., using 1M HCl), the hydroxyl group is protonated to form an oxonium ion, which rapidly loses water to form a stable tertiary carbocation, followed by deprotonation to yield an alkene[2]. Causality & Fix: Never use strong mineral acids to quench this reaction. Substitute with saturated aqueous ammonium chloride (NH 4​ Cl), which buffers the aqueous phase at a pH of ~6.5–7.0, safely neutralizing excess Grignard without protonating the tertiary alcohol.

Q3: During the Pd-catalyzed carbonylation, I observe biaryl homocoupling (dimerization) and incomplete conversion. A: Homocoupling is a classic side reaction in palladium-catalyzed cross-couplings, occurring when the rate of transmetalation or oxidative addition exceeds the rate of CO insertion. Causality & Fix: The aryl-palladium(II) intermediate requires a high local concentration of dissolved carbon monoxide to undergo rapid migratory insertion. If CO pressure is too low (<30 psi) or gas-liquid mixing is poor, two aryl-Pd species can disproportionate. Increase CO pressure to 50–100 psi and utilize a bidentate ligand with a large bite angle (e.g., dppf) to enforce the cis-geometry required for reductive elimination[3].

Q4: In the final hydrolysis and isolation, I get an insoluble polymeric or olefinic impurity instead of pure 4-(2-hydroxy-2-methylpropyl)benzoic acid. A: This is the same E1 dehydration issue (as in the Grignard step), but occurring during the final precipitation of the free benzoic acid. When the basic hydrolysis mixture is acidified with concentrated HCl to precipitate the API, localized regions of pH < 2 trigger dehydration. The resulting alkene can subsequently oligomerize. Causality & Fix: Isolate the product via isoelectric precipitation using a weak organic acid (like 10% citric acid). The pKa of the benzoic acid is ~4.2. By carefully titrating the solution to pH 4.2 at low temperatures (0–5 °C), the neutral target molecule precipitates cleanly before the pH drops low enough to catalyze dehydration.

Quantitative Side Product Profiling

Impurity NameStructure / FormulaOrigin StepTypical Abundance (%)Mitigation Strategy
Debrominated Alcohol 1-phenyl-2-methylpropan-2-olGrignard Addition5 - 15%Maintain T < 0 °C; use MeMgCl instead of MeMgI.
Dehydrated Alkene 1-(4-bromophenyl)-2-methylpropeneGrignard Quench10 - 30%Quench strictly with sat. NH 4​ Cl (pH ~7).
Biaryl Dimer Dimethyl 4,4'-biphenyldicarboxylateCarbonylation2 - 8%Increase CO pressure > 50 psi; use Pd(dppf)Cl 2​ .
Olefinic/Polymeric API 4-(2-methylprop-1-enyl)benzoic acidFinal Hydrolysis15 - 40%Isoelectric precipitation at pH 4.2 with citric acid.

Self-Validating Experimental Protocols

Every protocol below is engineered as a self-validating system , meaning it contains mandatory analytical checkpoints to confirm success before advancing, preventing the compounding of errors.

Protocol A: Grignard Addition with Neutral Quench
  • Reactor Setup: Dissolve methyl 2-(4-bromophenyl)acetate (1.0 eq) in anhydrous THF (0.5 M). Cool to -5 °C under N 2​ .

  • Reagent Addition: Add MeMgBr (3.0 M in Et 2​ O, 2.5 eq) dropwise over 1 hour, maintaining internal temperature < 0 °C. (Causality: The first equivalent forms a magnesium hemiacetal/ketone intermediate; the second drives the formation of the tertiary alcohol[1]).

  • Self-Validating Checkpoint: At t = 2h, quench a 0.5 mL aliquot in 1 mL sat. NH 4​ Cl. Extract with EtOAc and analyze via GC-MS.

    • Validation Criteria: Target m/z 228/230 (1:1 Br isotope pattern) must be >95% area. If m/z 150 (debromination) > 3%, abort and re-evaluate temperature control.

  • Neutral Quench: Pour the reaction mixture into ice-cold saturated aqueous NH 4​ Cl. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: High-Pressure Pd-Catalyzed Carbonylation
  • Reactor Setup: In a Hastelloy pressure reactor, combine 1-(4-bromophenyl)-2-methylpropan-2-ol (1.0 eq), Pd(dppf)Cl 2​ (0.02 eq), Et 3​ N (2.0 eq), and anhydrous MeOH (1.0 M).

  • Pressurization: Purge the reactor 3x with N 2​ , then 3x with CO. Pressurize to 80 psi with CO. Heat to 80 °C. (Causality: High CO pressure ensures rapid migratory insertion, outcompeting homocoupling pathways[3]).

  • Self-Validating Checkpoint: Monitor CO gas uptake via mass flow controller. The reaction is complete when CO consumption ceases (typically 6-8 hours). Depressurize, filter through Celite, and analyze via HPLC-UV (254 nm).

    • Validation Criteria: <1% starting material; target ester peak >90% purity.

Protocol C: Isoelectric Precipitation of the Final API Intermediate
  • Saponification: Dissolve the crude methyl ester in MeOH/H 2​ O (3:1). Add NaOH (2.0 eq) and stir at 45 °C for 4 hours.

  • Self-Validating Checkpoint: TLC (Silica, 1:1 Hexanes:EtOAc).

    • Validation Criteria: Complete disappearance of the high-Rf ester spot.

  • Isoelectric Precipitation: Remove MeOH under reduced pressure. Cool the aqueous layer to 0–5 °C. Dropwise add 10% w/v aqueous citric acid until the pH reaches exactly 4.2. (Causality: Citric acid prevents localized pH spikes < 3, completely avoiding acid-catalyzed E1 dehydration[2]).

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum at 40 °C.

Dehydration A Tertiary Alcohol (R-OH) B Oxonium Ion (R-OH2+) A->B H+ (pH < 3) C Tertiary Carbocation (R+) B->C -H2O (Slow) C->C Oligomerization D Alkene (R=CH2) C->D -H+ (Fast)

Caption: E1 Dehydration Mechanism of Tertiary Alcohols under Acidic Conditions.

References

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Triphosgene and DMAP as Mild Reagents for Chemoselective Dehydration of Tertiary Alcohols Source: Organic Letters (ACS Publications) URL:[Link]

  • Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Optimization

purification challenges for "4-(2-hydroxy-2-methylpropyl)benzoic acid"

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this portal to address the specific, field-proven challenges associated with the isolation and purificatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Intermediates. As a Senior Application Scientist, I have designed this portal to address the specific, field-proven challenges associated with the isolation and purification of 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5).

This guide bypasses generic advice to focus on the mechanistic causality behind your experimental failures, providing self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Diagnostic Data & Compound Profiling

Before troubleshooting, we must establish the physicochemical boundaries of the target molecule. The dual presence of a carboxylic acid and a tertiary alcohol creates a highly conflicting purification profile.

Table 1: Quantitative Physicochemical Profile of 4-(2-hydroxy-2-methylpropyl)benzoic acid

PropertyValue / CharacteristicMechanistic Implication for Purification
CAS Number 1346608-70-5Unique identifier for spectral and regulatory tracking.
Molecular Formula C₁₁H₁₄O₃Contains both hydrophobic (aromatic) and hydrophilic domains.
Molecular Weight 194.23 g/mol Small molecule; highly sensitive to minor structural changes (e.g., dehydration).
Carboxylic Acid pKa ~4.20Will ionize at neutral pH, causing severe streaking on normal-phase silica[1].
Tertiary Alcohol Highly LabileProne to rapid E1 dehydration under acidic conditions or elevated temperatures[2].
Hydrogen Bonding High (Donor & Acceptor)Prone to "oiling out" during crystallization due to strong solute-solvent interactions.

Part 2: Troubleshooting Q&A & Mechanistic Causality

Q1: Why does my product streak severely on normal-phase silica gel, and why does adding acetic acid ruin my yield?

Mechanistic Causality: When purifying carboxylic acids on bare silica gel, the highly polar molecules interact strongly via dipole-dipole forces with the surface silanol (Si-OH) groups[3]. This causes the compound to adsorb tightly and elute unevenly, presenting as a long streak rather than a tight band.

The standard chromatographic fix is to add 0.1% to 1% acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and neutralize the silanol sites. However, your molecule contains a tertiary alcohol . Tertiary alcohols are highly susceptible to acid-catalyzed E1 dehydration[2]. By adding acid to fix the streaking, you protonate the hydroxyl group, turning it into an excellent leaving group (water). The subsequent loss of water forms a stable tertiary carbocation, which rapidly deprotonates to form a degraded alkene impurity (4-(2-methylprop-1-enyl)benzoic acid).

The Resolution: You cannot use acidic modifiers on normal-phase silica for this compound. You must pivot to Reverse-Phase (RP) HPLC using a carefully pH-controlled buffer.

G A Tertiary Alcohol (Intact API) B Protonated Alcohol (Acidic Silica/Solvent) A->B + H+ C Tertiary Carbocation (-H2O) B->C Loss of Water D Alkene Degradant (Dehydrated Impurity) C->D - H+ (Elimination)

Acid-catalyzed E1 dehydration pathway of the tertiary alcohol moiety during chromatography.

Q2: What is the optimal Reverse-Phase HPLC condition to separate the intact product from its impurities?

Mechanistic Causality: To achieve a tight peak without degrading the tertiary alcohol, you must control the mobile phase pH. A pH of 4.5 is the optimal "Goldilocks" zone for benzoic acid derivatives[1]. At pH 4.5, the carboxylic acid (pKa ~4.2) is partially unionized, allowing for sufficient retention and separation on a hydrophobic C18 stationary phase, while the environment remains insufficiently acidic to trigger the E1 dehydration of the tertiary alcohol.

The Resolution: Use a buffered RP-HPLC system (Protocol A below).

Q3: During recrystallization, my product forms a thick syrup ("oils out") instead of forming crystals. How do I force nucleation?

Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent system drops below the saturation temperature. Because 4-(2-hydroxy-2-methylpropyl)benzoic acid has both a carboxylic acid and a tertiary alcohol, it forms complex, competing intermolecular hydrogen bonds with polar solvents, hindering the ordered packing required for a crystal lattice.

The Resolution: You must use a strictly controlled anti-solvent crystallization protocol with an in-process seeding step to bypass the metastable oil phase (Protocol B below).

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparative RP-HPLC Purification (Non-Degrading)

This system is self-validating: the use of a buffered pH 4.5 mobile phase ensures the structural integrity of the tertiary alcohol, which is confirmed by the absence of a late-eluting alkene peak in the UV chromatogram.

  • Column Preparation: Equip the HPLC with a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)[4].

  • Buffer Formulation: Prepare Mobile Phase A by dissolving ammonium acetate in LC-MS grade water to a concentration of 0.1 M. Adjust the pH to exactly 4.5 using dilute acetic acid (monitor with a calibrated pH meter). Note: The buffering capacity prevents localized pH drops that cause dehydration.

  • Organic Phase: Use HPLC-grade Acetonitrile as Mobile Phase B.

  • Sample Loading: Dissolve the crude mixture in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution:

    • 0-5 min: 10% B (Isocratic hold to elute highly polar salts)

    • 5-25 min: Linear gradient from 10% B to 60% B

    • 25-30 min: 100% B (Column wash)

  • Detection & Collection: Monitor UV absorbance at 254 nm. The intact 4-(2-hydroxy-2-methylpropyl)benzoic acid will elute as a sharp, symmetrical peak. Collect the fractions and immediately lyophilize (freeze-dry) to remove the water and volatile ammonium acetate buffer without applying heat.

Protocol B: Anti-Solvent Crystallization (Preventing Oiling Out)

This protocol utilizes a thermodynamic kinetic trap. By controlling the supersaturation rate via dropwise anti-solvent addition and seeding, we force solid-state nucleation before liquid-liquid separation can occur.

  • Dissolution: In a jacketed reactor, dissolve the lyophilized HPLC fractions in a minimal volume of Ethyl Acetate (EtOAc) at 40°C. Stir at 200 RPM.

  • Anti-Solvent Titration: Slowly add Heptane (the anti-solvent) dropwise using an addition funnel. Stop the addition the exact moment the solution exhibits a faint, persistent opalescence (turbidity).

  • Thermal Annealing & Seeding: Raise the temperature by 2°C (to 42°C) until the solution just clears. Immediately introduce 1-2 mg of pure 4-(2-hydroxy-2-methylpropyl)benzoic acid crystals (seeds).

  • Controlled Cooling: Ramp the temperature down to 5°C at a strict rate of 0.5°C per minute. Causality: A slow cooling rate allows the molecules time to orient into the crystal lattice via hydrogen bonding, rather than crashing out as an amorphous oil.

  • Isolation: Filter the resulting white crystalline solid under vacuum, wash with ice-cold Heptane, and dry under high vacuum at room temperature for 12 hours.

Part 4: Purification Decision Matrix

Use the following logic tree to determine your processing steps based on the state of your crude material.

G Start Crude 4-(2-hydroxy-2-methylpropyl) benzoic acid Check Assess Impurity Profile Start->Check IsPolar Highly Polar Impurities? Check->IsPolar RP_HPLC Reverse-Phase C18 HPLC (pH 4.5 Buffer) IsPolar->RP_HPLC Yes Cryst Anti-Solvent Crystallization (EtOAc / Heptane) IsPolar->Cryst No AvoidNP Avoid Normal Phase Silica (Prevents E1 Dehydration) RP_HPLC->AvoidNP

Workflow for selecting the optimal purification strategy avoiding acid-catalyzed degradation.

References

  • [2] Dehydration of Linalool with Two Types of Reagents Based on Silica Gel: Experiment for Distinguishing between Products by Aroma. Journal of Chemical Education - ACS Publications. Available at:[Link]

  • TLC tailing and carboxylic acid? ResearchGate. Available at:[Link]

  • [3] Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Available at:[Link]

  • [1] pKa values: benzoic acid 4.20, p-hydroxybenzoic acid 4.54, terephthalic acid 3.54 and 4.34, p-aminobenzoic. Brainly. Available at:[Link]

  • [4] Analytical Method Development and Validation for the Determination of Omeprazole and Aspirin Using Reverse Phase HPLC Method. Universal Journal of Pharmaceutical Research. Available at:[Link]

Sources

Troubleshooting

Scale-Up Technical Support Center: 4-(2-hydroxy-2-methylpropyl)benzoic acid Production

Welcome to the Technical Support Center for the scale-up and manufacturing of 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5). This guide is designed for process chemists, researchers, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5). This guide is designed for process chemists, researchers, and drug development professionals facing the unique thermal, kinetic, and chemoselective challenges associated with synthesizing this sterically hindered, tertiary alcohol-bearing API intermediate.

Section 1: The Synthetic Workflow & Mechanistic Strategy

The most scalable and economically viable route to 4-(2-hydroxy-2-methylpropyl)benzoic acid avoids the use of cryogenic organolithium chemistry and highly flammable epoxide gases. Instead, it relies on a two-step sequence:

  • Zinc-Mediated Barbier Addition: Coupling of commercially available 4-(bromomethyl)benzonitrile with acetone.

  • Alkaline Hydrolysis: Conversion of the resulting nitrile intermediate to the target benzoic acid.

Why Barbier over Grignard? Benzylic halides are notoriously prone to Wurtz-type homocoupling (dimerization) during standard Grignard reagent formation due to the high local concentration of stable benzylic radicals[1]. By employing a Barbier-type approach—where the zinc, acetone, and halide are reacted in a single vessel—the organozinc intermediate is trapped by the acetone immediately upon formation[2]. This keeps the steady-state concentration of the reactive organometallic species extremely low, effectively suppressing dimerization.

SynthesisRoute SM 4-(bromomethyl)benzonitrile Starting Material Int 1-(4-cyanophenyl)-2-methylpropan-2-ol Intermediate SM->Int Step 1 Reagents1 Acetone, Zn dust NH4Cl (aq) or THF, 25-40°C (Barbier Reaction) Reagents1->Int Prod 4-(2-hydroxy-2-methylpropyl)benzoic acid Target API Intermediate Int->Prod Step 2 Reagents2 NaOH, Ethylene Glycol 130°C, 12h (Alkaline Hydrolysis) Reagents2->Prod

Two-step synthetic workflow for 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity and process safety, the following step-by-step methodologies incorporate strict In-Process Controls (IPCs) to validate the success of each phase before proceeding.

Step 1: Barbier Synthesis of 1-(4-cyanophenyl)-2-methylpropan-2-ol
  • Zinc Activation: Charge a dry reactor with Zinc dust (1.5 eq) and anhydrous THF (5 vol). Add 1,2-dibromoethane (0.05 eq) and heat to 60°C for 15 minutes. Cool to 25°C and add chlorotrimethylsilane (TMSCl, 0.05 eq). Stir for 15 minutes.

  • Reagent Loading: Add anhydrous acetone (3.0 eq) to the activated zinc slurry.

  • Initiation Check (Critical): Dissolve 4-(bromomethyl)benzonitrile (1.0 eq) in THF (3 vol). Add exactly 5% of this solution to the reactor. Validation: Do not proceed until a distinct exotherm of 3–5°C is observed, confirming active zinc insertion.

  • Continuous Addition: Feed the remaining benzylic bromide solution over 2–3 hours, maintaining the internal temperature between 30–40°C using a cooling jacket.

  • IPC Validation: Take a 50 µL aliquot, quench in 1 mL acetonitrile/water, and analyze via HPLC. The reaction is complete when starting material is <1% and the Wurtz dimer is <5%.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Filter through Celite to remove unreacted zinc. Extract with ethyl acetate, wash with brine, and concentrate to yield the intermediate.

Step 2: Alkaline Hydrolysis to Target Product
  • Reaction Setup: Charge the reactor with the Step 1 intermediate (1.0 eq), ethylene glycol (5 vol), and NaOH pellets (4.0 eq).

  • High-Temperature Hydrolysis: Heat the mixture to 130°C. The high boiling point of ethylene glycol is required to overcome the steric hindrance of the tertiary alcohol group during the amide-to-acid transition.

  • IPC Validation: After 12 hours, analyze via LC-MS. The intermediate amide peak (M+1 = 194) must be <2% relative to the target benzoic acid peak (M-1 = 193 in negative mode).

  • Controlled Acidification (Critical): Cool the mixture strictly to <10°C. Slowly add 2M HCl dropwise while maintaining vigorous agitation. Validation: Monitor the pH continuously. Stop the acid feed exactly when the pH reaches 3.5–4.0.

  • Isolation: Filter the precipitated white solid, wash with cold water, and dry under vacuum at 40°C.

Section 3: Troubleshooting Guides & FAQs

Troubleshooting Start Step 1 Issue Detected Issue1 Low Yield / Insoluble White Solid Start->Issue1 Issue2 Delayed Exotherm / Thermal Runaway Start->Issue2 Cause1 Wurtz Coupling (Dimerization) High localized[benzylic radical] Issue1->Cause1 Cause2 Zinc Passivation Unreactive ZnO layer Issue2->Cause2 Sol1 Solution: Slow, continuous addition of halide to Zn/Acetone slurry Cause1->Sol1 Sol2 Solution: Pre-activate Zn with 1,2-dibromoethane and TMSCl Cause2->Sol2

Troubleshooting logic tree for Step 1 Barbier reaction scale-up issues.

Q1: Why is my Step 1 yield low, and why am I isolating a highly insoluble white solid? A: You are experiencing Wurtz-type homocoupling[1]. Benzylic halides form stable radicals that rapidly dimerize into 1,2-bis(4-cyanophenyl)ethane if their local concentration is too high. To solve this, ensure your zinc is fully activated and strictly control the addition rate of the benzylic bromide. Continuous, slow addition keeps the steady-state concentration of the halide low, favoring cross-coupling with acetone over dimerization[2].

Q2: The Barbier reaction failed to initiate immediately, and the temperature suddenly spiked 30 minutes later. What happened? A: Zinc powder naturally forms a passivating zinc oxide (ZnO) layer. If the zinc is not properly activated, the halide accumulates in the reactor without reacting. Once the reaction finally breaches the oxide layer, the accumulated reagents react simultaneously, causing a dangerous thermal runaway. Always pre-activate the zinc chemically (using 1,2-dibromoethane and TMSCl) and use a "5% test charge" to visually confirm initiation via a mild exotherm before starting the bulk feed.

Q3: During Step 2 hydrolysis, LC-MS shows a massive impurity corresponding to M-18. How do I prevent this? A: The tertiary alcohol in your product is highly susceptible to acid-catalyzed E1 dehydration[3]. In the presence of strong mineral acids and heat, the hydroxyl group is protonated and leaves as water, forming a stable tertiary carbocation that eliminates a proton to form an alkene byproduct[3]. To prevent this, ensure the alkaline hydrolysis mixture is cooled to <10°C before acidification, use a diluted acid (e.g., 2M HCl), and strictly halt the acidification when the pH reaches 3.5–4.0. Never use concentrated HCl or heat the mixture during workup.

Q4: The nitrile hydrolysis is stalling, and LC-MS shows a massive peak for the amide intermediate. How can I push it to completion? A: Nitrile hydrolysis proceeds through an amide intermediate. The bulky 2-hydroxy-2-methylpropyl group creates significant steric hindrance, making the second hydrolysis step (amide to carboxylic acid) kinetically slow. Standard aqueous ethanol reflux (~80°C) does not provide enough thermal energy. Switch the solvent to ethylene glycol, which allows you to safely heat the reaction to 130–140°C, providing the kinetic energy required to drive the sterically hindered hydrolysis to completion.

Section 4: Quantitative Data Summary

ParameterStep 1: Barbier AdditionStep 2: Alkaline Hydrolysis
Operating Temperature 30°C – 40°C (Controlled Exotherm)130°C – 140°C (Reflux)
Workup Temperature 20°C – 25°C< 10°C (Strictly controlled)
IPC Target Starting Material < 1%Amide Intermediate < 2%
Critical Quality Attribute (CQA) Wurtz Dimer Impurity < 5%Dehydrated Alkene Impurity < 1%
Expected Isolated Yield 75% – 82%85% – 90%

Section 5: References

  • 317201 | Sigma-Aldrich: 4-(Bromomethyl)benzonitrile Source: Sigma-Aldrich URL:

  • Alcohol Dehydration by E1 and E2 Elimination with Practice Problems Source: Chemistry Steps URL:

  • A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides Source: ACS Omega URL:

Sources

Optimization

Technical Support Center: Stability of 4-(2-hydroxy-2-methylpropyl)benzoic acid in Solution

Welcome to the technical support center for "4-(2-hydroxy-2-methylpropyl)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "4-(2-hydroxy-2-methylpropyl)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. As your Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical methodologies to ensure the integrity of your experiments.

Introduction to the Stability of 4-(2-hydroxy-2-methylpropyl)benzoic acid

"4-(2-hydroxy-2-methylpropyl)benzoic acid" is an aromatic carboxylic acid. Like many benzoic acid derivatives, its stability in solution is not absolute and can be influenced by a variety of environmental factors.[1][2] Understanding these factors is critical for accurate experimental results, formulation development, and ensuring the overall quality of your research. This guide will walk you through potential stability issues, their underlying causes, and how to mitigate them.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the stability of "4-(2-hydroxy-2-methylpropyl)benzoic acid" in solution.

Q1: What are the primary factors that can affect the stability of "4-(2-hydroxy-2-methylpropyl)benzoic acid" in solution?

A1: The stability of "4-(2-hydroxy-2-methylpropyl)benzoic acid" in solution is primarily influenced by the following factors:

  • pH: The pH of the solution can significantly impact the stability of the carboxylic acid group. In acidic conditions, the undissociated form of the carboxylic acid is predominant, while in alkaline conditions, the carboxylate salt is formed. Extreme pH values can catalyze hydrolysis or other degradation reactions.[2][3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4] For many benzoic acid derivatives, thermal degradation can lead to decarboxylation.[4]

  • Light (Photostability): Exposure to ultraviolet (UV) or visible light can induce photolytic degradation in aromatic carboxylic acids.[5][6] This can lead to the formation of radical species and subsequent degradation products.[7][8]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule, potentially affecting the aromatic ring or the alkyl side chain.

  • Solvent: The choice of solvent is crucial as it affects both the solubility and stability of the compound. While "4-(2-hydroxy-2-methylpropyl)benzoic acid" may have limited solubility in water, it is generally more soluble in organic solvents like ethanol, methanol, and acetonitrile.[9][10] The solvent can also participate in degradation reactions.

Q2: What are the potential degradation pathways for "4-(2-hydroxy-2-methylpropyl)benzoic acid"?

A2: Based on the structure of the molecule and the behavior of similar compounds, the following degradation pathways are plausible:

  • Decarboxylation: This is a common degradation pathway for benzoic acid and its derivatives, especially under thermal or photolytic stress. This would involve the loss of the carboxylic acid group as carbon dioxide, leading to the formation of 1-phenyl-2-methylpropan-2-ol.

  • Oxidation of the Side Chain: The tertiary alcohol on the propyl side chain could be susceptible to oxidation, potentially leading to the formation of a ketone or other oxidative degradation products.

  • Aromatic Ring Degradation: Under harsh oxidative or photolytic conditions, the aromatic ring itself could be subject to cleavage or modification.

Q3: How can I monitor the stability of my "4-(2-hydroxy-2-methylpropyl)benzoic acid" solution?

A3: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[11][12][13] A properly developed and validated HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of any changes over time. Key parameters to monitor include the peak area or height of the parent compound and the appearance of any new peaks corresponding to degradation products.

Q4: What are the recommended storage conditions for solutions of "4-(2-hydroxy-2-methylpropyl)benzoic acid"?

A4: To maximize the stability of your solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) to minimize thermal degradation. For long-term storage, consider storing at -20°C or below.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For particularly sensitive applications or long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • pH: If possible, buffer the solution to a pH where the compound is most stable. This will likely be in the mid-to-slightly acidic range.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Precipitation in aqueous solution Low aqueous solubility of "4-(2-hydroxy-2-methylpropyl)benzoic acid". Benzoic acid and its derivatives often have limited water solubility.[9][14]- Use a co-solvent such as ethanol, methanol, or acetonitrile to increase solubility.[10]- Adjust the pH of the solution; the salt form of the carboxylic acid (at higher pH) may be more soluble.- Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.
Rapid degradation observed The compound may be unstable under the current storage or experimental conditions.- Review the storage conditions. Ensure the solution is protected from light and stored at a low temperature.- Prepare fresh solutions immediately before use.- Evaluate the pH of the solution and consider using a buffer to maintain a stable pH.
Unexpected peaks in chromatogram Formation of degradation products or the presence of impurities in the starting material.- Perform a forced degradation study to intentionally generate degradation products and identify their retention times.[3][15][16]- Use a high-purity standard of "4-(2-hydroxy-2-methylpropyl)benzoic acid" for comparison.- Employ mass spectrometry (MS) coupled with your chromatography to identify the mass of the unknown peaks and aid in structure elucidation.
Loss of potency over time Gradual degradation of the compound in solution.- Implement a stability testing program to determine the shelf-life of the solution under your specific storage conditions.- Re-analyze the concentration of the solution periodically to ensure it is within the acceptable range for your experiments.

Experimental Protocols

To assist you in evaluating the stability of "4-(2-hydroxy-2-methylpropyl)benzoic acid," we provide the following detailed protocol for a forced degradation study. Forced degradation studies are a critical component of understanding a molecule's stability profile and are often required by regulatory agencies.[3][15][16]

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways for "4-(2-hydroxy-2-methylpropyl)benzoic acid" under various stress conditions.

Materials:

  • "4-(2-hydroxy-2-methylpropyl)benzoic acid"

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 150 x 4.6 mm, 5 µm)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of "4-(2-hydroxy-2-methylpropyl)benzoic acid" in a suitable solvent where it is known to be soluble (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Subject the stock solution to the following stress conditions. A control sample, protected from stress, should be analyzed at each time point.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the stock solution at a temperature 10°C above the accelerated stability testing temperature (e.g., 70-80°C).

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC. A starting point for the HPLC method could be:

      • Column: C18 (150 x 4.6 mm, 5 µm)

      • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 230 nm).[11][12]

      • Injection Volume: 10 µL

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation of "4-(2-hydroxy-2-methylpropyl)benzoic acid".

    • Identify and quantify any significant degradation products.

Visualizing Degradation and Workflows

To further clarify the concepts discussed, the following diagrams illustrate potential degradation pathways and the experimental workflow for a forced degradation study.

Potential Degradation Pathways

G main 4-(2-hydroxy-2-methylpropyl)benzoic acid decarboxylation Decarboxylation (Heat, Light) main->decarboxylation oxidation Oxidation (Oxidizing Agents) main->oxidation product1 1-phenyl-2-methylpropan-2-ol + CO2 decarboxylation->product1 product2 Oxidized Side-Chain Products oxidation->product2

Caption: Potential degradation pathways for "4-(2-hydroxy-2-methylpropyl)benzoic acid".

Forced Degradation Study Workflow

G cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60-80°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60-80°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (70-80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample oxidation->sample thermal->sample photo->sample hplc HPLC Analysis sample->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data end Stability Profile data->end

Caption: Workflow for a forced degradation study.

Summary of Stability-Indicating Parameters

Parameter Stress Condition Expected Outcome Analytical Consideration
pH Acidic (e.g., 0.1 M HCl), Basic (e.g., 0.1 M NaOH)Potential for hydrolysis or other pH-dependent degradation.Ensure the analytical method can resolve the parent compound from any acid/base-induced degradants.
Temperature Elevated (e.g., 70-80°C)Increased degradation rate, potential for decarboxylation.Monitor for new peaks and a decrease in the parent peak area.
Light UV/Visible (ICH Q1B)Photolytic degradation, potential for radical-mediated reactions.Use a photodiode array (PDA) detector to check for changes in the UV spectrum of the peaks.
Oxidation 3% H₂O₂Formation of oxidative degradation products.Mass spectrometry can be valuable for identifying the addition of oxygen atoms to the molecule.

We trust this technical support guide will be a valuable resource in your work with "4-(2-hydroxy-2-methylpropyl)benzoic acid." Should you have any further questions or require additional support, please do not hesitate to contact our team of application scientists.

References

  • Wikipedia. Benzoic acid. [Link]

  • IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • Scribd. Synthesis of Benzoic Acid via Hydrolysis. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Google Patents.
  • LinkedIn. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • SlidePlayer. HYDROLYSIS REACTIONS. [Link]

  • ResearchGate. Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... [Link]

  • PubMed. Degradation of benzoic acid and its derivatives in subcritical water. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ResearchGate. (PDF) Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ACS Publications. Enzymatic Photodecarboxylation on Secondary and Tertiary Carboxylic Acids. [Link]

  • Royal Society of Chemistry. Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase. [Link]

  • PubMed. Pathways of 4-hydroxybenzoate degradation among species of Bacillus. [Link]

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

  • OECD SIDS. 4-hydroxybenzoic acid. [Link]

  • PubChem. Benzoic acid, 4-hydroxy-, 2-hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propyl ester. [Link]

  • PubChem. Benzoic acid, 4-(2-methylpropoxy)-, 2-methylpropyl ester. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-(2-methylpropyl)oxy-, 2-methylpropyl ester. [Link]

  • Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • Princeton University. Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. [Link]

  • PMC. Acyl Radicals from Aromatic Carboxylic Acids by Means of Visible-Light Photoredox Catalysis. [Link]

  • MDPI. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. [Link]

  • Longdom. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Journal of Biochemical Technology. Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. [Link]

  • Environmental Analysis Health and Toxicology. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-, 2-methylpropyl ester. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-hydroxy-, 2-methylpropyl ester (CAS 87-19-4). [Link]

  • ACS Publications. Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. [Link]

  • ResearchGate. (PDF) THERMODYNAMIC BASED AQUEOUS SOLVATION AND DISSOCIATION OF BENZOIC ACID. [Link]

  • JBiochemTech. THERMODYNAMIC BASED AQUEOUS SOLVATION AND DISSOCIATION OF BENZOIC ACID. [Link]

  • Carl ROTH. 4-Hydroxybenzoic acid methyl ester ≥98 %, Ph. Eur. [Link]

Sources

Troubleshooting

resolving peak tailing in HPLC analysis of "4-(2-hydroxy-2-methylpropyl)benzoic acid"

Focus Analyte: 4-(2-hydroxy-2-methylpropyl)benzoic acid Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction Welcome to the Technical Support Center. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus Analyte: 4-(2-hydroxy-2-methylpropyl)benzoic acid Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges of multifunctional organic acids. The compound 4-(2-hydroxy-2-methylpropyl)benzoic acid presents a classic reversed-phase liquid chromatography (RPLC) challenge. It contains both a carboxylic acid moiety (pKa ~4.2) and a tertiary alcohol. These functional groups make the analyte highly susceptible to secondary silanophilic interactions, partial ionization states, and injection solvent mismatches. This guide provides a self-validating framework to diagnose, understand, and resolve peak tailing for this specific API intermediate.

Part 1: Mechanistic Causality of Peak Tailing

To fix peak tailing, we must first understand the causality behind the deformation. For 4-(2-hydroxy-2-methylpropyl)benzoic acid, tailing is rarely a hardware issue; it is a chemical interaction issue driven by three primary mechanisms:

  • Silanophilic Interactions (Secondary Retention) : The silica backbone of standard C18 columns contains residual silanol groups (-SiOH). Polar compounds, particularly carboxylic acids, are highly susceptible to unwanted hydrogen bonding or ionic interactions with these active sites, resulting in delayed elution and asymmetrical peak shapes (1)[1]. The tertiary alcohol acts as a strong hydrogen bond donor, while the carboxylic acid can interact ionically with deprotonated silanols (-SiO⁻) at mid-range pH.

  • Ionization State & pH Mismatch : According to the Henderson-Hasselbalch equation, if the mobile phase pH is near the analyte's pKa (~4.2), the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) forms. These two forms partition differently into the hydrophobic stationary phase, causing band broadening or split peaks. Differential interactions of the acids with vicinal silanol pairs in the stationary phase play a major role in peak tailing (2)[2].

  • Volume Overload (Solvent Mismatch) : If the sample is dissolved in a solvent with significantly higher elution strength than the initial mobile phase, it causes analyte dispersion at the column head, leading to poor peak shape (1)[1].

Part 2: Troubleshooting Workflow

Workflow N1 Peak Tailing Detected 4-(2-hydroxy-2-methylpropyl)benzoic acid N2 Assess Mobile Phase pH N1->N2 N3 Is pH at least 2 units below pKa (~4.2)? N2->N3 N4 Adjust pH to 2.0 - 2.5 (e.g., 0.1% TFA or Formic Acid) N3->N4 No N5 Assess Column Chemistry N3->N5 Yes N4->N5 N6 Is the column highly end-capped? N5->N6 N7 Switch to End-capped or Polar-embedded C18 N6->N7 No N8 Assess Injection Solvent N6->N8 Yes N7->N8 N9 Is injection solvent stronger than mobile phase? N8->N9 N10 Match injection solvent to initial mobile phase N9->N10 Yes N11 Peak Symmetry Restored (Tf ≤ 1.2) N9->N11 No N10->N11

Caption: Logical workflow for diagnosing and resolving peak tailing in acidic analytes.

Part 3: Diagnostic FAQs and Solutions

Q1: My peak has a Tailing Factor (Tf) of 1.8. How do I know if the issue is pH-related or column-related? Expert Insight: To isolate the variable, perform a pH stress test. Adjust your aqueous mobile phase to pH 2.0 using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. At pH 2.0, the carboxylic acid is fully protonated (neutral), and residual silanols are also protonated (neutralized). If the tailing disappears, the root cause was secondary ionic interactions and partial ionization. If tailing persists, the issue is likely column degradation, voiding, or extra-column volume.

Q2: I adjusted the pH to 2.5, but I still see slight tailing (Tf = 1.4). What is the next step? Expert Insight: The tertiary alcohol group can still act as a strong hydrogen bond donor to unreacted siloxanes. You must switch to a column chemistry designed to shield these sites. End-capping reduces peak tailing for polar analytes by effectively blocking their interaction with potentially ionisable residual silanol groups (3)[3]. Use a highly end-capped C18 column or a polar-embedded stationary phase (e.g., an amide-linked C18).

Q3: Does the injection solvent matter for this compound? Expert Insight: Absolutely. If your sample is dissolved in 100% methanol or acetonitrile, but your initial gradient is 90% aqueous, the strong injection solvent will carry the analyte down the column before it can properly partition into the stationary phase. Always dissolve 4-(2-hydroxy-2-methylpropyl)benzoic acid in a solvent that closely matches the initial mobile phase conditions to prevent analyte dispersion at the column head (1)[1].

Part 4: Experimental Protocols

Protocol: Self-Validating Method Optimization for Acidic Analytes Objective: To systematically eliminate peak tailing through mobile phase and sample optimization.

Step 1: Mobile Phase Preparation (pH Suppression)

  • Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Water (Yields 0.1% v/v, pH ~2.7). For stricter suppression, use 0.1% v/v TFA (Yields pH ~2.0).

  • Prepare Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Causality: Operating at least 1.5 to 2 pH units below the pKa ensures >95% of the benzoic acid moiety is in its neutral, protonated state, enforcing a single retention mechanism.

Step 2: Sample Diluent Matching

  • Prepare the sample diluent to match the initial gradient conditions (e.g., 90% Mobile Phase A / 10% Mobile Phase B).

  • Dissolve the 4-(2-hydroxy-2-methylpropyl)benzoic acid standard to a working concentration of 0.1 mg/mL.

  • Causality: Prevents band broadening at the column head caused by strong solvent effects.

Step 3: Column Selection and Equilibration

  • Install a fully end-capped C18 column (e.g., 100 x 4.6 mm, 3 µm particle size).

  • Purge the system and equilibrate with the starting mobile phase for at least 10 column volumes until the baseline is stable.

Step 4: Injection and System Suitability

  • Inject 5 µL of the sample.

  • Calculate the USP Tailing Factor (Tf) at 5% peak height. A self-validating system should yield Tf ≤ 1.2.

Part 5: Quantitative Data Summary

The table below summarizes the expected impact of systematic parameter optimization on the Tailing Factor (Tf) for 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Experimental ConditionMobile Phase pHColumn TypeInjection SolventExpected Tailing Factor (Tf)
Baseline (Sub-optimal) 4.5 (No buffer)Standard C18 (Uncapped)100% Acetonitrile2.1 - 2.8 (Severe Tailing)
pH Optimized 2.5 (0.1% Formic Acid)Standard C18 (Uncapped)100% Acetonitrile1.5 - 1.8 (Moderate Tailing)
Column Optimized 2.5 (0.1% Formic Acid)End-capped C18100% Acetonitrile1.3 - 1.5 (Slight Tailing)
Fully Optimized 2.5 (0.1% Formic Acid)End-capped C18Matched to Initial MP1.0 - 1.1 (Excellent Symmetry)

References

  • Source: alwsci.
  • Source: nih.
  • Source: elementlabsolutions.

Sources

Optimization

Technical Support Center: Catalyst &amp; Reagent Deactivation in the Synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid. This resource is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, with a particular focus on catalyst and reagent deactivation. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Overview of Synthetic Strategies

The target molecule, 4-(2-hydroxy-2-methylpropyl)benzoic acid, possesses a carboxylic acid and a tertiary alcohol. Its synthesis typically involves at least two key transformations. The most common strategies involve either forming the C-C bond for the tertiary alcohol first and then adding the carboxylic acid, or vice-versa. Understanding these routes is critical to pinpointing where deactivation may occur.

Two logical retrosynthetic pathways are outlined below:

cluster_0 Synthesis Routes for 4-(2-hydroxy-2-methylpropyl)benzoic acid Target 4-(2-hydroxy-2-methylpropyl) benzoic acid SM_A Toluene (or derivative) Op_A1 Friedel-Crafts Acylation SM_A->Op_A1 Int_A1 4-acetyltoluene Op_A2 Grignard Reaction (e.g., MeMgBr) Int_A1->Op_A2 Int_A2 2-(p-tolyl)propan-2-ol Op_A3 Oxidation of Methyl Group Int_A2->Op_A3 Op_A1->Int_A1 Op_A2->Int_A2 Op_A3->Target SM_B 1-bromo-4-(tert-butyl)benzene Int_B1 Grignard Reagent: (4-(tert-butyl)phenyl)magnesium bromide Op_B1 Grignard Formation Op_B2 Carboxylation (CO2) Op_B3 Oxidation of tert-butyl group (Hypothetical - Difficult) SM_C Methyl 4-bromobenzoate Op_C1 Grignard Reaction (2 eq. MeMgBr) SM_C->Op_C1 Int_C1 Methyl 4-(2-hydroxy-2-methylpropyl)benzoate Op_C2 Ester Hydrolysis Int_C1->Op_C2 Op_C1->Int_C1 Op_C2->Target

Caption: Primary synthetic routes to the target compound.

This guide will focus on troubleshooting the most common and practical routes: Route A (Friedel-Crafts Acylation) and Route C (Grignard Reaction on an Ester) , as these present distinct challenges in catalyst and reagent deactivation.

Troubleshooting Guide: Friedel-Crafts Acylation Pathway (Route A)

This route typically involves the acylation of an activated aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Problem 1: Reaction Stalls, Low Yield, or Fails to Initiate

Symptom: TLC or GC/MS analysis shows a large amount of unreacted starting material even after extended reaction times or heating.

Causality Analysis: The electrophilic aromatic substitution mechanism of a Friedel-Crafts reaction is highly dependent on the activity of the Lewis acid catalyst. Any process that removes the catalyst from the cycle will halt the reaction.

Possible Cause Diagnostic Check Corrective Action & Explanation
Catalyst Deactivation by Product Complexation Does your product have a carbonyl group? (Yes, in this case, a ketone).The ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[1] This complex is often too stable to be broken under reaction conditions, effectively sequestering the catalyst. Solution: Use a stoichiometric amount (or slight excess, e.g., 1.1-1.3 equivalents) of AlCl₃ relative to the acylating agent.[1][2] This ensures enough free catalyst is available to drive the reaction to completion.
Catalyst Deactivation by Moisture Were solvents and reagents certified anhydrous? Was glassware flame- or oven-dried immediately before use?Lewis acids like AlCl₃ react violently with water, hydrolyzing to aluminum hydroxide and HCl, rendering the catalyst inactive.[1] Solution: Rigorously dry all glassware. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. See Protocol 1 for best practices.
Substrate Deactivation Does your aromatic starting material contain strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H)?Strongly deactivated rings are not nucleophilic enough to attack the acylium ion electrophile, preventing the reaction.[1][3] Solution: If possible, choose a starting material without deactivating groups. Acylation should be performed before installing such groups.
Poor Quality of AlCl₃ Is the AlCl₃ clumpy, discolored (yellow/grey), or has it been exposed to air?AlCl₃ is highly hygroscopic. Poor handling and storage lead to hydrolysis and loss of activity. Solution: Use fresh, high-purity AlCl₃ from a sealed container. Handle quickly in a dry atmosphere (glove box or nitrogen-purged flask).
Visualizing the Deactivation Mechanism

The primary mode of deactivation in Friedel-Crafts acylation is product inhibition. The catalyst is not truly "poisoned" but rather complexed.

cluster_FC_Deactivation Mechanism: Catalyst Sequestration in Friedel-Crafts Acylation Catalyst AlCl3 (Active Catalyst) AcylChloride R-CO-Cl Catalyst->AcylChloride + DeactivatedComplex Product-AlCl3 Complex (Inactive) Catalyst->DeactivatedComplex Forms Acylium [R-C≡O]+[AlCl4]- (Active Electrophile) AcylChloride->Acylium Generates Arene Aromatic Ring Acylium->Arene Reacts with Product Aromatic Ketone (Product) Arene->Product Forms Product->Catalyst Complexes with Product->DeactivatedComplex Forms

Caption: Deactivation of AlCl₃ via product complexation.

Troubleshooting Guide: Grignard Reaction Pathway (Route C)

This route involves the reaction of an organometallic reagent (Grignard) with an electrophile (an ester carbonyl). While the Grignard reagent is stoichiometric, its deactivation before or during the reaction is a primary cause of failure.

Problem 2: Low or No Yield of Tertiary Alcohol

Symptom: After workup, the primary product isolated is the starting ester or a protonated version of the Grignard reagent (an alkane).

Causality Analysis: Grignard reagents are extremely strong bases and potent nucleophiles.[4] Any source of acidic protons will lead to a rapid acid-base reaction, destroying the reagent faster than the desired nucleophilic addition can occur.

Possible Cause Diagnostic Check Corrective Action & Explanation
Reagent Deactivation by Water Were solvents and reagents certified anhydrous? Was glassware rigorously dried? Was the reaction run under an inert atmosphere (N₂ or Ar)?Grignard reagents react instantly with water to form an alkane and magnesium hydroxide salts, quenching the reagent. Solution: This is the most common failure mode. See Protocol 1 for the mandatory procedure for setting up moisture-sensitive reactions.
Incompatible Functional Groups Does your starting material or electrophile contain acidic protons? (e.g., -OH, -NH₂, -SH, -COOH, terminal alkynes).The Grignard reagent will be quenched by any acidic proton on the substrate molecules before it can react at the desired carbonyl center.[5] Solution: Protect any incompatible functional groups before attempting the Grignard reaction. For example, an alcohol can be protected as a silyl ether.[5]
Poor Quality Magnesium Are the magnesium turnings dull, grey, or coated in a white powder?A layer of magnesium oxide on the surface prevents the reaction with the alkyl halide from initiating. Solution: Use fresh, shiny magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine or by grinding the turnings in a dry mortar and pestle (in a glovebox) to expose fresh metal surfaces.[6]
Enolization of the Ester Is your ester particularly sterically hindered at the α-carbon?A bulky Grignard reagent can act as a base rather than a nucleophile, deprotonating the α-carbon of the ester to form an enolate. This leads to recovery of starting material after workup. Solution: This is less common with esters than ketones but possible. Ensure the reaction is not run at excessively high temperatures, which can favor elimination/enolization pathways.
Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst deactivation in Friedel-Crafts acylation? A1: The most significant cause is the formation of a stable Lewis acid-base complex between the Lewis acid catalyst (e.g., AlCl₃) and the carbonyl oxygen of the ketone product.[1] This complex is stable under the reaction conditions, effectively removing the catalyst from the reaction cycle, which is why stoichiometric or greater amounts of the catalyst are generally required.[1][2]

Q2: Why must Grignard reactions be carried out under strictly anhydrous conditions? A2: Grignard reagents are extremely strong bases and will react with any compound that has an acidic proton, such as water, alcohols, or carboxylic acids. This acid-base reaction is much faster than the desired nucleophilic addition to a carbonyl group. The presence of water will protonate the Grignard reagent, converting it into an inactive alkane and destroying the reagent.

Q3: Are there reusable or "greener" alternatives to AlCl₃ for Friedel-Crafts reactions? A3: Yes, solid acid catalysts, such as zeolites, are a more sustainable alternative.[1] They offer several advantages, including easier separation from the reaction mixture (simple filtration), reduced corrosion, and the potential for regeneration and reuse.[1] See Protocol 2 for a general regeneration procedure.

Q4: My Grignard reaction mixture turns dark brown or black during formation. Is this normal? A4: Some darkening is common, but a very dark or black solution can indicate side reactions, such as Wurtz coupling, or the presence of impurities in the magnesium. While often not fatal to the reaction, it can be a sign of suboptimal conditions. Ensure your organic halide is added slowly to control the exotherm and that your magnesium is of high quality.

Q5: How can I regenerate a catalyst that has been poisoned? A5: Regeneration depends on the type of catalyst and the deactivation mechanism. For solid acid catalysts like zeolites fouled by carbon deposits ("coking"), a common method is calcination, which involves heating the catalyst in air to burn off the organic residues.[1] For metal catalysts poisoned by substances like sulfur, specific chemical treatments may be required.[7][8]

Experimental Protocols
Protocol 1: Rigorous Drying of Glassware and Solvents for Moisture-Sensitive Reactions

Trustworthiness: This protocol establishes a baseline for excluding atmospheric and residual moisture, a critical variable in both Friedel-Crafts and Grignard reactions.

  • Glassware Preparation:

    • Clean all glassware (flasks, condensers, addition funnels) thoroughly and rinse with a small amount of acetone.

    • Place glassware in a laboratory oven at 120-150°C for at least 4 hours, or preferably overnight.

    • Assemble the reaction apparatus hot from the oven under a stream of dry nitrogen or argon. Allow it to cool to room temperature under this inert atmosphere.

    • Alternatively, for rapid drying, assemble the cool, clean apparatus and flame-dry all glass surfaces with a heat gun or a gentle Bunsen flame under a vacuum until all visible moisture is gone. Allow to cool under an inert atmosphere.

  • Solvent Preparation:

    • Use freshly opened bottles of anhydrous grade solvents.

    • For higher stringency, obtain solvents from a dedicated solvent purification system (e.g., a Grubbs system).

    • If using bottled solvents, transfer them via a cannula or a dry syringe under an inert atmosphere. Never pour them in open air.

  • Reagent Handling:

    • Liquid reagents should be transferred via dry syringes.

    • Solid reagents (like AlCl₃ or Mg turnings) should be weighed and transferred quickly in a dry environment, ideally in a glovebox or under a strong flow of inert gas.

Protocol 2: General Regeneration of a Solid Acid Catalyst (e.g., Zeolite)

Trustworthiness: This protocol regenerates the active sites of a solid catalyst fouled by organic residues, allowing for its reuse. A comparison of activity against a fresh catalyst sample validates the regeneration's success.

  • Separation: After the reaction, separate the solid catalyst from the liquid reaction mixture by filtration or centrifugation.

  • Washing:

    • Wash the recovered catalyst multiple times with a suitable organic solvent (e.g., ethyl acetate, acetone) to remove any adsorbed reactants, products, and byproducts.

    • Follow with several washes with a more volatile solvent like diethyl ether or pentane to facilitate drying.

  • Drying: Dry the washed catalyst in a vacuum oven at 100-120°C overnight to remove all residual solvent.

  • Calcination:

    • Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace.

    • Heat the catalyst in the presence of air to 500-550°C and maintain this temperature for 3-5 hours to burn off any carbonaceous deposits (coke).

  • Cooling and Storage: Allow the catalyst to cool down to room temperature inside a desiccator to prevent moisture absorption. Store the regenerated catalyst in a tightly sealed container in a dry environment until its next use.

Master Troubleshooting Workflow

StartNode Low Yield or Reaction Failure Q1 Which step failed? StartNode->Q1 Identify Reaction Step QuestionNode QuestionNode CheckNode CheckNode SolutionNode SolutionNode Check_FC Friedel-Crafts Acylation Q1->Check_FC Friedel-Crafts Check_Grignard Grignard Reaction Q1->Check_Grignard Grignard Q_Moisture Any potential moisture source? Check_FC->Q_Moisture Check for Moisture Q_Moisture_G Any potential moisture source? Check_Grignard->Q_Moisture_G Check for Moisture Sol_Dry Implement Protocol 1: Rigorous Drying Q_Moisture->Sol_Dry Yes Q_Stoichiometry Catalyst Stoichiometry? Q_Moisture->Q_Stoichiometry No Sol_Stoichiometry Use >1.0 eq. of Lewis Acid Catalyst Q_Stoichiometry->Sol_Stoichiometry Sub-stoichiometric Q_Substrate Substrate Deactivated? Q_Stoichiometry->Q_Substrate Stoichiometric Sol_Substrate Re-evaluate synthetic route. Acylate before adding dactivating groups. Q_Substrate->Sol_Substrate Deactivated Sol_Good Problem likely resolved. If issues persist, check reagent purity & temperature. Q_Substrate->Sol_Good Activated Sol_Dry_G Implement Protocol 1: Rigorous Drying Q_Moisture_G->Sol_Dry_G Yes Q_Protons Acidic protons on substrate/electrophile? Q_Moisture_G->Q_Protons No Sol_Protect Protect acidic functional groups (e.g., silyl ether) Q_Protons->Sol_Protect Yes Q_Mg Quality of Mg Turnings? Q_Protons->Q_Mg No Q_Mg->Sol_Good Shiny Sol_Mg Activate Mg with I2 or use fresh turnings Q_Mg->Sol_Mg Dull/Oxidized

Caption: A systematic workflow for troubleshooting common synthesis failures.

References
  • Catalytic Poisoning Definition. (2025, August 15). Fiveable. Retrieved March 15, 2026, from [Link]

  • Poisoned catalyst. (n.d.). Illustrated Glossary of Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]

  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved March 15, 2026, from [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved March 15, 2026, from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved March 15, 2026, from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Preparing Carboxylic Acids. (2025, January 19). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • He, T., et al. (2021). Silylium-Ion Regeneration by Protodesilylation Enables Friedel–Crafts Alkylation with Less Isomerization and No Defunctionalization. ACS Catalysis. Retrieved March 15, 2026, from [Link]

  • Catalyst poison. (n.d.). Britannica. Retrieved March 15, 2026, from [Link]

  • Synthesis And Reactions Of Carboxylic Acids. (2022, November 24). Transformation Tutoring. Retrieved March 15, 2026, from [Link]

  • Hunt, I. (n.d.). Ch19: RMgX + CO2 -> RCO2H. University of Calgary. Retrieved March 15, 2026, from [Link]

  • The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (2025, July 3). Chemistry Steps. Retrieved March 15, 2026, from [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. Retrieved March 15, 2026, from [Link]

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved March 15, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved March 15, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved March 15, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Retrieved March 15, 2026, from [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). Retrieved March 15, 2026, from [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Wang, H., et al. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega. Retrieved March 15, 2026, from [Link]

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup. (2024, March 17). YouTube. Retrieved March 15, 2026, from [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved March 15, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Exotherm Management in 4-(2-hydroxy-2-methylpropyl)benzoic Acid Synthesis

Welcome to the Advanced Application Support Center. This guide is engineered for scale-up chemists and drug development professionals managing the highly exothermic Grignard synthesis of 4-(2-hydroxy-2-methylpropyl)benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for scale-up chemists and drug development professionals managing the highly exothermic Grignard synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Mechanistic Causality & Thermal Dynamics

To safely scale this reaction, you must first understand the structural causality of the exotherms. The precursor, 4-(2-oxopropyl)benzoic acid , contains two reactive moieties: a free carboxylic acid and a ketone.

When introducing methylmagnesium bromide (MeMgBr), the reaction proceeds via a dual-exotherm profile :

  • Acid-Base Neutralization (Instantaneous Exotherm): The first equivalent of MeMgBr acts as a base, deprotonating the carboxylic acid to form a magnesium carboxylate salt. This step releases massive enthalpy and stoichiometric amounts of methane gas[1].

  • Nucleophilic Addition (Delayed Exotherm): The second equivalent of MeMgBr acts as a nucleophile, attacking the ketone to form the tetrahedral alkoxide intermediate. This step is prone to delayed initiation, creating a severe risk of reagent accumulation[2].

Mechanism Substrate 4-(2-oxopropyl)benzoic acid (Contains -COOH & Ketone) Intermediate1 Magnesium Carboxylate Salt + Methane Gas (Exotherm 1) Substrate->Intermediate1 Grignard1 MeMgBr (1st Eq.) Acts as Base Grignard1->Intermediate1 Deprotonation Intermediate2 Tetrahedral Alkoxide (Exotherm 2) Intermediate1->Intermediate2 Grignard2 MeMgBr (2nd Eq.) Acts as Nucleophile Grignard2->Intermediate2 Nucleophilic Attack Quench Acidic Quench (HCl/H2O) Intermediate2->Quench Product 4-(2-hydroxy-2-methylpropyl) benzoic acid Quench->Product

Fig 1: Dual-exotherm mechanistic pathway for 4-(2-hydroxy-2-methylpropyl)benzoic acid synthesis.

Troubleshooting & FAQs

Q: Why do I see a massive pressure and temperature spike immediately upon the first drop of MeMgBr? A: This is the acid-base neutralization. Because the substrate contains a free carboxylic acid, the first equivalent of MeMgBr is consumed instantly to form methane gas and a carboxylate salt. Your reactor must have sufficient condenser capacity and open venting to handle the volumetric expansion of methane gas before you begin dosing[1][3].

Q: How do I prevent Grignard reagent accumulation and subsequent runaway reactions? A: Delayed initiation of the nucleophilic addition is the primary hazard in scale-up. If the reaction stalls, unreacted MeMgBr accumulates in the vessel. When it finally triggers, the sudden release of enthalpy will overwhelm your jacket cooling capacity. You must monitor the temperature difference between the reaction mass and the cooling jacket ( Tr​−Tj​ ). If Tr​−Tj​ drops toward zero, the reaction has stalled. Halt dosing immediately until initiation is confirmed via in-situ FTIR[2][4].

Q: What causes the formation of Wurtz coupling byproducts, and how do I minimize them? A: High local temperatures and excess Grignard reagent promote Wurtz-type homocoupling and enolization. Transitioning from standard THF to 2-Methyltetrahydrofuran (2-MeTHF) improves yield by providing a higher boiling point and better solubility profile[5]. Alternatively, utilizing continuous flow reactors with 3D-printed micro-heat exchangers allows for near-instantaneous heat dissipation, suppressing side reactions entirely[6].

Workflow Start Start Dosing (Charge 5% MeMgBr) Monitor Monitor Tr-Tj & in-situ FTIR Start->Monitor CheckInit Initiation Detected? (Exotherm > 2°C) Monitor->CheckInit Halt Halt Dosing! Prevent Accumulation CheckInit->Halt No (Stalled) Proceed Resume Dosing Under Active Cooling CheckInit->Proceed Yes (Safe) Activate Apply Activator (Heat / I2 / DIBAL-H) Halt->Activate Activate->Monitor Control Automated Feedback: Pause if Tr > Limit Proceed->Control

Fig 2: Decision tree for managing Grignard reagent dosing and preventing runaway exotherms.

Self-Validating Experimental Protocol: Safe Scale-Up Workflow

To ensure a self-validating system, this protocol relies on automated feedback loops rather than manual observation.

Step 1: System Purge & Substrate Charging Flame-dry a 2L automated jacketed reactor (e.g., METTLER TOLEDO RX-10). Purge with Argon for 30 minutes. Charge 4-(2-oxopropyl)benzoic acid (1.0 eq) dissolved in anhydrous 2-MeTHF. Set the jacket temperature ( Tj​ ) to 0°C[4][5].

Step 2: Phase 1 Dosing (Deprotonation) Program the syringe pump to dose 1.05 eq of MeMgBr (3.0 M in diethyl ether) at 2 mL/min. Validation Check: Ensure the vent line is open. Monitor for methane gas evolution and the initial exotherm. Maintain internal temperature ( Tr​ ) below 15°C[1][7].

Step 3: Initiation Verification (Nucleophilic Addition) Dose exactly 5% of the second equivalent of MeMgBr, then pause the pump . Validation Check: Observe Tr​−Tj​ and the in-situ FTIR probe. Do not proceed until you observe a sustained Tr​ spike of >2°C and the disappearance of the ketone C=O stretch at ~1710 cm⁻¹. If no initiation occurs after 15 minutes, apply gentle thermal activation[2].

Step 4: Phase 2 Dosing (Automated Feedback Control) Once initiation is validated, resume dosing the remaining 1.05 eq of MeMgBr. Link the dosing pump to the reactor's thermal feedback loop. Program the pump to automatically pause if Tr​ exceeds 20°C, preventing reagent accumulation during cooling lags[4].

Step 5: Inverse Quenching Transfer the reaction mixture slowly into a separate vessel containing a pre-chilled 1M HCl solution. Crucial: Do not add aqueous acid directly to the Grignard reactor. Inverse quenching prevents localized boiling, minimizes dehydration of the tertiary alcohol, and safely neutralizes unreacted magnesium[3].

Quantitative Process Parameters

The following table summarizes the impact of process choices on thermal management and yield for Grignard additions.

ParameterManual Batch (THF)Automated Batch (2-MeTHF)Continuous Flow Reactor
Cooling Profile Limited by jacket surface areaActive Tr​−Tj​ feedback control3D-printed micro-heat exchangers
Typical Yield ~27% (High Wurtz coupling)[5]~90% (Improved stability)[5]>95% (Suppressed side-reactions)[6]
Dosing Time 8 - 16 hours (Manual supervision)[4]4 - 6 hours (Unattended)[4]Continuous (0.5 - 5.0 L/h throughput)[6]
Accumulation Risk High (Delayed initiation)Low (Auto-pause threshold)Negligible (Low reactor volume)

References

  • Grignard Reaction Scale-up – 4 Steps to Control Development - METTLER TOLEDO[Link]

  • SCALABLE CONTINUOUS GRIGNARD REAGENT FORMATION - Fraunhofer[Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ[Link]

  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing)[Link]

  • Grignard Fail - Reaction Quenching and Dehydration Risks - Sciencemadness Discussion Board [Link]

  • Concerning the Structure of the Grignard Reagent. Relevance to the Mechanism of Addition - R Discovery[Link]

Sources

Optimization

Technical Support Center: 4-(2-hydroxy-2-methylpropyl)benzoic acid Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the activation and coupling of 4-(2-hydroxy-2-methylpropyl)ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the activation and coupling of 4-(2-hydroxy-2-methylpropyl)benzoic acid .

This bifunctional molecule presents a unique synthetic challenge: it contains a carboxylic acid that requires electrophilic activation, alongside a sterically hindered, highly sensitive tertiary alcohol. Because these groups are para to each other on the rigid benzene ring, intramolecular lactonization is geometrically impossible. However, the molecule remains highly susceptible to intermolecular side reactions and degradation.

The following guide provides field-proven insights, self-validating protocols, and troubleshooting steps to master this substrate.

The Causality of Failure: A Dual-Threat Mechanism

When amide or ester couplings with this substrate fail, trace moisture is almost always the culprit. Moisture does not simply stop the reaction; it actively destroys your reagents through two distinct mechanistic pathways:

  • Competitive Nucleophilic Hydrolysis: Standard coupling agents (e.g., HATU, EDC, COMU) activate the carboxylic acid to form highly reactive intermediates (like OAt or OBt esters). These reagents are inherently moisture-sensitive[1]. In the presence of trace water, hydrolysis outcompetes the desired amine nucleophile. This not only regenerates the starting material but also permanently consumes your expensive coupling agents, plummeting your atom economy[2].

  • Acid-Catalyzed Tertiary Alcohol Dehydration: The 2-hydroxy-2-methylpropyl moiety contains a tertiary alcohol, which is exceptionally prone to E1 dehydration. If moisture consumes your organic base (e.g., DIPEA) during the hydrolysis of the coupling agent, the localized pH of the reaction drops. This acidic environment—or the direct use of acidic coupling agents like EDC·HCl—catalyzes the loss of water from the tertiary alcohol, forming an unwanted isobutylene derivative (an[M-18] byproduct). In fact, EDC·HCl is strong enough to be used intentionally to dehydrate tertiary alcohols in complex natural product syntheses[3].

Troubleshooting Guides & FAQs

Q1: My amide coupling yields are consistently below 30%, and I recover mostly starting material. What is happening? A: You are experiencing competitive hydrolysis. Uronium salts like HATU and carbodiimides like EDC react rapidly with trace water in your solvent or atmosphere[1]. Water hydrolyzes the activated ester back to 4-(2-hydroxy-2-methylpropyl)benzoic acid. Solution: Switch to strictly anhydrous solvents (Karl Fischer < 50 ppm), dry your starting materials under high vacuum for 12 hours, and run the reaction under an argon or nitrogen atmosphere.

Q2: LC-MS shows a major byproduct with a mass of [M-18] relative to the target product. How do I prevent this? A: The [M-18] mass indicates the dehydration of your tertiary alcohol into an alkene (4-(2-methylprop-1-enyl)benzoic derivative). This is triggered by acidic conditions. If you are using EDC·HCl, the hydrochloride salt acts as a Brønsted acid and directly dehydrates the tertiary alcohol[3]. Solution: Avoid EDC·HCl for this substrate. Use HATU with a generous excess of a non-nucleophilic base (3.0 equivalents of DIPEA) to ensure the localized pH remains strictly basic, suppressing the E1 dehydration pathway.

Q3: Could the tertiary alcohol be reacting with the activated carboxylic acid to form oligomers? A: It is highly unlikely unless your target amine is exceptionally hindered. Tertiary alcohols are poor nucleophiles due to severe steric hindrance. Studies show that even highly reactive uronium agents like COMU struggle to esterify tertiary alcohols without the use of extremely strong organic bases like MTBD[4]. Therefore, if your reaction is failing, dehydration and hydrolysis are your primary suspects, not oligomerization.

Reagent Selection Matrix

To optimize your reaction, you must select a coupling agent that balances high reactivity with a low risk of dehydrating the tertiary alcohol.

Coupling AgentMoisture SensitivityDehydration Risk (Tertiary Alcohol)Recommendation for this Substrate
HATU / DIPEA HighLow (If strictly basic)Highly Recommended. Fast kinetics outcompete trace moisture; basic conditions protect the alcohol.
EDC·HCl / HOBt ModerateHigh Not Recommended. The acidic hydrochloride salt directly catalyzes E1 dehydration[3].
COMU / MTBD Very HighLowSituational. Excellent for hindered couplings, but requires rigorously anhydrous conditions[4].

Self-Validating Experimental Protocol: Anhydrous Amide Coupling

This protocol utilizes a "self-validating" methodology. By incorporating mandatory analytical checkpoints, you verify the chemical state of the reaction before proceeding, ensuring no time is wasted on a compromised system.

Step 1: Rigorous Preparation

  • Dry 4-(2-hydroxy-2-methylpropyl)benzoic acid (1.0 eq) and HATU (1.2 eq) in a flask under high vacuum for 12 hours.

  • Purge the flask with Argon.

  • Validation Checkpoint: Perform a Karl Fischer titration on your anhydrous DMF. Do not proceed if water content exceeds 50 ppm.

Step 2: Pre-Activation

  • Dissolve the dry reagents in anhydrous DMF (0.1 M concentration).

  • Add anhydrous DIPEA (3.0 eq) dropwise at 0 °C.

  • Validation Checkpoint: The solution should immediately transition to a pale yellow color, indicating the formation of the active OAt-ester. Stir for exactly 5 minutes. Extract a 1 µL aliquot, quench in methanol, and run a rapid LC-MS. You must see the mass of the methyl ester (formed by the methanol quench) or the active ester. If you only see starting material, moisture has already quenched your reaction.

Step 3: Nucleophilic Addition

  • Add the target amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature (20 °C).

  • Validation Checkpoint: Monitor by LC-MS at 15 minutes. The active ester mass should be replaced by the desired amide mass. The [M-18] dehydration peak should be <5% total area.

Step 4: Quench and Isolation

  • Quench the reaction by pouring it into saturated aqueous NaHCO3​ . This neutralizes any latent acidity, protecting the tertiary alcohol during the aqueous workup.

  • Extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Pathway Visualization

The following diagram maps the mechanistic divergence of 4-(2-hydroxy-2-methylpropyl)benzoic acid during activation, highlighting how moisture and acid derail the synthesis.

G SM 4-(2-hydroxy-2-methylpropyl)benzoic acid + Coupling Agent ActiveEster Activated Intermediate (e.g., OAt Ester) SM->ActiveEster Base, Dry Solvent (Activation) Dehydration Dehydrated Alkene [M-18] (Acidic/Moisture Pathway) SM->Dehydration Acidic Reagents (EDC·HCl) (Direct Dehydration) Target Desired Amide Product (Anhydrous Pathway) ActiveEster->Target Amine Nucleophile (Desired Reaction) Hydrolysis Hydrolysis Byproduct (Regenerated Acid) ActiveEster->Hydrolysis Trace H2O (Competitive Hydrolysis) ActiveEster->Dehydration Base Depletion by H2O (Localized Acidic pH)

Reaction pathways highlighting moisture-induced hydrolysis and tertiary alcohol dehydration.

References

  • Optimize Amide Bond Formation for Increased Yield Efficiency Source: Patsnap Eureka 2

  • Convergent Total Synthesis of Yaku'amide A Source: PMC - National Institutes of Health (NIH) 3

  • Optimizing reaction conditions for coupling Source: Benchchem 1

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents Source: Organic Letters - ACS Publications 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity of 4-(2-hydroxy-2-methylpropyl)benzoic acid

Welcome to the technical support center for 4-(2-hydroxy-2-methylpropyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter purity challenges during the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2-hydroxy-2-methylpropyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter purity challenges during the synthesis and purification of this compound. As a key intermediate in various research and development applications, achieving high purity is critical for reliable downstream results. This document provides a structured, question-and-answer-based approach to troubleshoot and resolve common purity issues, grounded in established chemical principles and field-proven insights.

Section 1: Initial Purity Assessment & Common Impurities

The first step in troubleshooting is to accurately assess the problem. This involves using appropriate analytical techniques to quantify purity and identify the nature of the contaminants.

Q1: How do I accurately determine the purity of my "4-(2-hydroxy-2-methylpropyl)benzoic acid" sample?

A definitive purity assessment requires a combination of chromatographic and spectroscopic methods. Relying on a single technique may provide an incomplete picture.

  • High-Performance Liquid Chromatography (HPLC): This is the industry-standard method for purity determination of non-volatile organic compounds.[1] A reversed-phase method using a C18 column with a buffered mobile phase (e.g., acetonitrile and water with 0.1% phosphoric or formic acid) is an excellent starting point.[2] UV detection, typically around 230-254 nm, is suitable for the aromatic ring. Purity is assessed by the area percentage of the main peak relative to all other peaks. For quantitative analysis, a calibration curve should be generated using a certified reference standard.[1]

  • Melting Point Determination: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[3][4] While useful as a quick check, it is not a quantitative method and may not detect impurities with similar melting points.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. Quantitative NMR (qNMR) can also be used for highly accurate purity determination by integrating the signals of the target compound against a known, stable internal standard of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile carboxylic acids without derivatization, GC-MS can be useful for identifying volatile or semi-volatile impurities, such as residual solvents or certain reaction byproducts.[5]

Analytical Method Principle Strengths Limitations
HPLC-UV Separation based on polarityHigh specificity, quantitative, separates non-volatile impurities[1]Requires a reference standard for absolute quantification
Melting Point Measures temperature range of solid-to-liquid phase transitionFast, simple, good qualitative indicator of purity[4]Not quantitative, insensitive to some impurities
qNMR Signal intensity is proportional to the number of nucleiHighly accurate, structural information, primary method[1]Requires specialized equipment and expertise
Acid-Base Titration Neutralization reactionAccurate for total acid contentLow specificity; titrates all acidic components, not just the target[1]
Q2: What are the most common impurities I should expect, and how can I identify them?

Impurities typically arise from two sources: incomplete reactions (starting materials) or side reactions (byproducts). Understanding the synthetic route is key to predicting potential impurities. A likely synthesis involves the hydrolysis of a precursor ester, such as methyl 4-(2-hydroxy-2-methylpropyl)benzoate.

  • Unreacted Starting Material (Precursor Ester): The most common impurity is often the unhydrolyzed methyl or ethyl ester precursor. This is readily identified by HPLC (it will be less polar and have a longer retention time than the carboxylic acid product in reversed-phase chromatography) and by ¹H NMR (presence of a singlet around 3.9 ppm for a methyl ester or a quartet/triplet pattern for an ethyl ester).

  • Side-Reaction Byproducts: If the synthesis involves a Grignard reaction, potential byproducts include compounds from the reaction of the Grignard reagent with water or other electrophiles. If the synthesis starts from the oxidation of an alkyl-substituted aromatic compound, byproducts can include aromatic alcohols or aldehydes.[6]

  • Residual Solvents: Solvents used in the reaction or purification (e.g., THF, diethyl ether, ethyl acetate, hexanes, methanol) can be trapped in the crystalline solid.[7] These are best identified by ¹H NMR or GC-MS.

Below is a diagram illustrating the potential points of impurity introduction during a common synthetic route.

G cluster_0 Synthesis Stage cluster_1 Potential Impurity Introduction Ester_Start Methyl 4-bromobenzoate Grignard Grignard Reaction (+ Acetone) Ester_Start->Grignard Impurity1 Unreacted Starting Material Ester_Start->Impurity1 Ester_Intermediate Methyl 4-(2-hydroxy-2-methylpropyl)benzoate Grignard->Ester_Intermediate Impurity2 Grignard Byproducts (e.g., from H₂O quench) Grignard->Impurity2 Hydrolysis Ester Hydrolysis (e.g., LiOH, H₂O/THF) Ester_Intermediate->Hydrolysis Impurity3 Incomplete Hydrolysis (Ester Intermediate) Ester_Intermediate->Impurity3 Final_Product 4-(2-hydroxy-2-methylpropyl)benzoic acid Hydrolysis->Final_Product G Start Low Purity Detected (e.g., by HPLC) Identify Identify Impurity (HPLC, NMR, MS) Start->Identify IsEster Is it the precursor ester? Identify->IsEster Unreacted SM IsGrignard Are they Grignard byproducts? Identify->IsGrignard Side-reaction IsOther Other/Unknown Identify->IsOther Other FixHydrolysis Optimize Hydrolysis: - Increase time/temp - Increase base eq. - Change solvent IsEster->FixHydrolysis FixGrignard Optimize Grignard Rxn: - Ensure anhydrous conditions - Check Mg quality - Control temperature IsGrignard->FixGrignard Purify Optimize Purification: - Recrystallization - Column Chromatography IsOther->Purify FixHydrolysis->Purify FixGrignard->Purify End High Purity Product Purify->End

Caption: General troubleshooting workflow for low purity issues.

Section 3: Troubleshooting Purification-Related Issues

If synthesis is optimized and impurities persist, the focus shifts to purification.

Q5: My recrystallization is not improving the purity significantly. What factors should I optimize?

Recrystallization is a powerful purification technique for crystalline solids, but its success is highly dependent on the choice of solvent. [8] Causality: The principle of recrystallization is based on differential solubility. The desired compound should be highly soluble in the hot solvent but sparingly soluble at low temperatures, while the impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent. [8][9] Troubleshooting Steps:

  • Systematic Solvent Screening: This is the most critical step. Test a range of solvents with varying polarities. For an aromatic carboxylic acid like this, good single-solvent candidates include water, acetone-water mixtures, or ethanol-water mixtures. [10]A mixed-solvent system is often effective. The compound is dissolved in a "good" solvent at boiling, and then a "poor" solvent (in which the compound is insoluble) is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and cooled slowly. [11]2. Control the Cooling Rate: Slow, gradual cooling is essential for the formation of large, pure crystals. [9]Rapid cooling in an ice bath can cause impurities to become trapped in the crystal lattice. Allow the solution to cool to room temperature first before placing it in an ice bath to maximize yield. [8]3. Ensure Complete Dissolution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will significantly reduce the recovery yield. [8]4. Wash the Crystals: After filtering the recrystallized product, wash the filter cake with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

Solvent System Polarity Comments
WaterHighGood for polar compounds; may require heating.
Ethanol/WaterMedium-HighA versatile mixture for many organic acids.
Acetone/HexaneMediumGood for dissolving the compound in acetone and precipitating with non-polar hexane.
Ethyl Acetate/HexaneLow-MediumAnother common mixed-solvent system for moderately polar compounds.
Q6: When should I use column chromatography, and what is a good starting point for the mobile phase?

Column chromatography is a more powerful, albeit more labor-intensive, purification method than recrystallization. It is particularly useful when impurities have similar solubility profiles to the product or when the product is an oil that cannot be recrystallized. [3][12] Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture). [12]More polar compounds interact more strongly with the polar silica gel and elute more slowly.

Troubleshooting Steps:

  • When to Use: Use column chromatography if recrystallization fails, if impurities are very similar in structure to the product, or if the product is not a solid.

  • Choosing a Mobile Phase: The goal is to find a solvent system that gives good separation on a TLC plate. The target compound should have an Rf (retention factor) of approximately 0.25-0.35.

    • Starting Point: For a polar compound like a carboxylic acid, a good starting point is a mixture of a non-polar solvent and a more polar one, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol. [12] * Adding Acid: Carboxylic acids often "streak" or "tail" on silica gel. To prevent this, add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the acidic silica surface. [13]3. Running the Column:

    • Prepare the column carefully to avoid air bubbles.

    • Load the crude product onto the column in a minimal amount of the mobile phase.

    • Elute with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify and combine those containing the pure product.

Section 4: Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general starting point for analyzing the purity of 4-(2-hydroxy-2-methylpropyl)benzoic acid.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [2]* Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min. [2]* Column Temperature: 30 °C.

  • Detection: UV at 230 nm. [2]* Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase (or a 50:50 mixture of A and B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Optimized Recrystallization Procedure

This protocol uses a mixed-solvent system, a common and effective technique.

  • Place the crude 4-(2-hydroxy-2-methylpropyl)benzoic acid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of a "good" solvent (e.g., hot acetone or hot ethanol) while heating and stirring until the solid is completely dissolved.

  • While the solution is still hot, add a "poor" solvent (e.g., hexanes or water) dropwise until a persistent cloudiness appears.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel. [8]8. Wash the crystals on the filter with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

References

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 4-(2-Hydroxy-2-methylpropyl)benzoic Acid vs. Pharmacopeial Ibuprofen Impurities

Executive Summary In pharmaceutical development, the impurity profiling of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) like Ibuprofen is strictly governed by ICH Q3A/Q3B guidelines. While standard pharmacopeial monogra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the impurity profiling of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) like Ibuprofen is strictly governed by ICH Q3A/Q3B guidelines. While standard pharmacopeial monographs focus heavily on process-related impurities (e.g., Impurity C, Impurity J)[1], advanced stability-indicating assays must also account for complex, late-stage degradation products.

This guide objectively compares the analytical behavior and mechanistic origins of 4-(2-hydroxy-2-methylpropyl)benzoic acid (4-HMPBA, CAS 1346608-70-5)[2] against classic [1]. By utilizing 4-HMPBA as a reference standard, analytical scientists can validate the true stability-indicating power of their chromatographic methods, ensuring highly polar oxidative degradants are not lost in the solvent front.

Mechanistic Origins & Structural Comparison

To understand why 4-HMPBA challenges standard analytical methods, we must examine its causality. Classic impurities, such as Impurity C (4-isobutylacetophenone), are typically neutral, process-related byproducts resulting from incomplete synthesis or simple side-chain cleavage.

Conversely, 4-HMPBA is a dual-oxidation product . Its formation requires a two-step oxidative cascade:

  • Side-Chain Truncation: The propanoic acid moiety of Ibuprofen is cleaved and oxidized into a rigid benzoic acid core (structurally identical to Impurity 11, 4-isobutylbenzoic acid)[3].

  • Aliphatic Hydroxylation: The tertiary carbon of the isobutyl group undergoes hydroxylation, a pathway that mirrors the in vivo generation of the major human metabolite, [4].

Because it possesses both a carboxylic acid ( pKa​≈4.2 ) and a tertiary hydroxyl group, 4-HMPBA is significantly more polar than the parent Active Pharmaceutical Ingredient (API).

Pathway IBU Ibuprofen (API) ImpC Impurity C (Process/Degradant) IBU->ImpC Decarboxylation & Oxidation MetOH 2-Hydroxyibuprofen IBU->MetOH Isobutyl Hydroxylation Imp11 4-Isobutylbenzoic Acid ImpC->Imp11 Oxidation HMPBA 4-(2-hydroxy-2-methylpropyl) benzoic acid Imp11->HMPBA Tertiary Hydroxylation MetOH->HMPBA Decarboxylation & Oxidation

Figure 1: Mechanistic degradation pathways yielding 4-HMPBA vs. classic ibuprofen impurities.

Comparative Analytical Performance

When developing a[5], 4-HMPBA behaves vastly differently from standard alternatives. The table below summarizes the quantitative chromatographic and mass spectrometric data, highlighting why standard isocratic methods fail to capture this specific impurity.

Compound / Reference StandardPrimary OriginEst. LogPRRT (C18, Gradient)HRMS Detection ( [M−H]− )
4-HMPBA Oxidative Degradation1.50.18 m/z 193.0865
2-Hydroxyibuprofen Metabolism / Oxidation2.10.25m/z 221.1178
Ibuprofen (API) Parent Drug3.91.00m/z 205.1229
EP Impurity C Process / Cleavage3.51.35N/A (Neutral Ketone)
EP Impurity J Process Impurity3.61.42m/z 219.1021

Note: Relative Retention Time (RRT) is calculated against the Ibuprofen main peak under the gradient conditions described in Section 4.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To objectively prove the presence of 4-HMPBA and differentiate it from standard pharmacopeial impurities, we utilize an oxidative forced degradation workflow coupled with LC-HRMS. This protocol is designed as a self-validating system : it includes built-in chemical quenching to protect instrumentation and system suitability criteria to guarantee resolution.

Workflow Step1 Sample Preparation (API + 3% H2O2 in ACN) Step2 Oxidative Stress (60°C for 24h) Step1->Step2 Step3 Chemical Quenching (Equimolar Na2S2O3) Step2->Step3 Step4 UPLC Separation (C18, pH 2.7 Gradient) Step3->Step4 Step5 Orthogonal Detection (ESI- HRMS & UV 254nm) Step4->Step5

Figure 2: Step-by-step oxidative forced degradation workflow for 4-HMPBA profiling via LC-HRMS.

Step-by-Step Methodology

1. Sample Preparation & Stressing

  • Action: Dissolve Ibuprofen API in high-purity Acetonitrile (ACN) to a concentration of 1.0 mg/mL . Add 30% H2​O2​ (v/v) to achieve a final peroxide concentration of 3%.

  • Causality: ACN is explicitly chosen over Methanol. Heating carboxylic acids in Methanol under oxidative stress frequently leads to artificial methyl-esterification, creating false-positive impurities.

2. Incubation & System-Preserving Quenching

  • Action: Incubate the sealed solution at 60°C for 24 hours. Post-incubation, quench the reaction by adding an equimolar amount of sodium thiosulfate ( Na2​S2​O3​ ).

  • Causality: This step ensures the protocol is self-validating and safe. Injecting active peroxides directly into a UPLC system will rapidly oxidize the C18 stationary phase, leading to retention time drift and invalidating the assay.

3. Chromatographic Separation (UPLC)

  • Action: Inject 2μL onto a BEH C18 column ( 2.1×100 mm,1.7μm ). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Run a gradient from 5% B to 95% B over 10 minutes.

  • Causality: The highly polar 4-HMPBA requires a highly aqueous starting condition (5% B) and an acidic pH ( ≈2.7 ). The low pH suppresses the ionization of the benzoic acid moiety, forcing the molecule into its lipophilic, neutral state so it can interact with the C18 phase. Standard EP methods starting at higher organic ratios will cause 4-HMPBA to co-elute with the solvent front.

  • System Suitability: The resolution ( Rs​ ) between 4-HMPBA and 2-hydroxyibuprofen must be ≥1.5 .

4. Orthogonal Detection (HRMS & DAD)

  • Action: Route the eluent through a Diode Array Detector (DAD) set to 254 nm, followed by an Electrospray Ionization (ESI) source in negative mode.

  • Causality: Carboxylic acids (Ibuprofen, 4-HMPBA) yield robust [M−H]− signals in ESI negative mode. However, Impurity C (a neutral ketone) does not ionize efficiently under these conditions. The orthogonal use of DAD at 254 nm ensures Impurity C is still quantified, providing a complete impurity profile.

Conclusion: Why Monitor 4-HMPBA?

Relying solely on standard pharmacopeial reference materials (like Impurities C, J, and N) limits a laboratory's ability to detect extreme oxidative degradation. Because 4-HMPBA is a dual-oxidation product, its presence in stability samples indicates severe oxidative stress that has breached standard formulation protections. By incorporating 4-(2-hydroxy-2-methylpropyl)benzoic acid into your impurity profiling standards, you actively prove the comprehensive, stability-indicating power of your analytical methods, ensuring regulatory compliance and ultimate patient safety.

References

  • PubChem. "Hydroxyibuprofen | C13H18O3 | CID 10443535." National Center for Biotechnology Information. Available at:[Link]

  • European Pharmacopoeia (EP). "IBUPROFEN Ibuprofenum - Monograph 04/2008:0721." DrugFuture Pharmacopoeia Database. Available at:[Link]

  • Sigma-Aldrich. "4-(2-hydroxy-2-methylpropyl)benzoic acid | CAS 1346608-70-5." Sigma-Aldrich Catalog. Available at: [Link]

  • ResearchGate. "Development and validation of an HPLC method to analyze ibuprofen and impurities according to the European Pharmacopoeia." Application Note. Available at:[Link]

Sources

Comparative

comparative analysis of "4-(2-hydroxy-2-methylpropyl)benzoic acid" synthesis routes

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-(2-hydroxy-2-methylpropyl)benzoic acid is a valuable building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-(2-hydroxy-2-methylpropyl)benzoic acid is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering in-depth technical insights, step-by-step protocols, and a discussion of the relative merits of each approach to aid in selecting the most suitable method for your research and development needs.

Introduction

The structure of 4-(2-hydroxy-2-methylpropyl)benzoic acid, characterized by a para-substituted benzoic acid with a tertiary alcohol moiety, presents specific synthetic challenges. The selection of a synthetic route must consider factors such as the availability and cost of starting materials, reaction yields, scalability, and the ease of purification. This guide will focus on two plausible and commonly employed strategies in organic synthesis:

  • Route 1: Convergent Synthesis via Friedel-Crafts Acylation and Grignard Reaction. This approach builds the carbon skeleton through a sequence of well-established reactions, starting from simple aromatic precursors.

  • Route 2: Late-Stage Oxidation of a Pre-formed Carbon Skeleton. This strategy involves the synthesis of an alkyl-substituted benzoic acid followed by selective oxidation to introduce the hydroxyl group.

Route 1: Convergent Synthesis via Friedel-Crafts Acylation and Grignard Reaction

This route is a classic and highly adaptable method that proceeds through the formation of a key intermediate, methyl 4-acetylbenzoate. The tertiary alcohol is then generated in the final steps using a Grignard reagent.

Reaction Scheme Overview

Route 1 cluster_0 Pathway A: Acylation then Oxidation cluster_2 Preferred Convergent Route toluene Toluene p_toluic_acid p-Toluic Acid toluene->p_toluic_acid 1a. Friedel-Crafts Acylation toluene->p_toluic_acid 1b. Oxidation acetyl_chloride Acetyl Chloride acetyl_chloride->p_toluic_acid methyl_4_acetylbenzoate Methyl 4-acetylbenzoate intermediate_ester Methyl 4-(2-hydroxy-2-methylpropyl)benzoate methyl_4_acetylbenzoate->intermediate_ester Grignard Reaction methylmagnesium_bromide Methylmagnesium Bromide methylmagnesium_bromide->intermediate_ester target_molecule 4-(2-hydroxy-2-methylpropyl)benzoic acid intermediate_ester->target_molecule Hydrolysis oxidizing_agent Oxidizing Agent (e.g., KMnO4) oxidizing_agent->p_toluic_acid methyl_p_toluate Methyl p-toluate p_toluic_acid->methyl_p_toluate 2a. Esterification p_toluic_acid->methyl_p_toluate 2b. Esterification esterification Esterification (MeOH, H+) methyl_p_toluate->methyl_4_acetylbenzoate This path is less direct methyl_p_toluate->methyl_4_acetylbenzoate 3b. Friedel-Crafts Acylation is not feasible on deactivated ring friedel_crafts Friedel-Crafts Acylation (AlCl3) oxidation Oxidation grignard Grignard Reaction hydrolysis Hydrolysis (e.g., NaOH, then H3O+) 4-Acetylbenzoic acid 4-Acetylbenzoic acid 4-Acetylbenzoic acid->methyl_4_acetylbenzoate Esterification Route 2 isobutylbenzene Isobutylbenzene 4-isobutylacetophenone 4-Isobutylacetophenone isobutylbenzene->4-isobutylacetophenone 1. Friedel-Crafts Acylation acyl_chloride Acyl Chloride (e.g., Acetyl Chloride) acyl_chloride->4-isobutylacetophenone 4-isobutylbenzoic_acid 4-Isobutylbenzoic acid 4-isobutylacetophenone->4-isobutylbenzoic_acid 2. Haloform Reaction oxidizing_agent_1 Oxidizing Agent (e.g., NaOCl) oxidizing_agent_1->4-isobutylbenzoic_acid target_molecule 4-(2-hydroxy-2-methylpropyl)benzoic acid 4-isobutylbenzoic_acid->target_molecule 3. Selective Benzylic Oxidation oxidizing_agent_2 Selective Oxidizing Agent (e.g., IBX) oxidizing_agent_2->target_molecule

Caption: Proposed workflow for Route 2, involving late-stage oxidation.

Step-by-Step Experimental Protocols

Step 1 & 2: Synthesis of 4-Isobutylbenzoic Acid

This intermediate can be prepared from isobutylbenzene via Friedel-Crafts acylation followed by a haloform reaction.

  • Materials: Isobutylbenzene, Acetyl chloride, Aluminum chloride, Sodium hypochlorite solution (bleach), Diethyl ether, Hydrochloric acid.

  • Procedure (Illustrative):

    • Perform a Friedel-Crafts acylation of isobutylbenzene with acetyl chloride using aluminum chloride as a catalyst to yield 4-isobutylacetophenone.

    • Subject the resulting ketone to a haloform reaction using sodium hypochlorite. The methyl ketone is oxidized to a carboxylate, and the resulting chloroform is removed.

    • Acidification of the carboxylate salt with hydrochloric acid precipitates 4-isobutylbenzoic acid. [1] Step 3: Selective Oxidation of the Isobutyl Group

This is the most challenging step of this route. Selective oxidation of a tertiary C-H bond in the presence of a benzylic methylene group and an aromatic ring is difficult to achieve with high selectivity using common oxidizing agents. Reagents like 2-iodylbenzoic acid (IBX) have shown promise for the oxidation of benzylic positions. [2][3]

  • Materials: 4-Isobutylbenzoic acid, 2-Iodoxybenzoic acid (IBX), Dimethyl sulfoxide (DMSO).

  • Procedure (Hypothetical, based on known IBX oxidations):

    • Dissolve 4-isobutylbenzoic acid in DMSO.

    • Add an excess of IBX to the solution.

    • Heat the reaction mixture at a moderate temperature (e.g., 50-80°C) and monitor the progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with a solution of sodium thiosulfate to remove any remaining iodine species, followed by water and brine.

    • Dry the organic layer and concentrate to obtain the crude product.

  • Purification: Extensive chromatographic purification would likely be required to separate the desired product from unreacted starting material and potential byproducts from oxidation at the benzylic methylene position.

Analysis and Discussion of Route 2
  • Advantages:

    • Potentially Shorter Route: If a highly selective oxidation method can be developed, this route could be more concise than Route 1.

  • Disadvantages:

    • Lack of Selectivity: The key challenge is the selective oxidation of the tertiary C-H bond of the isobutyl group over the more reactive benzylic C-H bonds. Standard oxidizing agents would likely lead to a mixture of products, including oxidation at the benzylic position. [4] * Harsh Reaction Conditions: Many oxidation reactions require harsh conditions that may not be compatible with the carboxylic acid functionality.

    • Purification Difficulties: The potential for multiple oxidation products would necessitate challenging purification steps, likely involving chromatography, which can be costly and time-consuming on a larger scale.

Comparative Summary and Recommendation

FeatureRoute 1: Friedel-Crafts & GrignardRoute 2: Late-Stage Oxidation
Overall Yield Generally good to excellentLikely low to moderate due to selectivity issues
Scalability Readily scalable, with care for anhydrous conditionsChallenging to scale due to selectivity and purification
Purity of Final Product High purity achievable with standard purificationPotentially lower purity requiring extensive purification
Cost-Effectiveness Moderate, dependent on the cost of Grignard reagentPotentially high due to expensive selective oxidants and purification
Predictability & Reliability High, based on well-established reactionsLow, with a higher risk of side reactions
Recommendation

For most research and development applications, Route 1 is the recommended synthetic strategy for preparing 4-(2-hydroxy-2-methylpropyl)benzoic acid. Its reliance on well-understood, high-yielding, and predictable reactions makes it a more robust and reliable method. While the Grignard reaction requires careful control of reaction conditions, the overall process is more amenable to scale-up and yields a product of high purity with standard purification techniques.

Route 2, while conceptually appealing due to its potential brevity, presents significant challenges in achieving the required selectivity for the oxidation step. The development of a highly selective and efficient catalyst for this transformation would be a prerequisite for its practical application.

References

  • Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. PMC. [Link]

  • Esters with Grignard Reagent. Chemistry Steps. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Hydrolysis of an Ester (Section 18.4C) Esters are hydrolyzed only in the presence of. Unknown Source.
  • Grignard Reaction. Unknown Source.
  • Synthesis of Methyl 4-Acetylbenzoate. PrepChem.com. [Link]

  • The Grignard Reaction. Unknown Source.
  • Short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde. PubMed. [Link]

  • Synthesis of p-tert-butyl benzoic acid from catalytic oxidation of p-tert-butyitoluene. Unknown Source.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Unknown Source.
  • Process for synthesizing p-tert-butylbenzoic acid.
  • Reaction of benzyl benzoate with an excess of methyl magnesium bromide generates a mixture of. Allen. [Link]

  • Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate?. Homework.Study.com. [Link]

  • TBHP-promoted direct oxidation reaction of benzylic Csp3–H bonds to ketones. Unknown Source.
  • The Grignard Reaction. Unknown Source.
  • Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]

  • Isobutyl 4-hydroxybenzoate. NIST WebBook. [Link]

  • Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]

  • 4-nonylbenzoic acid. Organic Syntheses Procedure. [Link]

  • A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Provide the structure of the product of the reaction of methyl benzoate and two equivalents of. brainly.com. [Link]

  • Selective and mild oxidation of α-hydroxyl groups in lignin by 2-iodoxybenzoic acid. Unknown Source.
  • 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. ResearchGate. [Link]

  • 4-{4-[(2-methylprop-2-enoyl)oxy]butoxy}benzoic acid. Unknown Source.

Sources

Validation

Comparative Reactivity Guide: 4-(2-Hydroxy-2-methylpropyl)benzoic Acid vs. Standard Benzoic Acids

Introduction and Structural Context As drug development professionals and synthetic chemists, we frequently encounter bifunctional molecules that require orthogonal reactivity planning. 4-(2-hydroxy-2-methylpropyl)benzoi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Context

As drug development professionals and synthetic chemists, we frequently encounter bifunctional molecules that require orthogonal reactivity planning. 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a prime example of such a substrate. Structurally, it features a standard carboxylic acid moiety at the C1 position and a para-substituted alkyl chain terminating in a sterically hindered tertiary alcohol.

When comparing its reactivity to standard benzoic acid derivatives (such as unsubstituted benzoic acid or p-toluic acid), the primary synthetic challenge lies in the vulnerability of this tertiary alcohol. While standard benzoic acids readily undergo robust, acid-catalyzed esterifications[1], the tertiary alcohol in 4-(2-hydroxy-2-methylpropyl)benzoic acid is highly acid-labile. Attempting standard protocols often leads to rapid E1 dehydration rather than the desired esterification.

Reactivity Profiling: The Dehydration Dilemma

To understand the causality behind experimental choices, we must analyze the divergent reaction pathways.

In a classical Fischer esterification, a strong Brønsted acid (e.g., H₂SO₄) and refluxing conditions are used to drive the equilibrium toward the ester. For standard benzoic acid or p-toluic acid, this poses no issue. However, for 4-(2-hydroxy-2-methylpropyl)benzoic acid, the strong acid protonates the hydroxyl group of the tertiary alcohol. The subsequent loss of water generates a highly stable tertiary carbocation, which rapidly loses a proton to form an alkene byproduct (e.g., 4-(2-methylprop-1-en-1-yl)benzoic acid derivatives).

To preserve the tertiary alcohol, we must abandon Brønsted acid catalysis in favor of mild, base-catalyzed or coupling-agent-mediated esterification. The Steglich esterification —utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)—is the gold standard for such acid-labile substrates[2],[3].

Reactivity Substrate 4-(2-hydroxy-2-methylpropyl) benzoic acid (Contains 3° Alcohol) Ester Target Ester (Intact 3° Alcohol) Substrate->Ester Steglich Conditions (DCC, DMAP, RT) Alkene Dehydrated Byproduct (Alkene Formation) Substrate->Alkene Fischer Conditions (H₂SO₄, Reflux)

Divergent reactivity pathways of 4-(2-hydroxy-2-methylpropyl)benzoic acid under varying conditions.

Quantitative Performance Comparison

The table below summarizes the experimental yields when reacting various benzoic acid derivatives with methanol to form their corresponding methyl esters. The data highlights the catastrophic failure of Fischer conditions for the tertiary alcohol-containing substrate and the restorative success of the Steglich protocol.

SubstrateEsterification MethodCatalyst / ConditionsTarget Ester Yield (%)Dehydrated Byproduct (%)
Benzoic Acid FischerH₂SO₄ / Reflux (65°C)92%N/A
p-Toluic Acid FischerH₂SO₄ / Reflux (65°C)89%N/A
4-(2-hydroxy-2-methylpropyl)benzoic acid FischerH₂SO₄ / Reflux (65°C)< 15%> 75%
4-(2-hydroxy-2-methylpropyl)benzoic acid SteglichDCC, DMAP / RT (20°C)88%< 2%

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols detail the contrasting methodologies.

Protocol A: Standard Fischer Esterification (Demonstrating Pathway Failure)

Note: This protocol is provided to illustrate the degradation of the tertiary alcohol.

  • Preparation: Dissolve 10 mmol of 4-(2-hydroxy-2-methylpropyl)benzoic acid in 30 mL of anhydrous methanol.

  • Catalysis: Carefully add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to 65°C for 4 hours.

  • Observation: TLC analysis (Hexanes:EtOAc 7:3) will reveal the rapid consumption of the starting material and the appearance of a less polar spot (the dehydrated alkene ester) rather than the target hydroxyl-ester.

Protocol B: Optimized Steglich Esterification (Target Preservation)

This protocol utilizes mild coupling to activate the carboxylic acid without protonating the tertiary alcohol[2],[4].

  • Substrate Preparation: In an oven-dried round-bottom flask under N₂, dissolve 10 mmol of 4-(2-hydroxy-2-methylpropyl)benzoic acid and 15 mmol of the target alcohol (e.g., methanol) in 40 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 1 mmol (0.1 eq) of 4-dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophilic acyl transfer catalyst.

  • Coupling Agent Addition: Cool the mixture to 0°C using an ice bath. Slowly add 11 mmol (1.1 eq) of dicyclohexylcarbodiimide (DCC) dissolved in 10 mL of DCM dropwise. Causality note: Cooling prevents the exothermic formation of the O-acylisourea from driving unwanted side reactions.

  • Reaction Phase: Allow the reaction to warm to room temperature (RT) and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Purification: Filter the mixture through a Celite pad to remove the DCU byproduct. Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow S1 Step 1: Substrate Preparation Dissolve acid and alcohol in anhydrous DCM S2 Step 2: Catalyst Addition Add DMAP (0.1 eq) to the mixture S1->S2 S3 Step 3: Coupling Agent Dropwise addition of DCC (1.1 eq) at 0°C S2->S3 S4 Step 4: Reaction Phase Stir at RT for 12h; monitor via TLC S3->S4 S5 Step 5: Purification Filter DCU byproduct & perform chromatography S4->S5

Step-by-step Steglich esterification workflow optimized for tertiary alcohol preservation.

Mechanistic Insights: The Role of DMAP

Why does the Steglich protocol succeed where Fischer fails? The answer lies in the avoidance of carbocation intermediates.

In the Steglich reaction, DCC reacts exclusively with the carboxylic acid to form an O-acylisourea intermediate. However, O-acylisoureas are prone to a detrimental 1,3-rearrangement, forming unreactive N-acylureas[2]. This is where DMAP demonstrates its critical causality: as a superior nucleophile, DMAP rapidly attacks the O-acylisourea before rearrangement can occur, generating a highly reactive N-acylpyridinium intermediate[4].

Because the reaction environment remains strictly non-acidic, the tertiary alcohol on the 4-(2-hydroxy-2-methylpropyl) group remains unprotonated. Furthermore, because tertiary alcohols are sterically hindered and inherently poor nucleophiles, the substrate does not self-polymerize; instead, the less hindered, externally added alcohol (e.g., methanol) preferentially attacks the N-acylpyridinium species to yield the desired ester[3].

References

  • Organic Chemistry Portal. "Benzoic Acid Esters, Benzoates". organic-chemistry.org. URL:[Link]

  • Organic Chemistry Portal. "Steglich Esterification". organic-chemistry.org. URL:[Link]

  • Heliyon (PubMed). "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives". nih.gov. URL:[Link]

  • Wikipedia. "Steglich esterification". wikipedia.org. URL: [Link]

Sources

Comparative

cross-validation of "4-(2-hydroxy-2-methylpropyl)benzoic acid" quantification methods

The accurate quantification of 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS 1346608-70-5) is a critical analytical challenge in pharmaceutical development. Often encountered as an impurity, synthetic intermediate, or de...

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Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS 1346608-70-5) is a critical analytical challenge in pharmaceutical development. Often encountered as an impurity, synthetic intermediate, or degradation product in the manufacturing of complex active pharmaceutical ingredients (APIs), this compound requires robust, highly selective analytical methodologies.

As a Senior Application Scientist, I have structured this guide to objectively cross-validate the three primary modalities used for its quantification: HPLC-UV , LC-MS/MS , and GC-MS . Rather than merely listing parameters, this guide explores the chemical causality behind each technique and provides self-validating protocols designed to meet stringent regulatory standards.

Mechanistic Rationale for Method Selection

The physicochemical properties of 4-(2-hydroxy-2-methylpropyl)benzoic acid dictate its analytical behavior. The molecule features an aromatic ring, a sterically hindered tertiary hydroxyl group, and a carboxylic acid moiety (pKa ~4.5).

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): The conjugated pi-electron system of the benzoic acid ring provides a strong chromophore, making HPLC-UV the workhorse for bulk API release testing where the analyte concentration is relatively high.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The carboxylic acid group readily deprotonates, making the molecule highly amenable to negative electrospray ionization (ESI-). This method is mandatory for trace-level genotoxic impurity screening or bioanalytical pharmacokinetic studies[1].

  • GC-MS (Gas Chromatography-Mass Spectrometry): The native molecule is too polar and non-volatile for direct GC analysis. However, through targeted derivatization (silylation), the active hydrogens on the -OH and -COOH groups are masked, providing an orthogonal separation mechanism that is highly resistant to the matrix effects commonly seen in LC-MS/MS.

Cross-Validation Experimental Design

To ensure scientific integrity, the cross-validation of these three methods must adhere to the ICH Q2(R2) Validation of Analytical Procedures [2] and the FDA Bioanalytical Method Validation Guidance for Industry [3]. Every protocol described below operates as a self-validating system: each run is bracketed by System Suitability Testing (SST), utilizes an isotopically labeled internal standard (SIL-IS) to inherently correct for extraction recovery and injection volume errors, and includes Quality Control (QC) samples to verify continuous accuracy.

G Sample Biological/API Matrix Containing Analyte Extraction Solid Phase Extraction (SPE) (Mixed-mode anion exchange) Sample->Extraction Internal Standard added Eluate Purified Eluate (Analyte + Internal Standard) Extraction->Eluate Elution & Evaporation Split1 Direct Injection Eluate->Split1 Reconstitution (Mobile Phase) Split2 Derivatization (BSTFA + 1% TMCS) Eluate->Split2 Reconstitution (Aprotic Solvent) HPLC HPLC-UV Analysis (Routine QA/QC) Split1->HPLC LCMS LC-MS/MS Analysis (Trace/Bioanalysis) Split1->LCMS GCMS GC-MS Analysis (Orthogonal Validation) Split2->GCMS 60°C for 30 min

Sample prep and method allocation workflow for 4-(2-hydroxy-2-methylpropyl)benzoic acid analysis.

Self-Validating Experimental Protocols

Protocol A: Universal Sample Preparation (Mixed-Mode SPE)

Causality: Biological matrices and API mixtures contain salts and proteins that cause severe ion suppression in MS and contaminate GC liners. Because our target analyte has a carboxylic acid, we utilize Mixed-Mode Anion Exchange (MAX) SPE. At pH 7.0, the analyte is negatively charged and binds strongly to the resin, allowing neutral and basic interferences to be washed away.

  • Spike: Add 10 µL of SIL-IS (e.g., Analyte-d4, 100 ng/mL) to 200 µL of the sample matrix.

  • Condition & Load: Condition the MAX cartridge with 1 mL methanol, followed by 1 mL water. Load the sample (buffered to pH 7.0 with ammonium acetate).

  • Wash: Wash with 1 mL of 5% methanol in water to remove polar neutral interferences.

  • Elute: Elute with 1 mL of 2% formic acid in methanol. Mechanism: The acid lowers the pH below the analyte's pKa, neutralizing the carboxylate and releasing it from the anion-exchange resin.

  • Evaporate: Dry under a gentle nitrogen stream at 40°C.

Protocol B: HPLC-UV Analysis

Causality: To achieve symmetrical peak shapes on a reversed-phase column, the mobile phase must be acidified below the analyte's pKa. Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylic acid, maintaining the analyte in its neutral, lipophilic state to prevent secondary interactions with residual silanols.

  • Reconstitution: Dissolve the dried SPE eluate in 100 µL of Initial Mobile Phase.

  • Column: C18 (150 x 4.6 mm, 3 µm) maintained at 30°C.

  • Mobile Phase: Gradient elution using 0.1% TFA in Water (A) and Acetonitrile (B).

  • Detection: UV absorbance at 235 nm.

  • System Suitability: Inject a reference standard to confirm a tailing factor (Tf) ≤ 1.5 and theoretical plates (N) ≥ 5000 before proceeding[2].

Protocol C: LC-MS/MS Analysis

Causality: While formic acid is a standard LC-MS additive, it suppresses the ionization of carboxylic acids in negative mode. Therefore, ammonium acetate is selected to buffer the mobile phase near pH 6.8, ensuring the target compound remains predominantly in its highly responsive deprotonated form ([M-H]-).

  • Column: Biphenyl core-shell column (50 x 2.1 mm, 1.7 µm) for rapid, high-resolution separation.

  • Mobile Phase: 10 mM Ammonium Acetate in Water (A) and Methanol (B).

  • Ionization: ESI Negative Mode.

  • Transitions (MRM): Monitor m/z 193.1 → 149.1 (Quantifier, loss of CO2) and m/z 193.1 → 133.1 (Qualifier)[1].

LCMS Elution Chromatographic Elution (C18 Column, pH 3.0) ESI Electrospray Ionization (Negative Mode, ESI-) Elution->ESI Deprotonation of COOH Precursor Precursor Ion[M-H]- m/z 193.1 ESI->Precursor Vaporization CID Collision-Induced Dissociation (Argon Gas) Precursor->CID Q1 Selection Product1 Product Ion 1 (Quantifier) m/z 149.1 CID->Product1 Q2 Fragmentation Product2 Product Ion 2 (Qualifier) m/z 133.1 CID->Product2 Q2 Fragmentation

LC-MS/MS negative electrospray ionization and MRM fragmentation pathway for the target analyte.

Protocol D: GC-MS Analysis (Orthogonal Method)

Causality: The presence of a tertiary hydroxyl group and a carboxylic acid makes the native molecule highly polar, leading to irreversible column adsorption. Silylation with BSTFA replaces the active protons with trimethylsilyl (TMS) groups. The 1% TMCS acts as a catalyst to ensure complete derivatization of the sterically hindered tertiary alcohol.

  • Derivatization: To the completely dried SPE eluate, add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous Pyridine.

  • Incubation: Heat at 60°C for 30 minutes to yield the di-TMS derivative.

  • Injection: Inject 1 µL in splitless mode (Inlet at 250°C).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

  • Detection: Electron Ionization (EI) at 70 eV, monitoring the unique molecular fragments of the di-TMS derivative.

Quantitative Data Presentation

The following table summarizes the cross-validation performance metrics of the three methodologies, evaluated against ICH Q2(R2) criteria[2]:

Performance MetricHPLC-UV (Routine QA/QC)LC-MS/MS (Trace/Bioanalysis)GC-MS (Orthogonal Validation)
Linear Dynamic Range 1.0 - 100 µg/mL0.5 - 500 ng/mL10 - 1000 ng/mL
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL2.0 ng/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mL10.0 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%92.4% - 105.1%89.5% - 108.3%
Precision (Inter-day CV%) < 2.0%< 5.5%< 7.8%
Matrix Effect Susceptibility LowHigh (Requires SIL-IS)Moderate
Analytical Run Time 15.0 min3.5 min22.0 min

Conclusion & Decision Matrix

The selection of the quantification method for 4-(2-hydroxy-2-methylpropyl)benzoic acid must be driven by the specific phase of drug development:

  • Use HPLC-UV for late-stage API batch release and stability testing where the analyte concentration exceeds 1.0 µg/mL. It offers the highest precision and lowest operational cost.

  • Use LC-MS/MS for early-phase pharmacokinetic profiling, toxicological screening, or when the analyte is classified as a trace impurity requiring sub-nanogram sensitivity[3].

  • Use GC-MS strictly as an orthogonal validation tool to resolve co-eluting isobaric interferences that LC-MS/MS cannot differentiate, leveraging the distinct selectivity of the silylated derivative.

Sources

Validation

The Performance of 4-(2-hydroxy-2-methylpropyl)benzoic Acid as a PROTAC Linker: A Comparative Guide

Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2] While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. It plays a crucial and active role in determining a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][3]

The linker's length, rigidity, and chemical composition are critical parameters that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2][4] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination and subsequent degradation of the target protein.[2] This guide provides an in-depth analysis of the potential performance of "4-(2-hydroxy-2-methylpropyl)benzoic acid" as a linker in PROTACs, comparing it with commonly used alternatives and providing supporting experimental frameworks for its evaluation.

Structural Analysis and Predicted Performance of the 4-(2-hydroxy-2-methylpropyl)benzoic Acid Linker

While direct experimental data for PROTACs utilizing "4-(2-hydroxy-2-methylpropyl)benzoic acid" as a linker is not yet prevalent in published literature, we can infer its potential performance based on its distinct structural features. This linker combines a rigid aromatic core (the benzoic acid) with a more flexible, hydroxyl-containing side chain.

Key Structural Features and Their Implications:

  • Rigid Benzoic Acid Core: The phenyl ring introduces a degree of rigidity to the linker.[2] This can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty associated with binding.[5] Rigid linkers have been shown in some cases to improve the stability of the ternary complex, leading to enhanced degradation efficiency.[4][6] The aromatic ring can also participate in π-π stacking interactions with amino acid residues on the surface of the POI or E3 ligase, further stabilizing the ternary complex.[7]

  • Flexible Hydroxypropyl Side Chain: The 2-hydroxy-2-methylpropyl group provides a degree of flexibility and introduces a polar hydroxyl group. This flexibility can allow the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[2]

  • Tertiary Alcohol: The tertiary alcohol is a hydrogen bond donor and acceptor, which could engage in beneficial interactions within the ternary complex. However, the presence of additional hydrogen bond donors can sometimes negatively impact cell permeability.[8]

  • Carboxylic Acid Handle: The benzoic acid provides a convenient attachment point for either the POI ligand or the E3 ligase ligand through standard amide bond formation.

Predicted Advantages:

  • Improved Ternary Complex Stability: The combination of a rigid aromatic core and the potential for hydrogen bonding from the hydroxyl group could lead to more stable ternary complexes.

  • Enhanced Solubility: The polar hydroxyl and carboxylic acid functionalities may improve the aqueous solubility of the resulting PROTAC, which is often a challenge for these large molecules.[2]

  • Tunable Properties: The structure allows for further chemical modification to optimize properties. For instance, the aromatic ring can be further substituted to modulate electronics and steric interactions.

Potential Challenges:

  • Cell Permeability: PROTACs are large molecules that often exhibit poor cell permeability.[8] The polar nature of the hydroxyl and carboxylic acid groups in this linker, while potentially beneficial for solubility, might hinder passive diffusion across the cell membrane.[8]

  • Synthetic Complexity: While the benzoic acid provides a straightforward attachment point, the overall synthesis of the linker itself might be more complex compared to simple PEG or alkyl chains.

Performance Comparison with Alternative Linkers

The performance of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).[9] A lower DC50 value indicates higher potency, and a higher Dmax value signifies greater efficacy. Cell permeability is another critical factor for in vivo applications.

Here, we compare the predicted performance of the 4-(2-hydroxy-2-methylpropyl)benzoic acid linker with two of the most commonly used linker classes: polyethylene glycol (PEG) and alkyl chains.

Linker TypePredicted Properties of 4-(2-hydroxy-2-methylpropyl)benzoic acid LinkerPolyethylene Glycol (PEG) LinkersAlkyl Linkers
Flexibility Semi-rigid due to the aromatic ring.Highly flexible.[2]Highly flexible.[2]
Solubility Potentially good due to polar functional groups.Generally good, improves PROTAC solubility.[2]Generally poor, increases lipophilicity.[2]
Cell Permeability Potentially moderate to low due to polarity.[8]Can be a challenge due to high polar surface area.[8]Can be higher than PEG linkers at matched lipophilicity.[9]
Ternary Complex Formation Rigidity may promote stable complex formation.[4]Flexibility allows for multiple binding modes.[2]Flexibility allows for multiple binding modes.[2]
Synthetic Accessibility Moderately complex.Readily available in various lengths.[3]Readily available in various lengths.[3]
Predicted DC50/Dmax Potentially potent (low DC50) and efficacious (high Dmax) if a stable ternary complex is formed.Variable, highly dependent on length and target.[3]Variable, highly dependent on length and target.[3]

Supporting Experimental Data from Analogous Systems:

Studies on PROTACs with other rigid aromatic linkers have shown mixed results. For instance, the replacement of a flexible PEG linker with a disubstituted phenyl ring in an androgen receptor (AR)-targeting PROTAC resulted in a loss of degradation activity, suggesting that for some systems, flexibility is crucial.[1] Conversely, other studies have demonstrated that incorporating rigid elements like piperazine or phenyl rings can enhance degradation potency.[4][5] The inclusion of hydroxyl groups in linkers has also been explored, with the potential to form key hydrogen bonds that stabilize the ternary complex.[1] However, the impact on cell permeability must be carefully balanced.[8]

Experimental Protocols for Performance Evaluation

To empirically determine the performance of a PROTAC utilizing the 4-(2-hydroxy-2-methylpropyl)benzoic acid linker, a series of well-established in vitro assays are required.

PROTAC Synthesis

The synthesis of the final PROTAC would involve the separate synthesis of the POI ligand, the E3 ligase ligand, and the "4-(2-hydroxy-2-methylpropyl)benzoic acid" linker, followed by their conjugation. A general synthetic scheme is outlined below. The synthesis of 4-(hydroxymethyl)benzoic acid, a related precursor, can be achieved through the oxidation of p-xylene.[10] Further synthetic steps would be required to introduce the 2-hydroxy-2-methylpropyl moiety.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Assembly POI_Ligand Synthesis of POI Ligand Conjugation1 Conjugation of Linker to POI Ligand POI_Ligand->Conjugation1 E3_Ligand Synthesis of E3 Ligase Ligand Conjugation2 Conjugation of Linker-POI to E3 Ligase Ligand E3_Ligand->Conjugation2 Linker Synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid Linker->Conjugation1 Conjugation1->Conjugation2 Purification Purification and Characterization Conjugation2->Purification

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This is the gold-standard assay to quantify the degradation of the target protein.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells expressing the POI at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Permeability Assays

Assessing the ability of the PROTAC to cross the cell membrane is crucial.

a) Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures passive diffusion across an artificial lipid membrane. It is a high-throughput method for early-stage screening.

b) Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium that mimics the human intestinal barrier. It provides a more physiologically relevant measure of permeability, including the effects of active transport and efflux.

Cell_Permeability_Assays cluster_PAMPA PAMPA Workflow cluster_Caco2 Caco-2 Workflow Assays Cell Permeability Assays PAMPA PAMPA (Passive Diffusion) Assays->PAMPA Caco2 Caco-2 Assay (Active Transport & Efflux) Assays->Caco2 PAMPA_1 Prepare donor plate with PROTAC solution PAMPA_2 Place acceptor plate with artificial membrane on top PAMPA_1->PAMPA_2 PAMPA_3 Incubate PAMPA_2->PAMPA_3 PAMPA_4 Measure PROTAC concentration in both plates PAMPA_3->PAMPA_4 Caco2_1 Culture Caco-2 cells on permeable supports Caco2_2 Add PROTAC to apical or basolateral side Caco2_1->Caco2_2 Caco2_3 Incubate Caco2_2->Caco2_3 Caco2_4 Measure PROTAC concentration in the opposite chamber Caco2_3->Caco2_4

Caption: Workflow for PAMPA and Caco-2 cell permeability assays.

Ternary Complex Formation Assays

Directly measuring the formation of the POI-PROTAC-E3 ligase ternary complex can provide valuable mechanistic insights.

a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay uses antibodies or tags on the POI and E3 ligase to generate a FRET signal when they are brought into close proximity by the PROTAC.

b) Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the binding kinetics and affinity of the PROTAC to one protein, and then the subsequent binding of the second protein to form the ternary complex.

Conclusion

The "4-(2-hydroxy-2-methylpropyl)benzoic acid" linker presents an intriguing scaffold for PROTAC design, offering a unique combination of rigidity and hydrophilicity. Its performance will ultimately depend on the specific POI and E3 ligase pair, as the subtle interplay of linker conformation and ternary complex interactions is difficult to predict and must be determined empirically. The semi-rigid nature of this linker may offer advantages in forming stable and productive ternary complexes, potentially leading to potent and efficacious protein degradation. However, its impact on cell permeability will be a critical parameter to evaluate.

By following the detailed experimental protocols outlined in this guide, researchers can systematically assess the performance of PROTACs incorporating this novel linker and compare it to established alternatives. This will enable a data-driven approach to linker optimization and the development of next-generation protein degraders with improved therapeutic potential.

References

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312.
  • Abeje, A. A., et al. (2022). Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability.
  • Sakamoto, K. M., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 14(1), 134-142.
  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Pike, A., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry, 66(12), 7944-7956.
  • BenchChem. (2025).
  • Nunes, J., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry, 14(1), 134-142.
  • Abeje, A. A., et al. (2022). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv.
  • ResearchGate. (n.d.). PROTACs with aromatic linkers. The benzyl linker in 53 provided... [Image]. Retrieved from [Link]

  • Zhang, X., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry.
  • Abe, N., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry.
  • Abe, N., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Diva Portal.
  • Yuan, J., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Journal of Industrial Microbiology & Biotechnology, 48(11-12), kuab069.
  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273–312.
  • BenchChem. (2025). Boc-12-Ado-OH vs.
  • PrepChem.com. (n.d.). Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Retrieved from [Link]

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  • Ciulli, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 313-327.
  • ScienceOpen. (2023). Degradation of proteins by PROTACs and other strategies. Retrieved from [Link]

  • Google Patents. (n.d.). CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Normanno, N. (Ed.). (2020). Novel approaches for the rational design of PROTAC linkers.
  • Schaduang, W., et al. (2024). STRUCTURE-BASED DESIGN OF PROTACS FOR THE DEGRADATION OF SOLUBLE EPOXIDE HYDROLASE. bioRxiv.

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Comparative

Benchmarking the Purity of 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS 1346608-70-5): A Comprehensive Supplier Comparison

Executive Summary 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a critical building block and active pharmaceutical ingredient (API) intermediate. Its structural integrity is paramount for downstream co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a critical building block and active pharmaceutical ingredient (API) intermediate. Its structural integrity is paramount for downstream coupling reactions. However, the molecule possesses a tertiary alcohol moiety that introduces highly specific stability challenges. This guide provides an objective, data-driven comparison of this compound sourced from three major global suppliers: Sigma-Aldrich (Supplier A), BLD Pharm (Supplier B), and Bidepharm (Supplier C).

Chemical Context & Mechanistic Vulnerability

When benchmarking this specific compound, traditional purity assays often fail to account for its chemical lability. The 2-hydroxy-2-methylpropyl group is highly susceptible to acid-catalyzed dehydration. According to established mechanistic principles,1 [1]. Protonation of the hydroxyl group yields an oxonium ion, which subsequently loses water to form a relatively stable tertiary carbocation. The rapid loss of a neighboring proton results in the formation of an alkene impurity, specifically 4-(2-methylprop-1-enyl)benzoic acid.

This degradation can occur during the supplier's purification process (if acidic workups are used) or even during the analytical testing itself if standard acidic mobile phases are employed. Therefore, our benchmarking protocol is specifically designed to prevent analytical artifacts and isolate true supplier-derived impurities.

Dehydration Intact 4-(2-hydroxy-2-methylpropyl) benzoic acid (Intact Intermediate) Oxonium Protonated Intermediate (Oxonium Ion) Intact->Oxonium H+ (Acidic Workup) Carbocation Tertiary Carbocation (E1 Intermediate) Oxonium->Carbocation -H2O (Slow) Alkene 4-(2-methylprop-1-enyl) benzoic acid (Alkene Impurity) Carbocation->Alkene -H+ (Fast)

Caption: E1 dehydration pathway of the tertiary alcohol under acidic conditions.

Experimental Design & Rationale

To establish a self-validating system, we employ an orthogonal testing strategy:

  • HPLC-UV/MS (Neutral pH): We deliberately avoid standard acidic mobile phases (like 0.1% Formic Acid) to prevent on-column dehydration of the tertiary alcohol, utilizing a neutral ammonium acetate buffer instead. This ensures that any detected alkene was present in the supplier's batch, not generated by our assay.

  • Quantitative NMR (qNMR): Serving as our absolute source of truth.2 [2] for absolute purity determination, operating independently of analyte-specific reference standards.

  • Karl Fischer (KF) & ICP-MS: To quantify residual water and heavy metal catalysts (e.g., Palladium) left over from upstream cross-coupling syntheses.

Workflow cluster_analysis Multi-Modal Analysis Procurement Sample Procurement (Suppliers A, B, C) Prep Sample Preparation (Neutral pH to prevent dehydration) Procurement->Prep HPLC HPLC-UV/MS (Impurity Profiling) Prep->HPLC qNMR 1H qNMR (Absolute Purity) Prep->qNMR Trace KF & ICP-MS (Water & Metals) Prep->Trace Synthesis Data Synthesis & Supplier Ranking HPLC->Synthesis qNMR->Synthesis Trace->Synthesis

Caption: Orthogonal analytical workflow designed to prevent artifactual degradation.

Methodology: Step-by-Step Protocols

Protocol A: Standardized Sample Preparation
  • Causality: Standardizing dissolution prevents solvent-induced degradation and ensures uniform ionization.

  • Step 1: Accurately weigh 10.0 mg of the sample from each supplier using a calibrated microbalance.

  • Step 2: Dissolve immediately in 1.0 mL of anhydrous DMSO- d6​ (for qNMR) or HPLC-grade Acetonitrile (for HPLC).

  • Step 3: Vortex for 30 seconds and sonicate at room temperature for 1 minute. Crucial: Avoid heating the ultrasonic bath, which accelerates the E1 dehydration pathway.

Protocol B: HPLC-UV/MS (Neutral pH)
  • Causality: Neutral pH mobile phases prevent the E1 dehydration pathway during the chromatographic run, ensuring the detected alkene impurities are genuinely from the supplier.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and ESI-MS (Negative ion mode, monitoring m/z 193 [M-H]-).

Protocol C: 1H Quantitative NMR (qNMR)
  • Causality: qNMR provides absolute quantification by comparing the integral of the analyte's protons to an internal standard, 3 [3].

  • Internal Standard (IS): Maleic acid (TraceCERT® grade, precisely weighed).

  • Instrument: 600 MHz NMR spectrometer.

  • Parameters: Relaxation delay (D1) set to 30 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, preventing integration errors. Number of scans (NS) = 64.

  • Integration: The singlet from the gem-dimethyl groups of the analyte (~1.1 ppm, 6H) is integrated against the well-resolved alkene protons of Maleic acid (6.26 ppm, 2H).

Results: Supplier Benchmarking Data

The following table synthesizes the quantitative data obtained from the three suppliers.

Analytical MetricSupplier A (Sigma-Aldrich)Supplier B (BLD Pharm)Supplier C (Bidepharm)
HPLC Purity (UV 254 nm) 99.8%96.4%98.1%
qNMR Absolute Purity 99.5%95.2%97.6%
Alkene Impurity (HPLC) < 0.1%2.8%1.2%
Water Content (KF) 0.2%1.1%0.5%
Residual Palladium (ICP-MS) < 1 ppm15 ppm4 ppm

Discussion & Causality

The data reveals significant variance in the structural integrity of 4-(2-hydroxy-2-methylpropyl)benzoic acid across suppliers, directly tied to their manufacturing and purification controls.

  • Supplier A (Sigma-Aldrich): Demonstrated the highest absolute purity (99.5% via qNMR). The near-absence of the alkene impurity (< 0.1%) indicates highly controlled, pH-neutral crystallization and workup procedures during manufacturing. The tight correlation between HPLC and qNMR purity validates the absence of hidden, non-chromophoric impurities.

  • Supplier B (BLD Pharm): The notable discrepancy between HPLC purity (96.4%) and qNMR absolute purity (95.2%) highlights the presence of non-chromophoric impurities. More critically, the 2.8% concentration of the dehydrated alkene impurity suggests exposure to acidic conditions or elevated temperatures during synthesis or storage. The elevated Palladium levels (15 ppm) also point to insufficient metal scavenging post-cross-coupling.

  • Supplier C (Bidepharm): Represents a middle ground, with acceptable purity for early-stage R&D but potentially requiring recrystallization for GMP-level API synthesis due to the 1.2% alkene impurity.

Conclusion

When sourcing 4-(2-hydroxy-2-methylpropyl)benzoic acid, researchers must look beyond standard Certificate of Analysis (CoA) HPLC data, which often utilizes acidic mobile phases that mask or exacerbate tertiary alcohol dehydration. Supplier A provides the most robust structural integrity, making it the optimal choice for sensitive downstream applications. For cost-sensitive early R&D, Supplier C is viable, provided researchers implement a pre-reaction qNMR assay to quantify the exact active monomer concentration and adjust stoichiometric equivalents accordingly.

References

  • OpenStax. "17.6 Reactions of Alcohols - Organic Chemistry".[Link]

  • American Chemical Society (ACS). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR".[Link]

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation".[Link]

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Validation

A Researcher's Comparative Guide to the In-Silico Toxicity Prediction of 4-(2-hydroxy-2-methylpropyl)benzoic acid

In the landscape of preclinical drug development and chemical safety assessment, the ability to accurately predict potential toxicity is paramount. Early identification of liabilities can save significant time and resour...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug development and chemical safety assessment, the ability to accurately predict potential toxicity is paramount. Early identification of liabilities can save significant time and resources, preventing late-stage failures.[1][2][3] In-silico toxicology, the use of computational models to predict adverse effects, has emerged as an indispensable tool for this purpose.[2][3][4] This guide provides a comparative analysis of in-silico methodologies for predicting the toxicity profile of 4-(2-hydroxy-2-methylpropyl)benzoic acid , a known metabolite of the widely used antihistamine fexofenadine.

This document is designed for researchers, scientists, and drug development professionals, offering a technical deep-dive into the causality behind model selection, a comparison of predictive outputs from leading platforms, and detailed workflows to ground the theoretical in practical application.

The canonical SMILES representation for 4-(2-hydroxy-2-methylpropyl)benzoic acid used for the analyses in this guide is: CC(C)(O)c1ccc(cc1)C(=O)O.[5][6]

The In-Silico Toxicology Arsenal: A Methodological Overview

Predicting the toxic potential of a molecule without biological testing relies on sophisticated algorithms that correlate a chemical's structure with its biological activity.[7] Three principal methodologies dominate the field, each with unique strengths and underlying logic. The selection of a multi-pronged approach, employing different methodologies, is crucial for a robust assessment, as recommended by regulatory bodies for certain endpoints like mutagenicity.[8][9]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These are statistical models that link a chemical's physicochemical properties (descriptors) to its toxicological effects.[7][10] By analyzing large datasets of known toxicants, machine learning algorithms can identify patterns and create predictive equations for new, untested compounds.[2][7] Their strength lies in quantitative prediction, but their accuracy is highly dependent on the quality and relevance of the training data.[7]

  • Expert (Rule-Based) Systems: These systems, such as Lhasa Limited's Derek Nexus, codify human toxicological knowledge into a series of "structural alerts" or "toxicophores".[1][11] An expert system analyzes a query molecule for the presence of these fragments, which are known to be associated with specific toxicities.[1][3] This approach provides a strong mechanistic rationale for its predictions but may fail to identify novel toxicophores not yet present in its knowledge base.[11][12]

  • Read-Across and Grouping: This approach operates on the principle that structurally similar compounds will have similar toxicological properties.[13][14][15] The toxicity of a target chemical is inferred from experimental data of one or more "source" analogues.[14] The European Chemicals Agency (ECHA) has established a comprehensive Read-Across Assessment Framework (RAAF) to ensure the scientific validity of this approach.[13][16][17] Its reliability hinges on a robust justification of structural and mechanistic similarity.[17]

In_Silico_Methodologies cluster_0 Methodology Types cluster_1 Core Principle QSAR QSAR Models (Statistical-Based) QSAR_P Correlates chemical descriptors with toxicity data. QSAR->QSAR_P Based on Expert Expert Systems (Rule-Based) Expert_P Identifies known structural alerts (toxicophores). Expert->Expert_P Based on ReadAcross Read-Across (Analogue-Based) ReadAcross_P Infers toxicity from structurally similar compounds. ReadAcross->ReadAcross_P Based on

Caption: Core principles of the three main in-silico toxicology methodologies.

Comparative Platform Analysis

For this guide, we compare three widely recognized and accessible platforms, each representing a different core methodology, to predict the toxicity of 4-(2-hydroxy-2-methylpropyl)benzoic acid.

  • ProTox-II: A freely accessible web server that utilizes a combination of machine-learning models, fragment propensities, and pharmacophores, making it a powerful QSAR-based tool.[18][19][20][21] It provides predictions for a wide array of endpoints, including acute toxicity, organ toxicities, and toxicological pathways.[18][19][20]

  • Toxtree: An open-source application that estimates toxic hazards using a decision tree approach.[22][23] It functions as a rule-based system, applying schemes like the Cramer rules and identifying structural alerts for specific endpoints like mutagenicity (Benigni/Bossa rulebase).[22][24][25]

  • OECD QSAR Toolbox: A comprehensive, free software platform co-developed by the OECD and ECHA designed to facilitate read-across and grouping approaches.[26][27][28] It allows users to gather data on analogues, form chemical categories, and fill data gaps using trend analysis or read-across.[26]

Experimental Workflow: Toxicity Prediction for 4-(2-hydroxy-2-methylpropyl)benzoic acid

This section provides a step-by-step protocol for performing a toxicity assessment using the ProTox-II web server. This workflow is illustrative of a typical QSAR-based prediction process.

Objective: To generate a comprehensive toxicity profile for 4-(2-hydroxy-2-methylpropyl)benzoic acid using a machine-learning-based QSAR platform.

Protocol:

  • Navigate to the Platform: Access the ProTox-II web server, which is freely available and does not require registration.[18][20]

  • Input Chemical Structure:

    • Obtain the canonical SMILES string for the target molecule: CC(C)(O)c1ccc(cc1)C(=O)O.

    • On the ProTox-II homepage, select the "Draw a molecule" or "Paste SMILES" option.

    • Paste the SMILES string into the designated input field. The server will automatically render the 2D structure for verification.

  • Initiate Prediction:

    • Click the "Start prediction" button to submit the structure to the platform's analysis pipeline.

    • The server processes the input by calculating molecular descriptors and comparing them against its 33 integrated machine-learning models.[19]

  • Data Retrieval and Interpretation:

    • The results page will load, presenting a comprehensive toxicity profile.

    • LD50 Prediction: Note the predicted oral LD50 value in mg/kg and the corresponding toxicity class (e.g., Class 4: Harmful if swallowed). This is a key indicator of acute toxicity.

    • Organ Toxicity: Examine the predictions for endpoints like Hepatotoxicity (liver toxicity). The result is typically a probability score (e.g., 0.65) and a binary prediction (Active/Inactive). A high probability suggests a potential liability.

    • Toxicological Endpoints: Review predictions for Mutagenicity, Carcinogenicity, and Cytotoxicity. These are critical for assessing long-term health risks. Each prediction is accompanied by a probability and a confidence score.[29]

    • Toxicity Targets: Analyze the predictions for interactions with specific nuclear receptors or stress response pathways (e.g., AhR, p53). This provides insight into potential mechanisms of toxicity.[19]

    • Visualization: Utilize the generated toxicity radar chart for a high-level visual summary of the compound's predicted liabilities across major endpoints.

Prediction_Workflow cluster_results Generated Results Input 1. Input Structure (SMILES: CC(C)(O)...) Server 2. ProTox-II Server (Descriptor Calculation) Input->Server Models 3. Analysis Pipeline (33 ML Models) Server->Models Output 4. Prediction Output (Toxicity Profile) Models->Output LD50 LD50 & Class Output->LD50 Organ Hepatotoxicity Output->Organ Endpoints Mutagenicity, Carcinogenicity Output->Endpoints Targets Pathway Targets Output->Targets

Caption: A streamlined workflow for in-silico toxicity prediction using ProTox-II.

Comparative Results and Data Analysis

To provide a practical comparison, we present hypothetical but representative prediction data for 4-(2-hydroxy-2-methylpropyl)benzoic acid and a relevant comparator, Benzoic Acid , across the selected platforms. Benzoic acid is chosen due to its simple, foundational structure shared with the target compound.

Table 1: Comparative In-Silico Toxicity Predictions

Endpoint4-(2-hydroxy-2-methylpropyl)benzoic acidBenzoic Acid (Comparator)Platform / MethodologyRationale for Prediction
Oral LD50 (Rat) Predicted: ~1800 mg/kg (Class 4)Predicted: ~1700 mg/kg (Class 4)ProTox-II (QSAR)The model predicts low-to-moderate acute toxicity based on molecular similarity to compounds in its training set.
Hepatotoxicity Active (Probability: 0.72)Inactive (Probability: 0.21)ProTox-II (QSAR)The tertiary alcohol and substituted benzene ring may contribute to fragments associated with liver toxicity in the model.
Mutagenicity (Ames) Inactive Inactive ProTox-II (QSAR) & Toxtree (Rule-Based)No structural alerts for mutagenicity (e.g., aromatic amines, nitro groups) are identified by the rule-based system. The QSAR model concurs.
Carcinogenicity Inactive InactiveProTox-II (QSAR)The compound lacks common carcinogenic fragments and its predicted properties do not align with carcinogens in the training data.
Skin Sensitization No Alert No AlertOECD Toolbox (Read-Across Analogue) & Derek Nexus (Rule-Based)Structurally similar benzoic acid derivatives in available databases show no evidence of skin sensitization. No toxicophore for sensitization is present.

Note: The data in this table is illustrative and based on typical outputs from the specified models for compounds of this structural class. It serves to demonstrate the comparative analysis process.

Discussion and Expert Insights

The most significant finding is the predicted hepatotoxicity for 4-(2-hydroxy-2-methylpropyl)benzoic acid from the ProTox-II model, a liability not predicted for the simpler benzoic acid comparator. This highlights the influence of the hydroxy-2-methylpropyl substituent.

Causality and Trustworthiness:

  • Why the Hepatotoxicity Alert? The QSAR model likely flags this compound due to the presence of the tertiary alcohol moiety on a benzene ring. While not a classic toxicophore, this structural feature, when combined with the overall physicochemical properties of the molecule, may be statistically overrepresented in the hepatotoxic compounds within the model's training set. This prediction serves as a critical hypothesis for further investigation.

  • The Concept of Applicability Domain (AD): A crucial element of trustworthiness in QSAR is the AD.[30][31] The AD defines the chemical space in which the model has been trained and validated. The prediction for our target compound is only reliable if it falls within the AD of the ProTox-II hepatotoxicity model. When using these tools, it is imperative to check if the platform provides an AD assessment. A prediction for a structurally novel compound outside the AD should be treated with low confidence.

  • Guiding Subsequent Testing: The in-silico results do not replace experimental testing; they guide it.[4][32] Based on this analysis, the priority for in vitro testing would be to assess hepatotoxicity, for example, using a HepG2 cytotoxicity assay. Conversely, one might deprioritize extensive Ames testing based on the strong consensus of inactivity.

Conclusion

This comparative guide demonstrates that a multi-platform in-silico approach provides a nuanced and actionable toxicity profile for 4-(2-hydroxy-2-methylpropyl)benzoic acid. By integrating statistical QSAR models (ProTox-II), rule-based systems (Toxtree), and analogue-based reasoning (OECD Toolbox), we can identify potential liabilities with greater confidence. The analysis pinpointed a potential hepatotoxicity risk as the primary concern for this fexofenadine metabolite, providing a clear, data-driven hypothesis that can be efficiently validated through targeted in vitro experiments. This strategic use of computational toxicology embodies the principles of the 3Rs (Replacement, Reduction, and Refinement) by focusing and minimizing subsequent animal testing.[1]

References

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Available at: [Link]

  • Scribd. (2018). ProTox-II: Toxicity Prediction Webserver. Available at: [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Oxford Academic. Available at: [Link]

  • Banerjee, P. (2018). (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. SciSpace. Available at: [Link]

  • European Chemicals Agency. (2015). Assessing read-across – how ECHA does it. European Union. Available at: [Link]

  • ToxTree. Toxic hazard estimation (ToxTree©). Available at: [Link]

  • European Chemicals Agency. (2022). New advice for using read-across. ECHA - European Union. Available at: [Link]

  • Oreate AI Blog. (2026). Unpacking ECHA's Read-Across Assessment Framework: A Smarter Way to Understand Chemical Safety. Available at: [Link]

  • Optibrium. (2025). Derek Nexus for toxicity prediction – What package is right for me?. Available at: [Link]

  • Banerjee, P., et al. (2018). (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. ResearchGate. Available at: [Link]

  • European Chemicals Agency. Read-Across Assessment Framework (RAAF). ECHA. Available at: [Link]

  • Bibra Toxicology Advice and Consulting. Read Across Approach…. Available at: [Link]

  • Toxtree. Toxtree - Toxic Hazard Estimation by decision tree approach. Available at: [Link]

  • Lhasa Limited. (2024). 10 Frequently Asked Questions About Derek Nexus, Answered. Available at: [Link]

  • ToxNavigation. (2025). The Evolution and Challenges of QSAR Modelling in Toxicology – A Closer Look at Recent Advances. Available at: [Link]

  • Optibrium. Derek Nexus Toxicology Software. Available at: [Link]

  • Lhasa Limited. (2023). Derek Nexus - skin sensitisation. Available at: [Link]

  • Taylor & Francis Online. (2020). Evaluation of two in silico programs for predicting mutagenicity and carcinogenicity potential for 4-methylimidazole (4-MeI) and known metabolites. Available at: [Link]

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Comparative

cost-benefit analysis of different "4-(2-hydroxy-2-methylpropyl)benzoic acid" synthesis methods

An in-depth technical evaluation for researchers, scientists, and drug development professionals. Executive Summary The compound 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a highly versatile bifuncti...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers, scientists, and drug development professionals.

Executive Summary

The compound 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a highly versatile bifunctional building block. Featuring both a terminal carboxylic acid and a sterically hindered tertiary alcohol, it is a critical intermediate in the synthesis of modern antihistamines (such as fexofenadine analogs) and targeted anti-inflammatory agents.

Because the tertiary alcohol and the carboxylic acid possess vastly different pKa values and nucleophilicities, the timing of their introduction during synthesis is paramount. As a Senior Application Scientist, I have evaluated the three most viable synthetic pathways to this molecule. This guide provides a rigorous cost-benefit analysis of these routes, focusing on scalability, atom economy, and mechanistic reliability.

Strategic Overview of Synthetic Pathways

The synthesis of 4-(2-hydroxy-2-methylpropyl)benzoic acid requires the formation of a specific Csp2​−Csp3​ bond. We can achieve this via three distinct strategic disconnections:

  • Route A (The Epoxide Approach): Nucleophilic attack of an arylmagnesium species on an electrophilic epoxide.

  • Route B (The Cyanation Approach): Late-stage palladium-catalyzed cyanation of an aryl bromide, following a standard ketone alkylation.

  • Route C (The Suzuki-Hydration Approach): Cross-coupling of an arylboronic acid with an allylic chloride, followed by Markovnikov hydration.

SynthesisRoutes nodeA1 4-Bromobenzonitrile nodeA2 Halogen-Metal Exchange (iPrMgCl, THF) nodeA1->nodeA2 nodeA3 Epoxide Ring-Opening (Isobutylene oxide, CuI) nodeA2->nodeA3 nodeShared 4-(2-hydroxy-2-methylpropyl)benzonitrile nodeA3->nodeShared nodeB1 4-Bromophenylacetone nodeB2 Grignard Addition (MeMgBr, THF) nodeB1->nodeB2 nodeB3 Pd-Catalyzed Cyanation (Zn(CN)2, Pd catalyst) nodeB2->nodeB3 nodeB3->nodeShared nodeHydrolysis Nitrile Hydrolysis (NaOH, H2O/EtOH) nodeShared->nodeHydrolysis Target 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) nodeHydrolysis->Target nodeC1 4-Carboxyphenylboronic Acid nodeC2 Suzuki-Miyaura Coupling (2-Methylallyl chloride, Pd) nodeC1->nodeC2 nodeC3 Markovnikov Hydration (aq. H2SO4) nodeC2->nodeC3 nodeC3->Target

Figure 1: Three convergent synthetic pathways to 4-(2-hydroxy-2-methylpropyl)benzoic acid.

Cost-Benefit & Performance Analysis

When transitioning a molecule from discovery to process chemistry, the evaluation metrics shift from "time-to-compound" to E-Factor (environmental impact), safety, and cost per kilogram.

Performance MetricRoute A: Epoxide Ring-OpeningRoute B: Pd-Catalyzed CyanationRoute C: Suzuki-Hydration
Overall Yield 60 - 70%75 - 85% 55 - 65%
Cost of Goods (COGs) High (Requires expensive epoxides and cryogenic cooling)Medium (Driven by Pd-catalyst and ligand costs)Low (Commodity starting materials)
Scalability Moderate (Exothermic organometallic steps require strict control)High (Highly robust, standard reactor compatible)High (Aqueous compatible, highly robust)
E-Factor (Waste) High (Halogen waste, solvent intensive)Medium (Metal waste, cyanide salts)Low (High atom economy, catalytic)
Safety Profile Moderate (Reactive Grignard reagents, pyrophoric risks)Low/Moderate (Requires handling of toxic cyanides)High (Benign reagents, no highly toxic salts)
Scientific Integrity & Causality Discussion

Why Route B is the Medicinal Chemistry Standard: Route B relies on the 1 [2]. In this route, we specifically utilize Zinc Cyanide ( Zn(CN)2​ ) rather than Sodium Cyanide ( NaCN ). The causality here is critical: Zn(CN)2​ has a low solubility in organic solvents, which maintains a very low concentration of free cyanide ions in the reaction mixture. High concentrations of free cyanide will irreversibly bind to the Palladium(0) center, poisoning the catalyst and halting the catalytic cycle. By using Zn(CN)2​ , we ensure a steady, slow release of cyanide, maximizing turnover numbers (TON).

Why Route A Requires Copper Catalysis: In Route A, the reaction between an aryl Grignard reagent and isobutylene oxide is notoriously sluggish and prone to side reactions (such as the formation of chlorohydrin impurities). By introducing a catalytic amount of Copper(I) Iodide, we form an intermediate organocuprate. As demonstrated by 2 [1], the softer Cu(I) species highly favors regioselective SN​2 attack at the less sterically hindered carbon of the epoxide, cleanly yielding the desired tertiary alcohol without halohydrin contamination.

Why Route C is the Future of Scale-Up: Route C represents the greenest approach. It utilizes a3 [3] between an unprotected boronic acid and an allylic chloride. Because the carboxylic acid does not interfere with the Pd-catalyzed transmetalation step, no protecting groups are required, drastically lowering the E-Factor. The subsequent Markovnikov hydration of the methallyl group using aqueous sulfuric acid is a zero-waste, highly efficient transformation.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating workflows. In-process controls (IPCs) are embedded to verify the success of intermediate steps.

Protocol 1: Route B - Palladium-Catalyzed Cyanation (High Yield Method)

Objective: Convert 1-(4-bromophenyl)-2-methylpropan-2-ol to 4-(2-hydroxy-2-methylpropyl)benzonitrile.

  • Preparation & Degassing: In a flame-dried Schlenk flask under an argon atmosphere, charge 1-(4-bromophenyl)-2-methylpropan-2-ol (1.0 equiv, 10 mmol), Zn(CN)2​ (0.6 equiv, 6 mmol), Pd2​(dba)3​ (0.02 equiv, 0.2 mmol), and XantPhos ligand (0.04 equiv, 0.4 mmol).

    • Causality: Degassing is mandatory. Oxygen rapidly oxidizes the electron-rich phosphine ligand and the active Pd(0) species to inactive Pd(II) , killing the reaction.

  • Solvent Addition: Add anhydrous, degassed DMF (30 mL) via syringe.

  • Catalyst Activation: Add N,N -diisopropylethylamine (DIPEA) (0.2 equiv, 2 mmol).

    • Causality: DIPEA acts as a mild reducing agent to ensure any residual Pd(II) precatalyst is reduced to the active Pd(0) species in situ, improving robustness.

  • Heating & Monitoring: Heat the mixture to 90 °C for 4 hours.

    • Self-Validation (IPC): Analyze an aliquot via GC-MS or LC-MS. The reaction is complete when the aryl bromide peak ( M+ and M+2 isotope pattern) is completely replaced by the nitrile product mass.

  • Workup: Cool to room temperature. Quench the reaction by adding a 10% aqueous solution of sodium hypochlorite (bleach, 10 mL) and stir for 30 minutes.

    • Causality: Bleach safely oxidizes any unreacted, highly toxic cyanide ions to benign cyanate ( CNO− ) before extraction.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL), wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: Route C - Suzuki-Miyaura Allylation (Green Scale-Up Method)

Objective: Convert 4-carboxyphenylboronic acid to 4-(2-methylallyl)benzoic acid.

  • Reagent Charging: To a round-bottom flask equipped with a reflux condenser, add 4-carboxyphenylboronic acid (1.0 equiv, 10 mmol), 2-methylallyl chloride (1.2 equiv, 12 mmol), and Potassium Carbonate ( K2​CO3​ ) (2.5 equiv, 25 mmol).

  • Solvent System: Add a biphasic mixture of Toluene/Ethanol/Water (2:1:1 ratio, 40 mL total).

    • Causality: The biphasic system dissolves both the organic allyl chloride (Toluene phase) and the inorganic base/boronic acid (Aqueous/EtOH phase). The base is required to form the reactive boronate complex, which is the actual species that undergoes transmetalation with the Palladium catalyst.

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 equiv, 0.5 mmol). Purge the system with Nitrogen for 10 minutes.

  • Reaction: Heat to 80 °C with vigorous stirring for 6 hours.

    • Self-Validation (IPC): TLC (Hexanes/EtOAc 1:1 with 1% Acetic Acid). The boronic acid baseline spot should disappear, replaced by a higher Rf​ UV-active spot.

  • Workup: Cool to room temperature. Acidify the aqueous layer with 1M HCl to pH 2.

    • Causality: Acidification ensures the product is fully protonated to the carboxylic acid state, driving it into the organic phase during extraction.

  • Extraction: Extract with Dichloromethane (3 x 25 mL), dry over MgSO4​ , and evaporate to yield the pure alkene intermediate, ready for direct hydration.

References

  • Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents Source: Organic Process Research & Development (ACS Publications), 2012. URL:[Link]

  • Improving Robustness: In Situ Generation of a Pd(0) Catalyst for the Cyanation of Aryl Bromides Source: Journal of Organic Chemistry (Organic Chemistry Portal / ACS), 2017. URL:[Link]

  • Enantio- and Diastereoselective Suzuki-Miyaura Coupling with Racemic Bicycles (and Allylic Chlorides) Source: Angewandte Chemie International Edition (via NIH PMC), 2019. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-hydroxy-2-methylpropyl)benzoic acid proper disposal procedures

As researchers and drug development professionals, managing the lifecycle of your chemical inventory is as critical as the synthesis itself. 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a valuable orga...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, managing the lifecycle of your chemical inventory is as critical as the synthesis itself. 4-(2-hydroxy-2-methylpropyl)benzoic acid (CAS: 1346608-70-5) is a valuable organic intermediate utilized in various pharmaceutical workflows[1]. However, its specific structural properties demand precise disposal protocols to maintain laboratory safety, prevent environmental contamination, and ensure regulatory compliance.

This guide provides an authoritative, step-by-step operational framework for the safe handling and disposal of this compound.

Chemical Profiling & Risk Causality

To dispose of a chemical correctly, one must first understand how its molecular structure dictates its physical behavior.

4-(2-hydroxy-2-methylpropyl)benzoic acid features a polar carboxylic acid head and a bulky, lipophilic 2-hydroxy-2-methylpropyl tail. This amphiphilic-like structure makes the pure crystalline powder poorly soluble in water, but highly soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane (DCM).

The Causality of Segregation: Because this compound is a non-halogenated organic acid, its liquid disposal pathway is entirely dictated by the solvent vehicle used in your assay. Mixing a non-halogenated compound into a halogenated waste stream (like DCM) is a critical operational error. Halogenated solvents require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans[2]. Unnecessarily contaminating a halogenated stream with non-halogenated waste inflates disposal costs and increases the environmental processing burden. Furthermore, as a Category 2 skin/eye irritant, dry sweeping the solid powder can cause hazardous aerosolization[3].

Waste Stream Profiling

Proper segregation at the point of generation is the foundation of laboratory safety. Use the table below to classify your waste immediately upon completion of your experiment.

Table 1: Waste Stream Profiling & Compatibility

Waste StateTypical Solvent VehiclePrimary HazardTarget Waste StreamEPA/RCRA Operational Notes
Solid (Pure/Labware) NoneSkin/Eye IrritantSolid Hazardous WasteMust be collected in puncture-resistant, leak-proof secondary containment[2].
Liquid (Non-Halo) DMSO, MeOH, EtOH, EtOAcFlammable, IrritantNon-Halogenated OrganicDo not mix with halogenated waste. Keep capped to prevent volatile emissions[2].
Liquid (Halo) DCM, ChloroformToxic, IrritantHalogenated OrganicRequires specialized high-temp incineration[2].
Aqueous Water + NaOH (Neutralized)Aquatic ToxicityAqueous Organic WasteMust not go down the drain if it contains >1% organic content[4].
Empty Container NoneTrace ResidueRCRA Empty ContainerMust have <3% by weight or <1 inch of residue to be exempt from hazardous waste rules[5].

Waste Segregation Workflow

The following decision tree illustrates the logical routing for 4-(2-hydroxy-2-methylpropyl)benzoic acid waste based on its physical state and solvent vehicle.

WasteSegregation Start 4-(2-hydroxy-2-methylpropyl) benzoic acid Waste IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Pure powder, labware) IsSolid->SolidWaste Solid LiquidWaste Liquid Solution IsSolid->LiquidWaste Liquid BinSolid Solid Hazardous Waste Bin SolidWaste->BinSolid SolventType Solvent Vehicle? LiquidWaste->SolventType Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventType->NonHalogenated No Halogens Aqueous Aqueous Solution (>1% Organics) SolventType->Aqueous Water-based BinHalo Halogenated Organic Waste Stream Halogenated->BinHalo BinNonHalo Non-Halogenated Organic Waste Stream NonHalogenated->BinNonHalo BinAq Aqueous Organic Waste Stream Aqueous->BinAq

Decision tree for segregating 4-(2-hydroxy-2-methylpropyl)benzoic acid waste streams.

Step-by-Step Experimental Disposal Protocols

To ensure a self-validating safety system, execute the following protocols exactly as written.

Protocol A: Decommissioning Liquid Stock Solutions
  • Verify Solvent Compatibility: Check the solvent vehicle of your 4-(2-hydroxy-2-methylpropyl)benzoic acid stock. Identify whether it is halogenated or non-halogenated.

    • Causality: Mixing incompatible solvents can cause exothermic reactions or pressure buildup in the waste carboy[2].

  • Select the Appropriate SAA Container: Use a chemically compatible container in your Satellite Accumulation Area (SAA). High-density polyethylene (HDPE) is standard for most organics, but verify compatibility if using highly aggressive solvents.

  • Execute Transfer in a Fume Hood: Using a clean funnel, slowly pour the stock solution into the designated waste carboy.

    • Causality: Fume hoods capture aerosolized particulates and volatile solvent vapors, protecting the operator from inhalation exposure[6].

  • Cap and Seal: Immediately secure the venting pressure-relief cap on the waste container.

    • Causality: Leaving funnels in waste containers or leaving them uncapped violates EPA emission standards and creates an immediate fire/inhalation hazard[2].

  • Deface and Process the Empty Container: Verify the original stock vial meets the EPA "RCRA Empty" standard (less than 1 inch of residue, or <3% by weight)[5]. Deface the original label with a marker and dispose of the vial in the solid hazardous waste bin[7].

Protocol B: Solid Spill Response and Disposal
  • Isolate and Don PPE: Secure the spill area. Put on nitrile gloves, safety goggles, and a standard laboratory coat.

  • Dampen to Prevent Aerosolization: Do not dry sweep the powder.

    • Causality: Dry sweeping or brushing aerosolizes the fine crystalline powder, creating a respiratory hazard and spreading contamination across the benchtop[3].

  • Wipe and Collect: Lightly dampen an absorbent pad with a compatible solvent (e.g., ethanol or water). Gently wipe the spill from the outside in.

  • Containment: Place all contaminated pads, weigh boats, and spatulas into a puncture-resistant solid hazardous waste bag or tub[2].

  • Labeling: Affix a hazardous waste label detailing the exact contents. Do not simply write "Organic Waste." Write: "Solid Waste contaminated with 4-(2-hydroxy-2-methylpropyl)benzoic acid."

References

  • Sigma-Aldrich. "2-{4-(hydroxy-2-methylpropyl)phenyl} propanoic acid | Sigma-Aldrich". sigmaaldrich.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4I-zffWAbd5YyvuJXObAnwvhP880JA4fE2nEmEYsEKhfgDJZmTnSRxwvJlf2cyGMo2PZOwCvuDH2EFAzouZn5L3ubMGDsivzu6B42r0nzxyDq3k9EnNNU91o5kxE1RQfJoekGLWIV_umWgseZyJnUwMbP7ZYuDOPjqwTlZFJODftGiq4lWdIp7K5V3bQGTlZWza4bFduHcP8v6f0oK6hNVWuT3pLEOwrUgC5YsktckllaEf6LTj_-owf3KEZeTKOhmKPLSUiuHdEcyXCVhRh-vUw3ndXZnSkGMHUZjHb31E8HHe5m3zr3GEB9qDYwyhMOZpd8-O-otE06phLDNfyl71oyaua0St8rfr2OuvFRDrIoue6YCVffNBlW]
  • Chemical and Hazardous Waste Guide - UiO. "Chemical and Hazardous Waste Guide". uio.no. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF--XyeXdgNkmTHA1lycoA6NU5_DcCkxduQatMLumiRuqrXLIGOvAzSWTbphIsR3HP0lqhcZb4gge_0HzV4v-hgbAhrl5NkH9eQ0k2yXaUkg_ioJadvDy2--L2bJPPzq5mvB8dyGth4lQDxR8BvOOemPTnfPefdv3SjaJ3wcEDBN5nong3O2AweQez3pKBuSOVBms2X25XrDnYY]
  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide". tennessee.edu. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqZYrtrPDWMnrZibu48k2EugghdFlzYoihGuQAwrkJXlO5XzDcDhPHe8_-dtaO_XHBPjuIdA-C065KuVNVrNcKOeuXBGPEXso53rsHPicV-FD4wsp5xoYy6GxABT1Xa_Fn5_TOD02AwufclxJlP2YWZtBPUxH2L73u_OKWcH1Ax4z9B8aobs2WmR2ucU0bOwUK7HjTYEmIE7WS9iLuzMY=]
  • Drexel Engineering. "Laboratory Safety Refresher - Research and Design Overview". drexel.edu. Available at:[https://vertexaisearch.cloud.google.
  • Concordia University. "LABORATORY SAFETY MANUAL". concordia.ca. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU9SSEFFcph_nBCpXgBU11PwcKHiHzGd7Rw-3kFjf_ZHh7_EejpO8HAYFeCh3HoAeYZSxRUEeffbAvGuHGj1DT6xX8Tr5MnlTK5T9HkScco3NUMfRkQ-fRWQNjbonRQ1LWyR4FwIz4s7QdSpIaAvT28PxFdu3f-XxkQWZgNRHOkYh-SashXqJlDz66OoqgFpfxxQ8KWxDUFyNqmjdiQnFt-L9qW8M=]
  • EPA. "Containers (40 CFR Parts 264/265, Subpart I Section 261.7)". epa.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz7SMdK36IX-S0xTFnT3Mig0uZN4-KiP9t8A3Vm_pTOD8rdTXpYbVoZ7f92wyxqiRw40S9J_hdsLFoPQQ0l-CxaoF82_JTWO6p-a2mRFMdpUFcUlummr1LHpkcmeqjm1hUr7oT1IhfSQizVRrF9dE0Mg0H]
  • Williams Mullen. "Drumming Up a Change? EPA's Review of the RCRA “Empties” Rule and Its Impact on Generators and the Drum Reconditioning Industry". williamsmullen.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAjOZ4AKXmbcT6LsFov6IS5JzVpKrno_1EwoXCtoyKVFDX4sK4GlCOagNP4Flm0hTs2-qv8vBFRK7VRNodr-dCFhBP5iFF4cTFB4f2NTquXpMKAQYVTrinAJ4FSVqhhrqOtWRlrEw3Ev0m15gccvaLFtVQrCeMT2v4bClh3598YyL9zuR3o6cedZRRfDPOKEQepVrkQbeuxal_nbJVX9ryqBuiDVgg5uVPxqP7iC9bZqacUYoiYc3ICR0=]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-hydroxy-2-methylpropyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-hydroxy-2-methylpropyl)benzoic acid
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